molecular formula C14H12N2O B1352691 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine CAS No. 775302-22-2

2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Cat. No.: B1352691
CAS No.: 775302-22-2
M. Wt: 224.26 g/mol
InChI Key: XWTBDODSQMSQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15)8-13(12)17-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTBDODSQMSQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424202
Record name 2-(2-methylphenyl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775302-22-2
Record name 2-(2-methylphenyl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 775302-22-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, safety and handling protocols, and potential applications, grounded in the broader context of the pharmacological significance of the benzoxazole scaffold.

Core Compound Identification

Chemical Name: this compound

Synonyms: 2-o-Tolylbenzo[d]oxazol-6-amine, 6-Benzoxazolamine, 2-(2-methylphenyl)-

CAS Number: 775302-22-2[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this specific molecule is limited as it is primarily supplied for early-stage research, with suppliers noting the absence of comprehensive analytical data collection.[2] The following table summarizes key computed and available properties.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O[1][2]
Molecular Weight 224.26 g/mol [2]
Physical Form Solid[2]
Boiling Point (Predicted) 384.0 ± 25.0 °C[3]
InChI Key XWTBDODSQMSQHT-UHFFFAOYSA-N[2]
SMILES NC1=CC2=C(C=C1)N=C(C3=CC=CC=C3C)O2[2]

Note: Researchers should independently verify the identity and purity of this compound upon acquisition.

Synthesis and Mechanistic Insights

Conceptual Synthetic Protocol:

A plausible and robust synthetic approach would involve the condensation of 4-amino-2-nitrophenol with 2-methylbenzoic acid, followed by reduction of the nitro group. A more direct route, and the one detailed below, involves the reaction of 2,4-diaminophenol with 2-methylbenzoic acid.

Reaction: 2,4-Diaminophenol + 2-Methylbenzoic Acid → this compound

Causality of Experimental Design:

The synthesis of the benzoxazole core relies on a cyclocondensation reaction. The choice of reagents and conditions is critical for achieving high yields and purity.

  • Starting Materials: 2,4-Diaminophenol dihydrochloride is a common and stable precursor. 2-Methylbenzoic acid provides the o-tolyl substituent at the 2-position.

  • Condensing Agent: Polyphosphoric acid (PPA) is a widely used and effective catalyst and solvent for this type of reaction. It acts as a dehydrating agent, driving the equilibrium towards the cyclized product.

  • Temperature: The reaction typically requires elevated temperatures (180-220°C) to overcome the activation energy for both the initial amidation and the subsequent intramolecular cyclization and dehydration.

  • Work-up: The reaction mixture is quenched in an ice-water mixture to precipitate the crude product. Neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) is necessary to deprotonate the amine and the benzoxazole nitrogen, rendering the product less soluble in the aqueous phase.

  • Purification: Recrystallization from a suitable solvent system, such as ethanol/water, is a standard method for purifying the final product.

Step-by-Step Experimental Workflow:
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and 2-methylbenzoic acid (1.1 equivalents).

  • Catalyst Addition: Carefully add polyphosphoric acid (10-15 times the weight of the limiting reagent) to the flask.

  • Heating: Heat the reaction mixture to 200°C with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Allow the mixture to cool to approximately 100°C and then carefully pour it into a beaker containing a stirred slurry of ice and water.

  • Neutralization and Precipitation: Adjust the pH of the aqueous suspension to ~8-9 with a concentrated solution of ammonium hydroxide or sodium hydroxide. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C.

  • Purification: Recrystallize the dried solid from an appropriate solvent, such as aqueous ethanol, to yield the purified this compound.

G cluster_0 Synthesis Workflow Start Start Combine Reactants Combine 2,4-Diaminophenol and 2-Methylbenzoic Acid Start->Combine Reactants Add Catalyst Add Polyphosphoric Acid Combine Reactants->Add Catalyst Heat Reaction Heat to 200°C (4-6 hours) Add Catalyst->Heat Reaction Monitor Monitor by TLC Heat Reaction->Monitor Monitor->Heat Reaction Incomplete Quench Pour into Ice-Water Monitor->Quench Complete Neutralize Adjust pH to 8-9 Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Dry Dry under Vacuum Filter->Dry Purify Recrystallize Dry->Purify End Pure Product Purify->End

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care, adhering to standard laboratory safety protocols.

GHS Hazard Classification: [2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Precautionary Statements: [2]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn. Ensure no skin is exposed.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Potential Applications in Drug Discovery

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[4] Derivatives of 2-substituted benzoxazoles have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5]

While specific biological activity for this compound is not extensively documented, its structural motifs suggest several potential avenues for investigation.

Anti-inflammatory Activity (COX-2 Inhibition):

The 2-arylbenzoxazole scaffold has been identified as a novel and selective inhibitor of cyclooxygenase-2 (COX-2).[6] The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The presence of the 2-(2-methylphenyl) group in the target compound makes it a candidate for screening as a selective COX-2 inhibitor.

G cluster_pathway COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound 2-(2-Methylphenyl)-1,3- benzoxazol-6-amine Target_Compound->COX2 Inhibits

Caption: Potential mechanism of action via COX-2 inhibition.

Antimicrobial and Anticancer Research:

Various 2-substituted benzoxazoles have shown promise as antimicrobial agents.[5] Additionally, some derivatives have been investigated for their anticancer properties, with mechanisms that can include the inhibition of topoisomerase II or interference with signaling pathways relevant to cancer cell proliferation.[7][8] The amine group at the 6-position of the benzoxazole ring provides a handle for further chemical modification to explore and optimize these potential biological activities.

Conclusion

This compound (CAS: 775302-22-2) is a member of the pharmacologically significant benzoxazole family. While specific experimental data for this compound is sparse, its synthesis can be achieved through established methods for 2-substituted benzoxazoles. Its structural similarity to known bioactive molecules, particularly COX-2 inhibitors, makes it a compound of interest for further investigation in drug discovery and development programs. As with all research chemicals, it should be handled with appropriate safety precautions.

References

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1244, 130958. [Link]

  • Chen, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives. Molecules, 24(1), 174. [Link]

  • Krasul'a, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21495–21506. [Link]

  • Molbase. (n.d.). 1,3-benzoxazol-6-amine. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4). Retrieved from [Link]

  • Yilmaz, I., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 123, 105756. [Link]

  • PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. Retrieved from [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. Retrieved from [Link]

  • Seth, K., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(8), 782–786. [Link]

  • Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. [Link]

  • Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. [Link]

  • Zani, F., et al. (2004). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. European Journal of Medicinal Chemistry, 39(2), 113–119. [Link]

  • ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[2][9][10] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Retrieved from [Link]

  • Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 879–885. [Link]

  • Howei Pharm. (n.d.). CAS List Page. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Cas no 2442-21-9 (Benzoxazole,2,2'-(1,2-phenylene)bis-). Retrieved from [Link]

Sources

A Technical Guide to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: Molecular Characteristics, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, also known as 2-o-Tolylbenzo[d]oxazol-6-amine. We delve into its core molecular and physicochemical properties, outline established and putative synthetic pathways, and explore its potential applications within the landscape of modern drug discovery. The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to interact with a wide array of biological targets. This document synthesizes current knowledge to serve as a foundational resource for researchers investigating this specific derivative for novel therapeutic applications.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its molecular structure, formula, and weight. These properties are critical for identification, characterization, and predicting its behavior in chemical and biological systems.

Molecular Formula and Weight

The empirical formula for this compound is C₁₄H₁₂N₂O .[1][2] This composition gives it a calculated molecular weight of approximately 224.26 g/mol .[1][2]

Table 1: Core Physicochemical Identifiers

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O[1][2]
Molecular Weight 224.26 g/mol [1][2]
Common Synonyms 2-o-Tolylbenzo[d]oxazol-6-amine[1]
CAS Number 775302-22-2[1]

Molecular Structure

The structure consists of a central benzoxazole ring system. A 2-methylphenyl (o-tolyl) group is attached at the 2-position of the benzoxazole core, and an amine group (-NH₂) is substituted at the 6-position. This arrangement creates a rigid, planar scaffold with specific steric and electronic features that are key to its potential biological activity.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methodologies available.[3][4] The primary and most direct approach involves the condensation of a 2-aminophenol derivative with a corresponding carbonyl compound, such as an aldehyde, carboxylic acid, or ester.[4][5]

Proposed Synthetic Protocol

A robust and logical pathway for synthesizing this compound involves a two-step process:

  • Condensation and Cyclization: Reaction of 4-amino-2-aminophenol with 2-methylbenzaldehyde (o-tolualdehyde). This step forms the benzoxazole ring system. The reaction is typically acid-catalyzed and proceeds via an initial Schiff base formation followed by intramolecular cyclization and dehydration.

  • Alternative Starting Material: An alternative common strategy involves starting with 2-amino-5-nitrophenol. The nitro group is less reactive during the initial condensation but can be readily reduced to the target amine in a subsequent step, often using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This approach can prevent unwanted side reactions involving the amine group.

Synthesis_Workflow cluster_0 Synthetic Pathway start Reactants: 4-Amino-2-aminophenol + 2-Methylbenzaldehyde step1 Acid-Catalyzed Condensation (e.g., p-TSA, AcOH) start->step1 Step 1 intermediate Intermediate Schiff Base (transient) step1->intermediate step2 Intramolecular Cyclization & Dehydration intermediate->step2 product Final Product: This compound step2->product Step 2

Caption: Proposed workflow for the synthesis of the title compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton and the specific arrangement of protons and carbons.[6][7][8]

  • Mass Spectrometry (MS): To verify the molecular weight (224.26 g/mol ) and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches from the amine and aromatic C=N and C-O stretches from the benzoxazole core.

Potential Applications in Research and Drug Development

The benzoxazole scaffold is of significant interest to medicinal chemists due to its presence in numerous biologically active compounds.[7][9] Its rigid, planar structure and hydrogen bonding capabilities make it an effective pharmacophore for interacting with enzyme active sites and receptors.

Antimicrobial Activity Many 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[9][10] Research suggests that these compounds may act by inhibiting key bacterial enzymes, such as DNA gyrase, an attractive target due to its absence in eukaryotes.[9] The specific substitution pattern on this compound makes it a candidate for screening against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Potential The benzoxazole core has been identified as a novel scaffold for the selective inhibition of cyclooxygenase-2 (COX-2).[11] Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The 2-arylphenylbenzoxazole moiety, in particular, has shown promise, making the title compound a logical candidate for evaluation in COX inhibition assays.[11]

Neurological Applications Derivatives of benzoxazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[12] The structural features of benzoxazoles allow them to interact with the peripheral anionic site (PAS) of these enzymes. This suggests a potential, though yet unexplored, role for this compound in the development of new agents for neurodegenerative disorders.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol . Its synthesis can be achieved through established chemical routes, primarily the condensation of 2-aminophenol precursors with 2-methylbenzaldehyde. The inherent biological potential of the benzoxazole scaffold positions this compound as a valuable subject for further investigation in antimicrobial, anti-inflammatory, and neurological drug discovery programs. This guide provides the foundational chemical and strategic information necessary for researchers to embark on such studies.

References

  • 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine - PubChem. National Center for Biotechnology Information. [Link]

  • Benzoxazoles database - ChemSynthesis. ChemSynthesis. [Link]

  • Prd_002214 | C35H48N6O8 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-(1,3-Benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarbonitrile - Spectrum - SpectraBase. SpectraBase. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. National Center for Biotechnology Information. [Link]

  • 6-methyl-2-phenyl-1,3-benzoxazole - ChemSynthesis. ChemSynthesis. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - Beilstein Journals. Beilstein Journals. [Link]

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. MDPI. [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. National Center for Biotechnology Information. [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central. National Center for Biotechnology Information. [Link]

  • 2-Aminobenzoxazole - PubChem. National Center for Biotechnology Information. [Link]

Sources

"2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" synthesis pathway from o-aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine from o-Aminophenol Derivatives

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzoxazole derivatives are recognized as crucial pharmacophores in numerous therapeutic agents due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This document, intended for researchers and drug development professionals, details two strategic synthetic routes originating from ortho-aminophenol precursors. The primary focus is a convergent pathway that offers efficiency and strategic advantages, beginning with 2-amino-5-nitrophenol. An alternative linear approach starting from o-aminophenol is also presented for comparative purposes. Each section provides in-depth mechanistic explanations, detailed experimental protocols, and process optimization insights, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a bicyclic structure consisting of a fused benzene and oxazole ring, is a privileged scaffold in modern drug discovery[1][2]. Its planarity, aromaticity, and ability to participate in hydrogen bonding interactions make it an ideal core for designing molecules that can effectively interact with biological targets. The target molecule of this guide, this compound, incorporates three key features: the benzoxazole core, a sterically influential o-tolyl group at the 2-position, and a versatile amino group at the 6-position, which serves as a handle for further functionalization.

The synthesis of such substituted benzoxazoles typically involves the condensation of an o-aminophenol derivative with a carbonyl compound or its equivalent, followed by cyclization[1][3][4]. The choice of starting materials and reaction sequence profoundly impacts the overall efficiency, yield, and scalability of the synthesis. This guide will dissect the strategic decisions involved in constructing this specific molecule.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis reveals two primary disconnection strategies for this compound.

G TP Target: this compound FG_Reduction Functional Group Interconversion (Amine <- Nitro Reduction) TP->FG_Reduction Route A & B Nitro_Intermediate Intermediate: 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole FG_Reduction->Nitro_Intermediate C2N_bond C2-N Bond Formation (Benzoxazole Cyclization) SM1 Starting Material: 2-Amino-5-nitrophenol C2N_bond->SM1 SM2 Starting Material: o-Tolualdehyde C2N_bond->SM2 C2N_bond->SM2 SM3 Starting Material: o-Aminophenol C2N_bond->SM3 Aryl_C_N Aryl C-N Bond Formation (Nitration) Benzoxazole_core Intermediate: 2-(2-Methylphenyl)-1,3-benzoxazole Aryl_C_N->Benzoxazole_core Nitro_Intermediate->C2N_bond Route A Nitro_Intermediate->Aryl_C_N Route B Benzoxazole_core->C2N_bond Route B

Figure 1: Retrosynthetic analysis of the target molecule.
  • Route A (Convergent Pathway): This strategy involves the initial condensation of a pre-functionalized aminophenol, 2-amino-5-nitrophenol , with o-tolualdehyde . The nitro group serves as a precursor to the final amine functionality. This is followed by the reduction of the nitro group to yield the target compound. This approach is often preferred as it installs the key substituent early and avoids potential regioselectivity issues with late-stage functionalization.

  • Route B (Linear Pathway): This strategy begins with the synthesis of the core 2-(2-Methylphenyl)-1,3-benzoxazole from o-aminophenol and o-tolualdehyde . Subsequently, the benzoxazole ring is functionalized via electrophilic nitration to install the nitro group, predicted to add at the 6-position. The final step is the reduction of this nitro intermediate.

This guide will focus on Route A as the primary pathway due to its efficiency and control. Route B will be presented as a viable alternative.

Primary Synthesis Pathway (Route A)

This robust, two-step convergent approach maximizes efficiency by building the core and installing the amine precursor simultaneously.

G cluster_step1 Step 1: Benzoxazole Formation cluster_step2 Step 2: Nitro Group Reduction A 2-Amino-5-nitrophenol C 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole A->C B o-Tolualdehyde B->C reagents1 + Catalyst (e.g., p-TsOH) + Oxidant (Air) Solvent (e.g., DMF), Heat D 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole reagents1->C E Final Product: This compound D->E reagents2 + Reducing Agent (e.g., SnCl2·2H2O) Solvent (e.g., Ethanol), Reflux reagents2->E

Figure 2: Workflow for the primary convergent synthesis pathway (Route A).
Step 1: Synthesis of 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole

Principle and Causality: The formation of the 2-aryl-benzoxazole ring from an o-aminophenol and an aldehyde is a cornerstone reaction in heterocyclic chemistry[1][5]. The mechanism proceeds through two key stages:

  • Schiff Base Formation: The nucleophilic amino group of 2-amino-5-nitrophenol attacks the electrophilic carbonyl carbon of o-tolualdehyde. Subsequent dehydration yields a phenolic Schiff base (an imine) intermediate.

  • Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon. The resulting dihydrobenzoxazole is then oxidized to the aromatic benzoxazole system. Atmospheric oxygen often serves as a green and cost-effective oxidant, especially in the presence of a suitable catalyst[3][5].

Various catalysts can facilitate this transformation, ranging from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and heterogeneous catalysts[4][6][7]. The choice of catalyst and solvent system is critical for optimizing reaction time and yield.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrophenol (1.0 eq.), o-tolualdehyde (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Solvent Addition: Add a suitable high-boiling solvent such as dimethylformamide (DMF) or toluene to achieve a reactant concentration of approximately 0.5 M.

  • Reaction Execution: Heat the mixture to 100-120 °C and stir vigorously. The reaction is typically open to the atmosphere to allow for air oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 12-18 hours[5].

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water with stirring to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane to remove residual aldehyde. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

ParameterValue/ConditionRationale
Stoichiometry Aldehyde in slight excess (1.1 eq.)Ensures complete consumption of the limiting aminophenol.
Catalyst p-TsOH (0.1 eq.)Facilitates both Schiff base formation and cyclization.
Solvent DMFHigh boiling point and good solubility for reactants.
Temperature 100-120 °CProvides sufficient energy for dehydration and cyclization.
Oxidant Air (O₂)A green, readily available oxidant for the final aromatization step.
Step 2: Reduction to this compound

Principle and Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis[8]. A variety of methods are available, but for laboratory-scale synthesis, tin(II) chloride (SnCl₂) in a protic solvent is a classic and highly effective choice. It is known for its high chemoselectivity, tolerating many other functional groups. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium, ultimately leading to the amine after a six-electron reduction[9].

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole (1.0 eq.) from Step 1 in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq.) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with stirring. The reaction is typically complete within 1-3 hours. Monitor progress by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.

  • Extraction & Purification: Filter the mixture to remove the inorganic salts. Extract the filtrate with a suitable organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

ParameterValue/ConditionRationale
Reducing Agent SnCl₂·2H₂O (4-5 eq.)Effective and chemoselective for nitro group reduction.
Solvent EthanolGood solubility for the substrate and compatible with the reagent.
Temperature Reflux (~78 °C)Accelerates the rate of reduction.
Work-up Basic (NaHCO₃)Neutralizes the acidic medium and precipitates tin hydroxides for easy removal.

Alternative Synthesis Pathway (Route B)

  • Synthesis of 2-(2-Methylphenyl)-1,3-benzoxazole: This step is analogous to Step 1 of Route A, but uses o-aminophenol as the starting material instead of its nitro-substituted counterpart. The reaction of o-aminophenol with o-tolualdehyde proceeds under similar catalytic conditions to yield the unsubstituted benzoxazole core[3][5].

  • Nitration of 2-(2-Methylphenyl)-1,3-benzoxazole: The benzoxazole is then subjected to electrophilic aromatic substitution. The electron-donating character of the ring oxygen and the directing effect of the fused ring system favor substitution at the 6-position (para to the oxygen). A standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0-10 °C) is typically employed. Careful control of stoichiometry and temperature is crucial to prevent over-nitration or side reactions.

  • Reduction of the Nitro Group: This final step is identical to Step 2 of the primary pathway (Route A), converting the synthesized 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole into the final target amine.

Comparative Analysis

FeatureRoute A (Convergent)Route B (Linear)
Number of Steps 23
Starting Materials 2-Amino-5-nitrophenol, o-Tolualdehydeo-Aminophenol, o-Tolualdehyde
Key Challenge Availability/cost of 2-amino-5-nitrophenol.Controlling regioselectivity during nitration.
Pros More efficient, fewer steps, avoids regioselectivity issues.Uses simpler, more common starting materials.
Cons Relies on a more complex starting material.Longer sequence, potential for side products in nitration step.

Conclusion

The synthesis of this compound can be achieved effectively through multiple strategic pathways. The recommended convergent approach (Route A) , starting from 2-amino-5-nitrophenol, represents a more efficient and controlled strategy, minimizing the number of synthetic steps and avoiding potential issues with regioselectivity during late-stage functionalization. The provided protocols are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry. The alternative linear pathway remains a valuable option depending on the availability of starting materials.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Catalysts for Benzoxazole Synthesis. BenchChem.
  • Organic Chemistry Portal. Benzoxazole synthesis. Organic-chemistry.org.
  • Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21583. [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1977-1984. [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1977-1984. [Link]

  • Ahmadi, T., et al. (2014). Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis, 4(5), 1517-1524. [Link]

  • Ahmed, D. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?? ResearchGate. [Link]

  • Nguyen, T. B., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Journal of Science and Technology, 59(1), 89-94. [Link]

  • Slaninova, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20245-20254. [Link]

  • Nguyen, T. B., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. [Link]

  • Tanaka, K., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1479-1487. [Link]

  • ResearchGate. (2025). A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

  • Tanaka, K., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride. Beilstein Journal of Organic Chemistry, 18, 1479-1487. [Link]

  • Karumanchi, K., et al. (2025). Iodine Promoted One-Pot Synthesis of 2-Aryl Benzoxazoles from Amidoximes via Oxidative Cyclization and Ring Contraction. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

  • Le, D. L., et al. (2024). Iron-Promoted Redox Access to 2-Aminobenzoxazoles from Amines, Carbon Disulfide and 2-Nitrophenols. Asian Journal of Organic Chemistry. [Link]

  • Potewar, T. M., et al. (2008). One‐Pot Synthesis of 2‐Arylbenzoxazoles Promoted by Heteropolyacids. Synthetic Communications, 38(16), 2735-2741. [Link]

  • Panda, S. S., & Singh, P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25339-25368. [Link]

  • Blangetti, M., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(8), 1435-1463. [Link]

  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19), 6828. [Link]

  • Wikipedia. Reduction of nitro compounds. Wikipedia. [Link]

  • Slaninova, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20245-20254. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Globalresearchonline.net. [Link]

  • Zhang, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

  • Williams, D. E., & Naiman, D. Q. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxics, 9(12), 346. [Link]

  • Google Patents. (1989). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

Sources

An In-Depth Technical Guide to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a diverse range of pharmacological activities. This technical guide focuses on a specific derivative, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery. By synthesizing information on its structure, physicochemical properties, and the broader biological context of 2-aryl-benzoxazoles, this document serves as a vital resource for researchers engaged in the development of novel therapeutics. Particular emphasis is placed on the synthetic pathways and the promising antimicrobial and anticancer activities exhibited by this class of compounds.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their presence in a variety of biologically active molecules.[1] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds for interacting with biological targets. The 2-substituted benzoxazoles, in particular, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide delves into the specifics of this compound, a member of this promising chemical class.

Chemical Identity and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is to establish its precise chemical identity and key physicochemical properties.

IUPAC Name and Structure

The unambiguous IUPAC name for the topic compound is This compound . It is also known by synonyms such as 2-o-Tolylbenzo[d]oxazol-6-amine and 6-Benzoxazolamine, 2-(2-methylphenyl)-.[3]

The chemical structure, depicted below, reveals a benzoxazole core with a 2-methylphenyl (o-tolyl) group at the 2-position and an amine group at the 6-position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O[3]
Molecular Weight 224.26 g/mol [3]
Boiling Point (Predicted) 384.0 ± 25.0 °C[3]
Density (Predicted) 1.222 ± 0.06 g/cm³[3]
pKa (Predicted) 2.37 ± 0.10[3]

Synthesis of this compound

The synthesis of 2-aryl-benzoxazoles is a well-established area of organic chemistry. The most prevalent and versatile method involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization.[4]

General Synthetic Strategy

The logical and most common approach to synthesizing this compound involves a two-step process:

  • Formation of the Benzoxazole Core: Condensation of 4-amino-2-nitrophenol with 2-methylbenzoic acid (o-toluic acid) or 2-methylbenzaldehyde.

  • Reduction of the Nitro Group: Reduction of the resulting nitro-intermediate to the final amine product.

G cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Nitro Group Reduction Reactant1 4-Amino-2-nitrophenol Intermediate 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole Reactant1->Intermediate Condensation Reactant2 2-Methylbenzoic Acid or 2-Methylbenzaldehyde Reactant2->Intermediate Product This compound Intermediate->Product Reduction

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol

Step 1: Synthesis of 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole

  • To a solution of 4-amino-2-nitrophenol (1.0 eq) in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling point solvent like toluene, add 2-methylbenzoic acid (1.1 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 120-160 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure nitro-intermediate.

Step 2: Synthesis of this compound

  • Dissolve the 2-(2-methylphenyl)-6-nitro-1,3-benzoxazole (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

  • Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC).

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • If an acidic workup was used, neutralize the reaction mixture with a base to precipitate the product.

  • Collect the final product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization if necessary.

Potential Applications in Drug Development

The benzoxazole scaffold is a recurring motif in compounds with significant biological activity. While specific data for this compound is limited, the broader class of 2-aryl-benzoxazoles has shown considerable promise in several therapeutic areas.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of 2-substituted benzoxazole derivatives.[1][4] These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The presence of the amine group at the 6-position and the lipophilic 2-methylphenyl group in the target compound are features that could contribute to favorable antimicrobial activity.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and benzoxazole derivatives have emerged as a promising class of compounds.[7][8] They have been reported to exhibit cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung.[3] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases.[3][7]

The table below summarizes the anticancer activity of some 2-aryl-benzoxazole derivatives, illustrating the potential of this chemical class.

Compound StructureCancer Cell LineIC₅₀ (µM)Reference
Piperidinyl-based benzoxazole derivative 11b MCF-7 (Breast)4.30[8]
Piperidinyl-based benzoxazole derivative 11b A549 (Lung)6.68[8]
Piperidinyl-based benzoxazole derivative 11b PC-3 (Prostate)7.06[8]
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative H1 HeLa (Cervical)0.38[9]

Conclusion and Future Perspectives

This compound represents a synthetically accessible member of the pharmacologically significant 2-aryl-benzoxazole family. The established synthetic routes to this class of compounds provide a solid foundation for its preparation and for the generation of further derivatives for structure-activity relationship (SAR) studies. The known antimicrobial and anticancer activities of closely related analogs strongly suggest that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on the detailed biological evaluation of this compound, including in vitro and in vivo studies to elucidate its specific mechanisms of action and to determine its efficacy and safety profile.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2025, June 21). ResearchGate. Retrieved January 18, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Structures of 2-(2-hydroxyphenyl)benzoxazole analogs as cytotoxic compounds against the human cancer cell lines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. (2020, October 15). PubMed. Retrieved January 18, 2026, from [Link]

Sources

Spectroscopic Characterization of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the synthesis and characterization of new chemical entities. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Introduction

This compound, with the molecular formula C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol , is a member of the benzoxazole family.[1] Benzoxazoles are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The structural integrity and purity of such compounds are paramount for their intended applications, necessitating thorough spectroscopic characterization. This guide will serve as a practical resource for understanding the key spectral features of this specific derivative.

Molecular Structure and Key Features

The molecular architecture of this compound comprises a central benzoxazole core, a tolyl (2-methylphenyl) substituent at the 2-position, and an amine group at the 6-position. This arrangement of functional groups gives rise to a unique spectral fingerprint that can be deciphered using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole and tolyl rings, the amine protons, and the methyl protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.50Singlet3H-CH₃
~5.50Broad Singlet2H-NH₂
~6.70-7.80Multiplet7HAromatic Protons

Interpretation and Rationale:

  • Methyl Protons (-CH₃): A singlet peak appearing in the upfield region (around 2.50 ppm) is characteristic of the methyl group attached to the tolyl ring. The singlet nature arises from the absence of adjacent protons.

  • Amine Protons (-NH₂): A broad singlet is anticipated for the amine protons due to quadrupole broadening and potential hydrogen exchange with the solvent. Its chemical shift can vary depending on concentration and temperature.

  • Aromatic Protons: The aromatic region of the spectrum is expected to be complex due to the overlapping signals from the seven protons on the two aromatic rings. The protons on the benzoxazole ring will exhibit splitting patterns influenced by the amine group, while the protons on the tolyl ring will show coupling consistent with a 1,2-disubstituted benzene.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~21.0-CH₃
~100-150Aromatic and Benzoxazole Carbons
~163.0C=N (Benzoxazole)

Interpretation and Rationale:

  • Methyl Carbon (-CH₃): The carbon of the methyl group is expected to resonate at a high field (low ppm value).

  • Aromatic and Benzoxazole Carbons: The aromatic carbons of both rings will appear in the range of 100-150 ppm. The specific chemical shifts will be influenced by the substituents.

  • Benzoxazole C2 Carbon (C=N): The carbon atom at the 2-position of the benzoxazole ring, which is part of the C=N bond, is characteristically deshielded and will appear at a lower field (around 163.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, SharpN-H Stretching (Amine)
3100-3000MediumC-H Stretching (Aromatic)
2950-2850WeakC-H Stretching (Methyl)
1620-1580StrongC=N Stretching (Benzoxazole)
1500-1400StrongC=C Stretching (Aromatic)
1250-1200StrongC-O Stretching (Benzoxazole)

Interpretation and Rationale:

  • N-H Stretching: The presence of the primary amine group (-NH₂) will be confirmed by two sharp absorption bands in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The characteristic stretching vibration of the C=N bond within the benzoxazole ring is a strong indicator of the heterocyclic core. The aromatic C=C stretching bands will also be prominent in the fingerprint region.

  • C-O Stretching: A strong absorption band corresponding to the C-O single bond stretching within the oxazole ring is another key diagnostic peak.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data:

m/zInterpretation
224[M]⁺ (Molecular Ion)
209[M - CH₃]⁺
195[M - NH₂]⁺
91[C₇H₇]⁺ (Tropylium Ion)

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The peak with the highest mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (224 g/mol ), confirming its molecular formula.

  • Fragmentation Pattern: The fragmentation of the molecular ion will give rise to several characteristic fragment ions. The loss of a methyl radical (-CH₃) would result in a peak at m/z 209. The loss of the amino group (-NH₂) would lead to a peak at m/z 195. A prominent peak at m/z 91 is indicative of the formation of the stable tropylium ion from the tolyl group.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (Determine Molecular Weight & Formula) Structure Proposed Structure: This compound MS->Structure [M]⁺ at m/z 224 IR Infrared Spectroscopy (Identify Functional Groups) IR->Structure N-H, C=N, C-O stretches NMR NMR Spectroscopy (¹H & ¹³C) (Elucidate C-H Framework) NMR->Structure Aromatic, Amine, Methyl signals Conclusion Conclusion Structure->Conclusion Comprehensive Structural Confirmation

Caption: Workflow for the structural confirmation of the target compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectral data and their interpretations presented in this guide offer a solid foundation for researchers to confirm the synthesis and purity of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for unambiguous structural elucidation and for advancing the development of new benzoxazole-based molecules for various scientific applications.

References

  • ChemSynthesis. (n.d.). Benzoxazoles database - synthesis, physical properties. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. PubChem. Retrieved January 18, 2026, from [Link]

  • ChemSynthesis. (n.d.). 5-methyl-N-phenyl-1,3-benzoxazol-2-amine. Retrieved January 18, 2026, from [Link]

Sources

"2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the

Potential Biological Activities of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth analysis of the potential biological activities of a specific derivative, this compound. While direct studies on this exact molecule are limited in publicly accessible literature, this document synthesizes data from structurally related 2-arylbenzoxazoles and 6-aminobenzoxazoles to build a predictive framework for its therapeutic potential. We will explore the likely anticancer, antimicrobial, and anti-inflammatory properties, grounded in established structure-activity relationships (SAR). Furthermore, this guide outlines detailed, field-proven experimental protocols for validating these predicted activities and discusses potential mechanisms of action, offering a strategic roadmap for researchers and drug development professionals interested in this promising chemical entity.

Introduction to this compound

The benzoxazole core, a fusion of benzene and oxazole rings, serves as a privileged structure in drug discovery. Its derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anthelmintic properties.[2] The specific substitutions on the benzoxazole ring system are critical determinants of both the nature and potency of its biological activity.[3]

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: 2-(o-tolyl)benzo[d]oxazol-6-amine Molecular Formula: C₁₄H₁₂N₂O Structure: Chemical structure of this compound

The structure features three key components that inform its potential bioactivity:

  • The Benzoxazole Core: A rigid, planar heterocyclic system that can engage in π-π stacking and hydrogen bonding interactions with biological targets. It is considered a bioisostere of natural nucleic bases, allowing it to interact with biopolymers.[4]

  • The 2-(2-Methylphenyl) Group: An aryl substituent at the 2-position is a common feature in many bioactive benzoxazoles.[5] The ortho-methyl group introduces steric hindrance and alters the electronic properties compared to an unsubstituted phenyl ring, which can influence target selectivity and metabolic stability.

  • The 6-Amino Group: The presence of an amino group at the 6-position significantly increases the molecule's polarity and provides a key hydrogen bond donor/acceptor site. This functional group is known to be important for the activity of some anticancer and antimicrobial agents.

The Benzoxazole Scaffold in Medicinal Chemistry

The versatility of the benzoxazole scaffold is well-documented. Numerous derivatives have been synthesized and evaluated as pharmaceutical agents.[6] The 2-substituted benzoxazoles, in particular, have attracted significant attention due to their diverse pharmacological profiles.[1][6] The biological activity is profoundly influenced by the nature of the substituent at the 2-position and additional substitutions on the benzene ring of the benzoxazole core.[3]

Postulated Biological Activities & Mechanistic Insights

Based on the extensive literature on analogous compounds, this compound is predicted to exhibit significant anticancer, antimicrobial, and potentially anti-inflammatory activities.

Anticancer Potential

The 2-arylbenzoxazole scaffold is a cornerstone of many compounds with potent cytotoxic activity against various cancer cell lines.[5] The mechanism of action is often multifactorial, involving the inhibition of key enzymes essential for cancer cell proliferation and survival.

Postulated Mechanisms of Action:

  • Topoisomerase Inhibition: Many 2-arylbenzoxazole derivatives have been shown to inhibit DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[7] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks and ultimately trigger apoptosis. The planar benzoxazole ring is thought to intercalate between DNA base pairs, while the aryl substituent interacts with the enzyme.

  • Kinase Inhibition: Several benzoxazole derivatives act as inhibitors of protein kinases, which are frequently dysregulated in cancer. For instance, some 2-amino-aryl-benzoxazoles have been investigated as potential Janus kinase 2 (JAK2) inhibitors.[8] Given the structural similarities, the target compound could potentially inhibit receptor tyrosine kinases like VEGFR-2, which is critical for tumor angiogenesis.[9]

  • Induction of Apoptosis: Irrespective of the primary target, the ultimate outcome of many anticancer benzoxazoles is the induction of programmed cell death (apoptosis). This can be achieved by disrupting mitochondrial function or by inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9]

Structure-Activity Relationship (SAR) Insights: The presence of an amino group on the benzoxazole ring has been shown to be active against some cancer cell lines.[5] The specific cytotoxicity of 2-amino-aryl-7-aryl-benzoxazole derivatives towards A549 lung cancer cells highlights the importance of the amino group in conferring anticancer activity.[8]

The following diagram illustrates a plausible mechanism by which the compound could induce apoptosis in cancer cells.

G cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Compound 2-(2-Methylphenyl)- 1,3-benzoxazol-6-amine TopoII Topoisomerase II Compound->TopoII Inhibits re-ligation DSB DNA Double-Strand Breaks TopoII->DSB DNA DNA Replication/ Transcription DNA->TopoII Resolves topological stress DamageSensor DNA Damage Sensors (e.g., ATM/ATR) DSB->DamageSensor p53 p53 Activation DamageSensor->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondria Bax->Mito Forms pore CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated pathway for apoptosis induction via Topoisomerase II inhibition.

Antimicrobial Potential

Benzoxazole derivatives are well-established as broad-spectrum antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][10]

Postulated Mechanism of Action:

  • DNA Gyrase Inhibition: A primary mechanism for the antibacterial action of benzoxazoles is the inhibition of DNA gyrase (a type II topoisomerase in bacteria).[6] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. The benzoxazole scaffold has been successfully used in scaffold hopping approaches to identify novel DNA gyrase inhibitors.[6] Molecular modeling studies suggest that the planar ring system interacts with the enzyme's active site.[11]

SAR Insights: Studies have shown that substituents at positions 2 and 5 of the benzoxazole ring are crucial for antimicrobial activity.[3] While our target compound has a substitution at position 6, the general principles apply. The amino group can act as a hydrogen bond donor, potentially enhancing binding to the target enzyme. The lipophilicity conferred by the 2-methylphenyl group may aid in penetrating the bacterial cell wall.

Anti-inflammatory Potential

Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Interestingly, the withdrawn NSAID benoxaprofen featured a 2-arylbenzoxazole core. Modern research has focused on designing benzoxazole derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

Postulated Mechanism of Action:

  • Selective COX-2 Inhibition: The therapeutic effects of NSAIDs come from inhibiting COX-2, while the undesirable side effects are often linked to COX-1 inhibition.[12] The 2-substituted benzoxazole scaffold can be tailored to fit selectively into the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins that mediate inflammation and pain.[13]

Experimental Validation Workflows

To empirically determine the biological activities of this compound, a tiered screening approach is recommended. This section provides self-validating, step-by-step protocols for initial in vitro assessments.

General Experimental Workflow Diagram

The following diagram outlines a logical progression for evaluating a novel compound.

G cluster_synthesis Phase 1: Preparation cluster_invitro Phase 2: In Vitro Screening cluster_mechanistic Phase 3: Mechanistic Studies Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Purity Purity Assessment (>95% via HPLC) Characterization->Purity Cytotoxicity Anticancer Screening (MTT/SRB Assay) Purity->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Purity->Antimicrobial AntiInflam Anti-inflammatory (COX Enzyme Assay) Purity->AntiInflam TopoAssay Topoisomerase Assay Cytotoxicity->TopoAssay KinaseAssay Kinase Panel Screen Cytotoxicity->KinaseAssay ApoptosisAssay Apoptosis/Cell Cycle Assay (Flow Cytometry) Cytotoxicity->ApoptosisAssay GyraseAssay DNA Gyrase Assay Antimicrobial->GyraseAssay

Caption: A tiered workflow for the biological evaluation of a novel compound.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous cell line (e.g., Vero or L929 for selectivity) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[5][8]

  • Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Causality: The broth microdilution method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of the compound's potency.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2][14]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes, no compound), a negative control (broth, no microbes), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.

Data Summary and Future Directions

The experimental data generated from the workflows should be systematically organized to facilitate analysis and decision-making.

Predicted Data Summary Table

While empirical data is pending, literature on analogous compounds allows for the creation of a predictive summary table. This serves as a benchmark for future experimental results.

Predicted ActivityTarget Organism/Cell LinePredicted Potency (Metric)Reference Compound
Anticancer A549 (Lung Carcinoma)IC₅₀: 0.5 - 10 µMDoxorubicin
HCT-116 (Colon Carcinoma)IC₅₀: 1 - 15 µM5-Fluorouracil
MCF-7 (Breast Carcinoma)IC₅₀: 1 - 20 µMDoxorubicin
Antibacterial Staphylococcus aureus (Gram+)MIC: 4 - 64 µg/mLCiprofloxacin
Escherichia coli (Gram-)MIC: 8 - 128 µg/mLCiprofloxacin
Antifungal Candida albicansMIC: 8 - 128 µg/mLFluconazole

Note: This table is predictive and based on activities reported for structurally similar 2-aryl and 2-amino-benzoxazole derivatives.[1][8][15]

Future Directions

Positive results from the initial in vitro screening would warrant progression to more advanced studies:

  • Mechanistic Assays: Conduct specific enzyme inhibition assays (e.g., Topoisomerase II, DNA gyrase, COX-2) to confirm the mechanism of action.

  • Advanced Cell-Based Assays: Perform cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) using flow cytometry to further characterize the anticancer effects.

  • Lead Optimization: If promising activity is observed, initiate a medicinal chemistry program to synthesize analogues. This would involve modifying the 2-methylphenyl and 6-amino groups to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Studies: Promising candidates with good in vitro potency and favorable preliminary ADME profiles should be evaluated in animal models of cancer, infection, or inflammation to establish efficacy and safety.

Conclusion

This compound is a compelling molecule for investigation in drug discovery. Based on robust evidence from a vast body of literature on the benzoxazole scaffold, this compound is strongly predicted to possess anticancer and antimicrobial properties, with a potential for anti-inflammatory activity. Its unique combination of a 2-aryl group and a 6-amino substituent provides a solid foundation for potent and potentially selective interactions with various biological targets. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of these activities, from initial screening to mechanistic elucidation. Successful validation of these predicted activities would establish this compound as a valuable lead structure for the development of novel therapeutics.

References

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2015). ResearchGate. Available from: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. Available from: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). National Institutes of Health (NIH). Available from: [Link]

  • Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. (2017). PubMed. Available from: [Link]

  • Some benzoxazole derivatives with anticancer activities reported in the literature. (n.d.). ResearchGate. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Institutes of Health (NIH). Available from: [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). PubMed. Available from: [Link]

  • Benzoxazoles as promising antimicrobial agents: A systematic review. (2020). ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. (2008). ResearchGate. Available from: [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. (2021). ResearchGate. Available from: [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2011). ResearchGate. Available from: [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2020). PubMed Central. Available from: [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2018). MDPI. Available from: [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022). PubMed. Available from: [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). RJPBCS. Available from: [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2024). PubMed. Available from: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2017). Bentham Science Publishers. Available from: [Link]

  • 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. (2021). Taylor & Francis Online. Available from: [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. Available from: [Link]

  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2024). PubMed. Available from: [Link]

Sources

"2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: Synthesis, Analogs, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad utility in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This technical guide provides a comprehensive exploration of a specific, highly versatile member of this class: This compound (Molecular Formula: C₁₄H₁₂N₂O).[8][9] We delve into the strategic synthesis of this core structure, pathways for the rational design of its derivatives and analogs, and a detailed overview of its established and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this compound family.

The Benzoxazole Core: A Foundation of Versatility

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[3][10] This planar, bicyclic system is relatively stable due to its aromaticity but possesses reactive sites that allow for extensive functionalization, particularly at the 2-position.[6] The benzoxazole nucleus is considered a structural isostere of naturally occurring nucleic bases like adenine and guanine, which may contribute to its ability to interact effectively with biological macromolecules.[3][7]

The subject of this guide, this compound, incorporates three key structural features that dictate its chemical reactivity and biological potential:

  • The Benzoxazole Scaffold: Provides the core heterocyclic structure with inherent pharmacological properties.

  • The 2-(2-Methylphenyl) Group: The ortho-methyl substituent on the phenyl ring introduces steric hindrance that can influence molecular conformation and receptor binding specificity.

  • The 6-Amine Group: This nucleophilic site is a primary handle for chemical modification, enabling the synthesis of diverse libraries of derivatives (e.g., amides, sulfonamides, Schiff bases) to modulate solubility, bioavailability, and target engagement.

The strategic placement of these groups creates a molecule that is a prime candidate for optimization in drug discovery programs and for tuning photophysical properties in materials science.

Synthesis and Chemical Elaboration

The construction of the 2-substituted benzoxazole core is a well-established field, with methodologies ranging from classical condensation reactions to modern, sustainable approaches.

General Strategies for Benzoxazole Ring Formation

The most prevalent method for synthesizing the benzoxazole ring is the condensation of a 2-aminophenol with a carbonyl-containing functional group.[10] This typically involves the reaction of 2-aminophenol with:

  • Carboxylic Acids or Acyl Chlorides: Often requiring harsh conditions, such as high temperatures and the use of polyphosphoric acid (PPA).[11][12]

  • Aldehydes: Followed by an oxidative cyclization step. Numerous catalysts, including transition metals and green catalysts like fly ash, have been developed to improve yields and reaction conditions.[10][13]

  • Tertiary Amides: Activated by agents like triflic anhydride (Tf₂O) for a rapid and efficient cyclization cascade.[14]

  • Thioamides: Promoted by desulfurization agents.

Modern synthetic protocols often employ microwave irradiation or ultrasonication to reduce reaction times and improve energy efficiency.[4]

Targeted Synthesis of this compound

A robust and logical synthetic route to the title compound involves a two-step process starting from 2-amino-5-nitrophenol.

  • Step 1: Cyclocondensation: The reaction of 2-amino-5-nitrophenol with 2-methylbenzoic acid (or 2-methylbenzoyl chloride) in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures yields the nitro-intermediate, 2-(2-methylphenyl)-6-nitro-1,3-benzoxazole.[12]

  • Step 2: Nitro Group Reduction: The nitro group of the intermediate is then reduced to the primary amine. This transformation is commonly achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with H₂ over a palladium catalyst (Pd/C).

This sequence provides a reliable pathway to the desired 6-amino benzoxazole core.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction start_A 2-Amino-5-nitrophenol intermediate 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole start_A->intermediate PPA, Δ start_B 2-Methylbenzoic Acid start_B->intermediate final_product This compound intermediate->final_product SnCl₂/EtOH or H₂/Pd-C

Caption: Synthetic route to the target compound.
Strategies for Analog and Derivative Design

The core molecule is an excellent platform for generating chemical diversity. The primary points for modification are the 6-amino group and the 2-methylphenyl ring.

Derivatization_Points cluster_amine 6-Amine Modifications cluster_phenyl Phenyl Ring Modifications Core This compound Amides Amides Core->Amides R-COCl Sulfonamides Sulfonamides Core->Sulfonamides R-SO₂Cl Schiff_Bases Schiff Bases Core->Schiff_Bases R-CHO Alkylation Alkylation Core->Alkylation R-X Halogenation Halogenation Core->Halogenation X+ Alkoxylation Alkoxylation Core->Alkoxylation OR group Nitration Nitration Core->Nitration NO₂ group

Caption: Key sites for chemical derivatization.

This multi-directional approach allows for fine-tuning of physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to optimize pharmacokinetic profiles and target interactions.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of newly synthesized compounds. A combination of standard analytical techniques is employed.

Standard Analytical Workflow

A typical workflow for structural verification includes Thin-Layer Chromatography (TLC) for monitoring reaction progress and assessing purity, followed by melting point determination.[15][16] Purified compounds are then subjected to spectroscopic analysis.

Analytical_Workflow cluster_spec Spectroscopic Confirmation Synthesis Synthesis TLC_MP TLC & Melting Point Synthesis->TLC_MP Purification TLC_MP->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR Elemental Elemental Analysis Spectroscopy->Elemental

Caption: Standard workflow for compound characterization.
Expected Spectroscopic Data

The following table summarizes the key spectroscopic signatures expected for the parent compound and its derivatives.

Technique Expected Features for this compound Reference
¹H-NMR Signals in the aromatic region (δ 7.0-8.0 ppm) for benzoxazole and phenyl protons. A singlet for the methyl group (CH₃) around δ 2.5 ppm. A broad singlet for the amine protons (NH₂) that may be exchangeable with D₂O.[17][18]
¹³C-NMR Resonances for the benzoxazole core carbons (including the C2 atom around δ 160-165 ppm). Signals for the substituted phenyl ring and the methyl carbon.[19]
IR (KBr) Characteristic N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹). Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). C=N stretching of the oxazole ring (approx. 1600-1650 cm⁻¹).[15][17]
Mass Spec. A molecular ion peak (M⁺) corresponding to the calculated molecular weight (224.26 g/mol ).[9][17]
Experimental Protocol: General Characterization

Objective: To confirm the structure and purity of a synthesized benzoxazole derivative.

Methodology:

  • Melting Point: Determine the melting point using a calibrated apparatus. A sharp melting range indicates high purity.[15]

  • TLC: Dissolve a small sample in a suitable solvent (e.g., ethyl acetate). Spot on a silica gel plate and elute with an appropriate solvent system (e.g., Hexane:Ethyl Acetate). Visualize under UV light. A single spot confirms purity.[17]

  • IR Spectroscopy: Record the IR spectrum using KBr pellets. Assign characteristic peaks corresponding to the functional groups present.[15]

  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra. Integrate proton signals and assign all peaks to the proposed structure.[19]

  • Mass Spectrometry: Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI or EI) to confirm the molecular weight.[17]

Biological Activities and Therapeutic Potential

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable range of pharmacological activities.[1][2][7] The 6-amino substitution, in particular, has been explored for its potential to enhance these effects.

Anticancer Activity

Numerous 2-substituted benzoxazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[5][13]

  • Mechanism of Action: While diverse, a key mechanism involves the inhibition of DNA topoisomerase enzymes.[20] These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to catastrophic DNA damage and apoptosis in cancer cells. Studies on (5 or 6)-amino-2-(substituted phenyl) benzoxazole derivatives have confirmed their potential as topoisomerase II inhibitors.[20]

  • Structure-Activity Relationship (SAR): The cytotoxic activity is highly dependent on the substitution pattern. For instance, it has been observed that a methylene bridge at the 2-position of the benzoxazole ring can decrease cytotoxic activity, suggesting that direct conjugation of the aryl ring to the benzoxazole core is favorable for this endpoint.[20]

Antimicrobial Activity

Benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[4][21]

  • Antibacterial Action: Activity has been documented against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13] Molecular docking studies suggest that a potential mechanism for this activity is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[13]

  • Antifungal Action: Many derivatives are also active against pathogenic fungi like Candida albicans.[21][22]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and benzoxazoles have emerged as a promising anti-inflammatory scaffold.

  • Mechanism of Action: A key target is the cyclooxygenase-2 (COX-2) enzyme. Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. 2-(2-Arylphenyl)benzoxazole derivatives have been identified as novel and selective COX-2 inhibitors.[23]

Caption: Key structure-activity relationships for benzoxazoles.

Future Perspectives

The this compound scaffold represents a highly adaptable and promising platform. Its synthetic tractability and rich pharmacological profile make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets.

  • Mechanism Deconvolution: Elucidating the precise molecular mechanisms underlying the observed biological activities.

  • ADME/Tox Profiling: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity of lead candidates to assess their drug-likeness.[20]

  • Materials Science Applications: Exploring the use of these compounds as building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials, leveraging the inherent photophysical properties of the benzoxazole core.[6][14]

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed.
  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.
  • Application Notes and Protocols for the Efficient Synthesis of Benzoxazole Derivatives. Benchchem.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review.
  • Review on benzoxazole chemistry and pharmacological potential. World Journal of Pharmaceutical Research.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. National Institutes of Health.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. ResearchGate.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. ScienceDirect.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals.
  • Synthesis and Characterization of Some Benzoxazole Derivatives. ResearchGate.
  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health.
  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PubMed Central.
  • Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Scholars Research Library.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI.
  • This compound. ChemicalBook.
  • 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. PubChem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central.
  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals.
  • Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. ResearchGate.
  • This compound. Matrix Scientific.
  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central.
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Institutes of Health.

Sources

An In-Depth Technical Guide to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine (CAS No. 775302-22-2), a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its commercial availability, synthesis, safety, and handling, along with its physicochemical properties and potential applications based on the broader class of 2-aryl-benzoxazoles.

Introduction to this compound

This compound, also known as 2-o-Tolylbenzo[d]oxazol-6-amine, belongs to the 2-aryl-benzoxazole family of compounds. This class of molecules is of significant interest in the scientific community due to their diverse biological activities. The core structure, a fusion of a benzene ring and an oxazole ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of a 6-amino group and a 2-(2-methylphenyl) substituent on the benzoxazole core of the title compound suggests its potential for further chemical modification and exploration of its structure-activity relationships.

Commercial Availability and Suppliers

This compound is available from a number of commercial suppliers, primarily as a research chemical. It is important for researchers to note that some suppliers, such as Sigma-Aldrich, provide this product as part of a collection of unique chemicals and may not perform extensive analytical characterization. Therefore, it is crucial to verify the purity and identity of the compound upon receipt.

Below is a comparative table of known suppliers for this compound (CAS 775302-22-2):

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich 2-o-Tolylbenzo[d]oxazol-6-amine775302-22-2Sold "as-is" without extensive analytical data.
Matrix Scientific This compound775302-22-2Safety Data Sheet available.
ChemScene This compound775302-22-2Research chemical supplier.
Alinda Chemical Ltd. This compound775302-22-2Research chemical supplier.
Shaanxi Dideu Medichem Co. Ltd. This compound775302-22-2Research chemical supplier.
BLDpharm 2-(o-Tolyl)benzo[d]oxazol-6-amine775302-22-2Research chemical supplier.

Physicochemical Properties and Characterization

PropertyValue
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
CAS Number 775302-22-2
Appearance Expected to be a solid

Structural Diagram:

Caption: Chemical structure of this compound.

Researchers should perform their own analytical characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm the identity and purity of the purchased material.

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, the general synthesis of 2-aryl-benzoxazoles is well-established. A common and effective method involves the condensation of a substituted 2-aminophenol with a corresponding aromatic aldehyde or carboxylic acid.

General Synthetic Pathway:

G reactant1 4-Amino-3-nitrophenol intermediate1 Schiff Base Intermediate reactant1->intermediate1 Condensation reactant2 2-Methylbenzaldehyde reactant2->intermediate1 intermediate2 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole intermediate1->intermediate2 Oxidative Cyclization product This compound intermediate2->product Reduction of Nitro Group

Caption: A plausible synthetic route to the target compound.

Conceptual Experimental Protocol:

  • Step 1: Condensation and Cyclization. 4-Amino-3-nitrophenol would be reacted with 2-methylbenzaldehyde in the presence of an oxidizing agent and a suitable solvent. This reaction typically proceeds through a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring, yielding 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole.

  • Step 2: Reduction of the Nitro Group. The nitro group at the 6-position of the benzoxazole core would then be reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

  • Step 3: Purification. The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Starting Materials: The choice of 4-amino-3-nitrophenol and 2-methylbenzaldehyde directly provides the necessary precursors for the target molecule's backbone and substituents.

  • Oxidative Cyclization: This is a common and efficient method for forming the benzoxazole ring from an o-aminophenol and an aldehyde.

  • Nitro Group as a Precursor to the Amine: The nitro group is a versatile functional group that can be readily and selectively reduced to an amine, making it an excellent strategic choice for introducing the 6-amino functionality.

Safety and Handling

Based on the Safety Data Sheet (SDS) provided by Matrix Scientific for this compound, the following safety precautions should be observed.

Hazard Identification:

  • May cause an allergic skin reaction (H317).

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Researchers should always consult the most up-to-date SDS from their supplier before handling this compound and work in a well-ventilated fume hood.

Potential Applications and Areas for Future Research

While specific studies on the biological activity of this compound are limited, the broader class of 2-aryl-benzoxazoles has been extensively investigated and shown to possess a wide range of pharmacological properties. This suggests that the title compound could be a valuable scaffold for further investigation in several areas.

Potential Therapeutic Areas:

  • Anticancer Agents: Many 2-aryl-benzoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The amino group at the 6-position of the target molecule provides a convenient handle for the synthesis of a library of derivatives to explore their anticancer potential.

  • Antimicrobial Agents: The benzoxazole nucleus is a key structural motif in many compounds with antibacterial and antifungal properties. Further derivatization of this compound could lead to the discovery of novel antimicrobial agents.

  • Enzyme Inhibitors: Substituted benzoxazoles have been identified as inhibitors of various enzymes, including kinases and topoisomerases, which are important targets in drug discovery.

  • Neurodegenerative Diseases: Some benzoxazole derivatives have been explored for their potential in treating neurodegenerative disorders.

Workflow for Investigating Biological Activity:

G start This compound derivatization Chemical Derivatization (e.g., at the 6-amino group) start->derivatization library Library of Novel Compounds derivatization->library screening High-Throughput Screening (e.g., cytotoxicity, antimicrobial assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A proposed workflow for drug discovery using the target compound.

Conclusion

This compound is a commercially available research chemical with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse in the public domain, its structural relationship to the well-studied class of 2-aryl-benzoxazoles suggests a high probability of interesting biological activities. This guide provides a foundational understanding of its properties, availability, synthesis, and safety, encouraging further research into its potential applications. It is imperative that researchers conduct thorough in-house characterization and adhere to strict safety protocols when working with this compound.

References

  • General Synthesis of 2-Substituted Benzoxazoles. While a specific reference for the title compound is unavailable, numerous publications describe the synthesis of related compounds. A representative example can be found in journals such as the Journal of Organic Chemistry or Tetrahedron Letters. A general search for "synthesis of 2-aryl-benzoxazoles" will yield many relevant protocols.

Methodological & Application

Application Notes and Protocols: In Vitro Anticancer Evaluation of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of novel chemical entities for cytotoxic potential is a foundational step in oncology drug discovery.[1] This document provides a comprehensive guide for the initial in vitro assessment of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine , a compound belonging to the benzoxazole class of heterocyclic molecules. Benzoxazole derivatives have garnered significant interest due to their diverse pharmacological activities, including potent anticancer effects.[2][3] This guide details a tiered experimental approach, beginning with a primary cytotoxicity screening using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀). Subsequently, it outlines protocols for mechanistic assays, including Annexin V/PI staining for apoptosis detection and propidium iodide staining for cell cycle analysis, to elucidate the compound's mode of action. The protocols are designed to be robust and adaptable, providing the scientific rationale behind key steps to ensure data integrity and reproducibility.

Scientific Rationale & Background

Benzoxazoles are a significant class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities.[2] In the context of oncology, their mechanism of action is often multifaceted. Studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells, potentially through the inhibition of critical targets like tubulin or by activating aryl hydrocarbon receptors (AhR), which in turn modulates the expression of cytochrome P450 enzymes like CYP1A1.[4][5]

Given that "this compound" is a novel or under-investigated entity, a logical first step is to establish its general cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Specifically, mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to a purple formazan product, the concentration of which is directly proportional to the number of viable cells.[8]

Should the compound exhibit significant cytotoxicity, subsequent assays are crucial to understand how it induces cell death.

  • Apoptosis vs. Necrosis: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is vital. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells.[10] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the clear distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11][12]

  • Cell Cycle Arrest: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometric analysis of cells stained with propidium iodide can quantify the DNA content within each cell, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14] An accumulation of cells in a specific phase following treatment suggests the compound may be targeting cell cycle checkpoints.

This structured approach ensures a comprehensive initial evaluation, moving from broad cytotoxicity to specific mechanistic insights.

Experimental Workflow Overview

The following diagram illustrates the sequential workflow for evaluating the in vitro anticancer potential of the test compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Interpretation A Prepare Stock Solution of this compound in DMSO C Perform MTT Assay (24, 48, 72h incubation) A->C B Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) B->C D Calculate IC50 Values C->D E Treat Cells with Compound at IC50 Concentrations D->E If IC50 is potent F Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) E->F G Cell Cycle Analysis (PI Staining & Flow Cytometry) E->G H Data Analysis: Quantify Apoptotic vs. Necrotic Populations F->H I Data Analysis: Determine Cell Cycle Phase Distribution G->I J Synthesize Data & Propose Mechanism of Action H->J I->J G cluster_0 Cell Staining cluster_1 Flow Cytometry Quadrants A Viable Cell Membrane Intact PS Inside Q4 Q4: Viable (Annexin V- / PI-) A->Q4 Stains Negative B Early Apoptotic Membrane Intact PS Outside Q3 Q3: Early Apoptotic (Annexin V+ / PI-) B->Q3 Annexin V Binds C Late Apoptotic / Necrotic Membrane Compromised PS Outside Q2 Q2: Late Apoptotic/Necrotic (Annexin V+ / PI+) C->Q2 Both Dyes Enter Q1 Q1: Debris/Necrotic (Annexin V- / PI+)

Caption: Interpretation of Annexin V/PI flow cytometry results.

Protocol 3: Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle. [15]

  • Seed and treat cells in 6-well plates as described for the apoptosis assay (Step 1 & 2).

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes. [10]4. Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. [14]5. Incubate the cells for at least 1 hour at 4°C (or store at -20°C for longer periods). [14]6. Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and wash twice with PBS to remove the ethanol. [10]7. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. Use a linear scale for the PI signal and appropriate gating to exclude doublets. [15]

Data Presentation and Analysis

IC₅₀ Determination
  • Calculate Percent Viability:

    • Percent Viability = [(OD of Treated Well - OD of Blank) / (OD of Vehicle Control Well - OD of Blank)] x 100

  • Plot and Analyze:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Table 1: Example IC₅₀ Data for this compound

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HEK293Normal Kidney48[Insert Value]
Apoptosis and Cell Cycle Data

Flow cytometry data should be analyzed using appropriate software (e.g., FlowJo, FCS Express). The results should be presented as the percentage of cells in each quadrant (for apoptosis) or each cell cycle phase. Bar graphs are effective for visualizing comparisons between control and treated groups.

Table 2: Example Apoptosis Analysis Results (48h Treatment)

Treatment% Viable (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Control (Vehicle)[Insert Value][Insert Value][Insert Value]
Compound (IC₅₀)[Insert Value][Insert Value][Insert Value]
Compound (2x IC₅₀)[Insert Value][Insert Value][Insert Value]

References

  • National Center for Biotechnology Information (2024). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • University of Massachusetts Chan Medical School (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • University of Padua (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • University College London (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Biologi (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Available at: [Link]

  • University of Virginia School of Medicine (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available at: [Link]

  • Flow Cytometry Core Facility (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Roche (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • Bentham Science (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • International Journal of Research in Engineering, Science and Management (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Available at: [Link]

  • Asian Journal of Pharmaceutical and Health Sciences (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Available at: [Link]

Sources

Screening for Antimicrobial Activity of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This document provides a detailed guide for the comprehensive screening of the antimicrobial activity of a specific benzoxazole derivative, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine .

The benzoxazole scaffold is structurally analogous to biological purines, which may contribute to its interaction with various biopolymers.[4] The antimicrobial potential of 2-substituted benzoxazoles has been linked to mechanisms such as the inhibition of DNA gyrase, an essential enzyme for bacterial replication.[1][5] These application notes and protocols are designed to provide researchers with a robust framework for evaluating the antimicrobial efficacy of this compound, adhering to internationally recognized standards to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is crucial for designing and interpreting antimicrobial screening assays.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O[6]
Molecular Weight 224.26 g/mol [6]
Boiling Point (Predicted) 384.0±25.0 °C[6]
Density (Predicted) 1.222±0.06 g/cm³[6]
pKa (Predicted) 2.37±0.10[6]

Note: The predicted values suggest that the compound is a solid at room temperature with low basicity. Solubility in appropriate solvents (e.g., Dimethyl Sulfoxide - DMSO) should be determined empirically before preparing stock solutions for antimicrobial assays.

Antimicrobial Screening Workflow

A systematic approach to antimicrobial screening is essential for generating reliable and comprehensive data. The following workflow outlines the key stages, from initial qualitative assessment to quantitative determination of antimicrobial potency.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Reporting A Agar Disk Diffusion B Broth Microdilution (MIC) A->B Active Compounds C Minimum Bactericidal Concentration (MBC) B->C Determine Bactericidal vs. Bacteriostatic D Data Analysis & Comparison B->D C->D DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Benzoxazole Derivative A Relaxed DNA B DNA Gyrase A->B C Supercoiled DNA B->C E Inhibition of DNA Gyrase B->E D 2-(2-Methylphenyl)-1,3- benzoxazol-6-amine D->E F Replication Blocked E->F G Bacterial Cell Death F->G

Figure 2: A conceptual diagram illustrating the potential inhibition of DNA gyrase by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial screening and quantitative evaluation of the antimicrobial activity of this compound. Adherence to these standardized methods, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), is critical for generating high-quality, reproducible data that can effectively guide further drug development efforts. [7][8]The combination of agar disk diffusion, broth microdilution for MIC, and subsequent MBC determination will allow for a thorough characterization of the compound's antimicrobial profile, including its spectrum of activity and whether it is bactericidal or bacteriostatic.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available from: [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed. Available from: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Available from: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. Available from: [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Creative Diagnostics. Available from: [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Available from: [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. Available from: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Available from: [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. Available from: [Link]

  • Broth Microdilution | MI - Microbiology. Available from: [Link]

  • Minimum bactericidal concentration - Wikipedia. Available from: [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. Available from: [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. Available from: [Link]

  • Disk diffusion test - Wikipedia. Available from: [Link]

  • Disk diffusion method. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available from: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available from: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available from: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. Available from: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available from: [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. Available from: [Link]

  • Broth microdilution reference methodology | PDF - Slideshare. Available from: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. Available from: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available from: [Link]

  • Screening Strategies to Identify New Antibiotics | Bentham Science Publishers. Available from: [Link]

  • 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine - PubChem. Available from: [Link]

  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review - ResearchGate. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Available from: [Link]

  • Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. Available from: [Link]

  • Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. Available from: [Link]

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives | Abstract. Available from: [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Available from: [Link]

  • Benzoxazoles database - synthesis, physical properties - ChemSynthesis. Available from: [Link]

  • 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem. Available from: [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3][4] Various derivatives have demonstrated significant anti-proliferative effects against a range of human cancer cell lines, such as those for breast, colon, and lung cancer.[1][5][6] The mechanisms of action are varied, with some benzoxazoles acting as potent enzyme inhibitors, for instance, of vascular endothelial growth factor receptor-2 (VEGFR-2), while others induce apoptosis.[3][5][6]

This document provides a comprehensive guide for the in vivo evaluation of a novel benzoxazole derivative, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine , as a potential anti-cancer agent. While specific biological data for this compound is not yet extensively documented[7][8], the established precedent of the benzoxazole class warrants its investigation.[1] These protocols are designed to be robust, reproducible, and adhere to the highest ethical standards in animal research, providing a framework for assessing the compound's preliminary toxicity, pharmacokinetic profile, and anti-tumor efficacy in mouse models.[9]

Ethical Considerations in Animal Research: The Three R's

All research involving animal models must be conducted with the utmost ethical consideration and receive approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[9] The principles of the "Three R's" are fundamental to this process:

  • Replacement: Utilizing non-animal methods whenever feasible.

  • Reduction: Employing the minimum number of animals required to obtain scientifically valid data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[9]

Part 1: Preliminary In Vivo Toxicity and Pharmacokinetic (PK) Profiling

A foundational understanding of a compound's safety profile and how it is processed by a living organism is a prerequisite for designing meaningful efficacy studies.[10][11] These preliminary studies aim to establish a safe and effective dosing range.

Maximum Tolerated Dose (MTD) Study

The objective of the MTD study is to determine the highest dose of "this compound" that can be administered without causing unacceptable short-term toxicity.[10][12]

Protocol: Acute Toxicity Assessment

  • Animal Model: Utilize a standard inbred mouse strain such as BALB/c or C57BL/6 (n=3-5 mice per dose group).[13]

  • Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of the test compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline). The choice of vehicle should be based on the compound's solubility and should be tested alone in a control group.

  • Dose Escalation: Administer single, escalating doses of the compound via the intended clinical route (e.g., intravenous, oral gavage).

  • Clinical Observations: Monitor the animals intensively for the first 4 hours post-administration, and then daily for 14 days. Observations should include changes in physical appearance, behavior (lethargy, hyperactivity), and any signs of distress (e.g., labored breathing, piloerection).[12]

  • Body Weight: Record body weight just prior to dosing and daily thereafter. A weight loss exceeding 20% is often a key indicator of toxicity.[10]

  • Endpoint: The MTD is typically defined as the dose that results in no more than 10% body weight loss and no mortality.[10]

Parameter Description
Mouse Strain BALB/c or C57BL/6
Number of Animals 3-5 per group
Route of Administration Intravenous (IV) or Oral (PO)
Observation Period 14 days
Key Toxicity Indicators Mortality, >20% body weight loss, adverse clinical signs
Preliminary Pharmacokinetic (PK) Study

This study provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is crucial for designing an effective dosing schedule for the efficacy studies.[14]

Protocol: Single-Dose Pharmacokinetic Analysis

  • Animal Model: Use the same mouse strain as in the MTD study (n=3 per time point).

  • Dosing: Administer a single, non-toxic dose of "this compound" (typically below the MTD).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Part 2: In Vivo Anti-Tumor Efficacy Study

The core of the in vivo investigation is to assess the anti-tumor activity of "this compound." The choice of the mouse model is critical and should ideally reflect the intended human cancer type for which this drug is being developed.[15][16][17]

Mouse Model Selection

Given the broad anti-cancer potential of benzoxazoles, a human tumor xenograft model is a common and appropriate starting point.[15][18][19]

  • Model: Subcutaneous xenograft model using a human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) implanted in immunodeficient mice (e.g., Nude, SCID, or NSG).[13][15] The selection of the cell line should be based on in vitro sensitivity data for the compound, if available.

Experimental Design and Workflow

A well-structured experimental design is essential for generating robust and interpretable data.[20][21]

G cluster_prep Preparation Phase cluster_study Study Execution Phase cluster_endpoint Endpoint & Analysis Phase cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) inoculation Tumor Cell Inoculation (Subcutaneous) cell_culture->inoculation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle, Compound, Positive Control) randomization->treatment monitoring Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Study Endpoint Reached (e.g., Tumor Volume >2000 mm³ or 30-60 days) monitoring->endpoint necropsy Necropsy & Tissue Collection (Tumor, Blood, Organs) endpoint->necropsy analysis Data Analysis (TGI, Statistical Analysis, Biomarkers) necropsy->analysis

Caption: Overall workflow for an in vivo anti-tumor efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (approximately 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: "this compound" (Low Dose)

    • Group 3: "this compound" (High Dose, near MTD)

    • Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cancer type)

  • Dosing Regimen: Administer the treatments according to the schedule determined from the PK study (e.g., once daily, every other day) for a defined period (e.g., 21-28 days).

  • Efficacy Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). This is the main measure of efficacy.

    • Secondary: Overall survival, body weight changes, and clinical observations.

  • Study Termination: The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or after a fixed duration. All animals are humanely euthanized.

  • Tissue Collection: At the end of the study, collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).[22][23]

Parameter Description
Mouse Model Immunodeficient mice with subcutaneous human tumor xenografts
Number of Animals 8-10 per group
Treatment Duration 21-28 days (typical)
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Survival, Body Weight, Clinical Observations

Part 3: Data Analysis and Interpretation

  • Tumor Growth Curves: Plot the mean tumor volume for each group over time.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes between the treatment and control groups at the end of the study.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Survival Analysis: If survival is an endpoint, use Kaplan-Meier curves and log-rank tests to analyze the data.

Part 4: Potential Mechanistic Studies

To understand how "this compound" exerts its anti-tumor effects, further biomarker analysis on the collected tumor tissues can be performed.[18][19][22]

G compound This compound tumor_cell Tumor Cell compound->tumor_cell apoptosis Induction of Apoptosis (Caspase-3 activation) tumor_cell->apoptosis proliferation Inhibition of Proliferation (Ki-67 staining) tumor_cell->proliferation angiogenesis Inhibition of Angiogenesis (CD31 staining) tumor_cell->angiogenesis tumor_growth Reduced Tumor Growth apoptosis->tumor_growth proliferation->tumor_growth angiogenesis->tumor_growth

Caption: Potential mechanisms of action for an anti-cancer agent.

  • Immunohistochemistry (IHC):

    • Ki-67: To assess cell proliferation.

    • Caspase-3: To detect apoptosis.

    • CD31: To evaluate tumor angiogenesis.

  • Western Blot or ELISA: To measure the levels of specific proteins in signaling pathways that are potentially targeted by benzoxazole derivatives (e.g., VEGFR-2).[5]

By following these detailed protocols, researchers can conduct a thorough and scientifically sound in vivo evaluation of "this compound," paving the way for its potential development as a novel anti-cancer therapeutic.

References

  • Norecopa. (2024, July 16). OBSERVE: guidelines for the refinement of rodent cancer models.
  • NIH. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC.
  • Animal Models for Human Cancer Discovery and Development of Novel Therapeutics. (n.d.).
  • NIH. (2007, April 28). Discovery of cancer biomarkers through the use of mouse models.
  • Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models.
  • (2023, July 3). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics.
  • NIH. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC.
  • NIH. (n.d.). A Mouse Model Repository for Cancer Biomarker Discovery - PMC.
  • The design, analysis and application of mouse clinical trials in oncology drug development. (n.d.).
  • AACR Journals. (2012, January 31). Genetically Modified Mouse Models for Biomarker Discovery and Preclinical Drug Testing | Clinical Cancer Research.
  • Bentham Science Publishers. (2019, April 1). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests.
  • MDPI. (n.d.). Circulating Tumor Cell Analysis in Preclinical Mouse Models of Metastasis.
  • MuriGenics. (n.d.). Toxicology.
  • PubMed. (n.d.). Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition.
  • IJRESM. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management.
  • PubMed. (2007, April 28). Discovery of cancer biomarkers through the use of mouse models.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Animal Studies of Novel Anticancer Agents.
  • PubMed Central. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat).
  • The Jackson Laboratory. (2024, January 28). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further.
  • NIH. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC.
  • Biocytogen. (n.d.). Efficacy & Toxicity Studies.
  • Benzoxazole as Anticancer Agent: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30).
  • PubMed. (n.d.). Benzoxazole derivatives as new generation of anti-breast cancer agents.
  • (2024, June 26). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • PubMed. (2019, July 15). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands.
  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022, March 23).
  • Champions Oncology. (2023, December 14). Ultimate Guide: Designing a Mouse Clinical Trial & Data Analysis.
  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine.
  • Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. (n.d.).
  • NIH. (n.d.). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque.
  • Pharmacokinetic of benzimidazole derivatives. (n.d.).
  • Figshare. (2022, July 6). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
  • ResearchGate. (2025, August 6). Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines | Request PDF.
  • ChemicalBook. (n.d.). This compound.
  • NIH. (n.d.). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC.

Sources

Topic: Preparation of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and handling of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine for use in cell-based assays. The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Given the therapeutic potential of this class of compounds, particularly as cytotoxic agents against various cancer cell lines, proper and consistent solution preparation is paramount for generating reproducible and reliable experimental data.[4][5][6] This guide details the necessary calculations, solvent selection, and step-by-step protocols for creating high-concentration primary stock solutions and their subsequent dilution to working concentrations for cell culture applications.

Introduction: The Scientific Context

This compound belongs to the benzoxazole class of heterocyclic compounds. This structural motif is of significant interest in drug discovery due to its presence in numerous molecules with potent pharmacological activities.[7] Research has demonstrated that various benzoxazole derivatives can induce apoptosis and inhibit key signaling pathways in cancer cells, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] The specific compound, this compound, is therefore a candidate for investigation in oncology research, likely to be screened for its cytotoxic or cytostatic effects on cancer cell lines like HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma).[4][8]

The accuracy of in vitro studies hinges on the precise concentration of the test compound. The protocols herein are designed to ensure the integrity, stability, and accurate concentration of the compound, thereby establishing a self-validating system for its use in sensitive biological assays.

Physicochemical Properties & Data

A thorough understanding of the compound's properties is the foundation of a robust protocol. This information is critical for accurate calculations and solvent selection.

PropertyValueSource
IUPAC Name This compound-
CAS Number 775302-22-2[9]
Molecular Formula C₁₄H₁₂N₂O[9]
Molecular Weight (MW) 224.26 g/mol [9]
Physical Form Solid[9]
Predicted Boiling Point 384.0±25.0 °C[9]
Predicted Density 1.222±0.06 g/cm³[9]
Primary Solvent Dimethyl Sulfoxide (DMSO)[10][11]

Core Principles of Solution Preparation

The Rationale for Solvent Selection

The choice of solvent is the most critical decision in preparing a compound for biological assays. The ideal solvent must completely dissolve the compound at a high concentration and be compatible with the downstream application.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast array of small molecules, including those with poor aqueous solubility.[11] For most benzoxazole derivatives, DMSO is the solvent of choice for creating primary stock solutions.

  • Cellular Compatibility: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. It is an established standard in cell culture to maintain the final concentration of DMSO in the media at or below 0.5%, with concentrations below 0.1% being ideal to minimize off-target effects.[12] Therefore, all experimental designs must include a "vehicle control"—cells treated with the same final concentration of DMSO as the highest dose of the compound—to differentiate the effects of the compound from those of the solvent.

The Importance of a Concentrated Primary Stock

Preparing a concentrated primary stock solution (e.g., 10 mM) is standard practice and offers several advantages:[10][13]

  • Minimizes Weighing Errors: Accurately weighing milligram or microgram quantities of a compound is challenging. Weighing a larger mass for a concentrated stock reduces the margin of error.

  • Enhances Stability: Many compounds are more stable when stored at high concentrations in an appropriate solvent.[13]

  • Reduces Contamination Risk: Aliquoting the stock into single-use volumes minimizes the risk of contaminating the entire supply.

  • Improves Consistency: Using the same validated stock across multiple experiments ensures consistency and reproducibility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a validated, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL)

  • Sterile, positive-displacement pipette and tips

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves

Step-by-Step Methodology:

  • Pre-Preparation: Bring the vial of the compound and the bottle of DMSO to room temperature before opening to prevent water condensation. Perform all steps in a certified chemical fume hood or a biological safety cabinet.

  • Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, the required mass must be calculated using the following formula:

    • Mass (mg) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 224.26 g/mol x 1000 mg/g

    • Mass (mg) = 2.24 mg

  • Weighing the Compound:

    • Place a clean weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 2.24 mg of the compound. It is crucial to record the exact mass weighed for precise concentration calculation.[14] For this example, let's assume the exact mass is 2.30 mg .

  • Recalculate Final Concentration: Adjust the target volume of DMSO to match the actual mass weighed to achieve a precise 10 mM concentration.

    • Volume (µL) = [Mass (mg) / MW ( g/mol )] / Concentration (mol/L) x 1,000,000 (µL/L)

    • Volume (µL) = [2.30 mg / 224.26 g/mol ] / 0.010 mol/L x 1,000,000 µL/L

    • Volume (µL) = 1025.6 µL

  • Dissolution:

    • Carefully transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube.

    • Add the calculated volume (1025.6 µL) of room-temperature DMSO to the tube.

    • Cap the tube tightly and vortex for 2-3 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Sterilization (Critical Step):

    • To ensure the stock solution is sterile for cell culture use, it must be filter-sterilized.

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile, light-blocking 1.5 mL tube. This is your final, validated stock solution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-blocking microcentrifuge tubes.[14]

    • Label each aliquot with the compound name, concentration (10 mM), date, and your initials.

    • Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 1 year) .[12]

Workflow Visualization

G cluster_prep Protocol 1: Stock Solution Preparation cluster_dilution Protocol 2: Working Solution Preparation powder Compound Powder weigh 1. Weigh Exact Mass (e.g., 2.30 mg) powder->weigh calculate 2. Calculate Solvent Volume (e.g., 1025.6 µL DMSO) weigh->calculate dissolve 3. Dissolve & Vortex calculate->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter stock Primary Stock (10 mM in DMSO) filter->stock aliquot 5. Aliquot & Store (-80°C) stock->aliquot thaw 6. Thaw One Aliquot aliquot->thaw dilute 7. Dilute in Culture Media (e.g., 1 µL stock in 1 mL media) thaw->dilute working Working Solution (e.g., 10 µM) dilute->working add_to_cells 8. Add to Cells (Final DMSO < 0.1%) working->add_to_cells

Figure 1: Workflow from solid compound to final working solution for cell-based assays.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM primary stock into cell culture medium for immediate use.

Example Calculation: Preparing a 10 µM working solution.

  • Thaw: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.

  • Dilution: The goal is to dilute the 10 mM (10,000 µM) stock to 10 µM. This is a 1:1000 dilution.

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, complete cell culture medium .

    • Pipette up and down gently to mix. Do not vortex, as this can cause protein denaturation and foaming in the medium.

  • Final DMSO Concentration Check:

    • The final DMSO concentration in this working solution is 0.1% (a 1:1000 dilution of the DMSO stock). This is a generally safe concentration for most cell lines.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of culture medium . This control must be run in parallel with your compound-treated samples.

  • Application: The prepared working solutions (and vehicle control) are now ready to be added to cells plated in multi-well plates for assays such as viability (MTT), apoptosis (caspase activity), or target engagement (Western blot).

Application Context: Potential Mechanism of Action

Benzoxazole derivatives are frequently investigated as inhibitors of protein kinases, which are critical regulators of cell signaling. A plausible mechanism of action for a cytotoxic benzoxazole compound could be the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the one mediated by VEGFR or EGFR.

G Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Inhibitor 2-(2-Methylphenyl)- 1,3-benzoxazol-6-amine Inhibitor->RTK Inhibits

Figure 2: A hypothetical signaling pathway illustrating a potential mechanism of action.

References

  • (PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines - ResearchGate. (2018). Available at: [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development. (2023). Available at: [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies | Taylor & Francis Online. (n.d.). Available at: [Link]

  • Benzoxazole as Anticancer Agent: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2021). Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.). Available at: [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. (2021). Available at: [Link]

  • 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine - PubChem. (n.d.). Available at: [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). Available at: [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds - Solarbio. (2026). Available at: [Link]

  • (PDF) Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives - ResearchGate. (n.d.). Available at: [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (2012). Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2023). Available at: [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed. (2024). Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018). Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (n.d.). Available at: [Link]

  • (PDF) BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES - ResearchGate. (n.d.). Available at: [Link]

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (2011). Available at: [Link]

Sources

High-Purity Recovery of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is a member of the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its wide range of pharmacological activities.[1][2][3] The purity of such compounds is paramount for accurate biological evaluation and successful drug development. This application note provides a detailed, first-principles guide to the purification of this compound using recrystallization, a robust and scalable technique for achieving high levels of crystalline purity. We will explore the theoretical basis for solvent selection, present a comprehensive step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Rationale for Recrystallization: A Physicochemical Perspective

Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent at different temperatures.[4] The ideal scenario involves a solvent that completely dissolves the target compound and its impurities at an elevated temperature but in which the target compound has very low solubility upon cooling, while the impurities remain in solution.[4][5]

The structure of This compound (Molecular Formula: C₁₄H₁₂N₂O) informs our purification strategy.[6] Its key features are:

  • Aromatic Benzoxazole Core: A large, planar, and relatively non-polar ring system that encourages crystalline lattice formation.[7]

  • Amine Group (-NH₂): A polar functional group capable of acting as a hydrogen bond donor and acceptor.

  • Methylphenyl Group: A non-polar, hydrophobic moiety.

This combination of polar and non-polar features suggests that solvents of intermediate polarity, such as alcohols or esters, are excellent starting points for solubility screening. The presence of the amine group also presents an opportunity for purification via salt formation, where the compound is protonated with an acid to drastically alter its solubility profile, a common technique for purifying basic compounds.[8][9]

Critical Parameter: Solvent System Selection

The success of any recrystallization protocol hinges on the selection of an appropriate solvent system.[10] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at or below room temperature.[4]

Protocol for Solvent Screening

Before committing to a bulk purification, perform small-scale tests in test tubes to identify the optimal solvent.

  • Preparation: Place approximately 20-30 mg of the crude this compound into several different test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.

  • Solvent Addition (Hot): If the compound is insoluble or sparingly soluble at room temperature, gently heat the solvent in a water bath and add the hot solvent dropwise to the test tube until the solid just dissolves. Be sure to use the minimum amount of hot solvent required.

  • Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for at least 15 minutes.[5] Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Candidate Solvent Systems

The following table summarizes promising solvents for screening based on the structure of the target compound.

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Ethanol 78Polar ProticOften an excellent choice for compounds with hydrogen bonding capabilities. A related compound, 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, was successfully recrystallized from ethanol.[11]
Methanol 65Polar ProticMore polar than ethanol; may show higher solubility. A methanol/chloroform mixture can be effective.[12] Can be used in a mixed-solvent system with water.
Isopropanol 82Polar ProticLess polar than ethanol; may provide a better solubility differential.
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity. Often used in solvent mixtures with hexanes.[13]
Toluene 111Non-polarThe aromatic nature may favor dissolution of the benzoxazole core at high temperatures.
Ethanol/Water VariableMixed PolarityA powerful two-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Re-clarify with a drop of hot ethanol before cooling.
Toluene/Heptane VariableMixed PolarityDissolve in a minimum of hot toluene, then add heptane (an anti-solvent) to induce crystallization upon cooling.

Optimized Recrystallization Workflow

This protocol assumes ethanol has been identified as a suitable single solvent from the screening process.

Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Drying A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum hot ethanol to dissolve. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter hot solution quickly. A->B transfer C 3. Crystallization Allow solution to cool slowly to room temperature, then chill in ice bath. B->C filtrate D 4. Isolation Collect crystals via vacuum filtration. C->D slurry E 5. Washing Rinse crystals with a small amount of ice-cold ethanol. D->E crystal cake F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F washed crystals

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask. Using a flask rather than a beaker reduces solvent evaporation.

    • In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point using a hot plate. Never heat organic solvents with an open flame.

    • Add the hot solvent to the flask containing the crude solid in small portions, swirling to mix after each addition. Continue adding just enough hot solvent until the solid is completely dissolved. Using the minimum volume necessary is key to maximizing recovery.

  • Hot Filtration (Optional):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires decolorizing charcoal, a hot filtration is necessary.

    • To perform this, pre-heat a separate filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.

    • Pour the hot solution through the fluted filter paper quickly. If using charcoal, ensure it is added to the cooled solution before reheating.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[5]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Pour the cold slurry of crystals and solvent into the funnel in one swift motion.

  • Washing:

    • With the vacuum still applied, wash the collected crystal cake with a small amount of ice-cold solvent. This removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent prevents significant loss of the purified product.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature, to remove all traces of the recrystallization solvent.

Purity Assessment

To validate the purification process, the final product should be characterized:

  • Melting Point: A pure compound will exhibit a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot, while the crude material may show multiple spots.

  • Spectroscopic Analysis (NMR, IR): Confirms the chemical identity and absence of solvent or impurity signals.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; the solution is not supersaturated. The compound is highly soluble even in the cold solvent.• Boil off some of the solvent to increase concentration and attempt cooling again.• Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.• If solubility is the issue, reconsider the solvent choice or use a two-solvent (anti-solvent) system.[10]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly. The solution is oversaturated with impurities.• Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.• Ensure the crude material is not excessively impure before starting.
Low Recovery Too much solvent was used. The solution was not cooled sufficiently. The crystals were washed with solvent that was not cold enough. Premature crystallization occurred during hot filtration.• Use the minimum amount of hot solvent for dissolution.• Ensure adequate cooling time in an ice bath.• Always wash with ice-cold solvent.• Pre-heat all glassware for hot filtration.
Colored Product Colored impurities are present.• Add a small amount of activated charcoal to the solution before the hot filtration step. Use sparingly, as charcoal can also adsorb the target compound.

References

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry.
  • ResearchGate. (2021). How to crystallization amine compound and it is not soluble in common organic solvents.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS.
  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. (2022). Synthesis of Benzoxazoles.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • ChemicalBook. (n.d.). This compound.
  • Acta Crystallographica Section E. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Institutes of Health.

Sources

column chromatography conditions for "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" purification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Column Chromatography for the Purification of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Abstract

This document provides a comprehensive guide for the purification of this compound using column chromatography. The unique physicochemical properties of this molecule, specifically the presence of a basic aromatic amine functional group, present significant challenges for purification on standard silica gel, often leading to poor recovery and peak tailing. This guide explains the underlying chemical interactions responsible for these difficulties and presents two robust, field-proven strategies to achieve high-purity isolation: 1) mobile phase modification using a basic additive on standard silica gel, and 2) the use of an alternative, amine-functionalized stationary phase. Detailed, step-by-step protocols are provided for both methods, grounded in established chromatographic principles to ensure reproducible and efficient purification for researchers in synthetic chemistry and drug development.

Part 1: Physicochemical Profile of the Analyte

A thorough understanding of the target molecule's properties is the foundation for developing a successful purification strategy. This compound is a heterocyclic compound featuring a benzoxazole core.[1][2] Its structure dictates its chromatographic behavior.

  • Aromatic Core: The fused benzoxazole ring system and the 2-methylphenyl (o-tolyl) substituent are largely non-polar and hydrophobic.

  • Functional Groups: The key feature is the primary amine (-NH2) at the 6-position. This group introduces polarity and, critically, basicity.

The molecule's character is therefore dualistic: a large, non-polar framework combined with a polar, basic site. The calculated XLogP3 of 3.4 suggests a significant degree of lipophilicity, yet the amine group's ability to hydrogen bond and act as a Lewis base dominates its interaction with polar stationary phases.[3]

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₄N₂OPubChem[3]
Molecular Weight 238.28 g/mol PubChem[3]
Computed XLogP3 3.4PubChem[3]
Key Functional Group Primary Aromatic Amine (-NH2)Chemical Structure
Anticipated Challenge Strong acid-base interaction with silica gel's silanol groups.BenchChem[4]

Part 2: The Chromatographic Challenge: Amine-Silica Interactions

Standard silica gel is the most common stationary phase in column chromatography due to its high surface area and resolving power.[5][6][7] However, its surface is covered with silanol groups (Si-OH), which are weakly acidic. This acidity is the primary obstacle in purifying basic compounds like this compound.

The basic nitrogen atom of the amine functional group engages in a strong acid-base interaction with the acidic silanol groups.[4][8] This interaction is much stronger than the desired polar-polar interactions (e.g., hydrogen bonding) that govern chromatographic separation.

Consequences of Strong Acid-Base Interactions:

  • Irreversible Adsorption: A portion of the compound can bind so strongly that it does not elute from the column, leading to significant yield loss.[4]

  • Severe Peak Tailing: The analyte molecules that do elute are released from the active sites slowly and at different rates, causing the chromatographic band to smear downwards. This "tailing" severely compromises resolution, making it difficult to separate the target compound from closely eluting impurities.[4]

  • Poor Reproducibility: The number of highly acidic silanol sites can vary between batches of silica, leading to inconsistent results.

G cluster_0 Silica Gel Surface cluster_1 Analyte silanol Acidic Silanol Group (Si-OH) amine Basic Amine Group (R-NH2) amine->silanol Strong Acid-Base Interaction (Leads to Tailing & Yield Loss) G cluster_A Strategy A: Mobile Phase Modification cluster_B Strategy B: Alternative Stationary Phase start Start: Crude This compound tlc_dev TLC Method Development (Goal Rf = 0.2-0.3) start->tlc_dev decision Choose Strategy tlc_dev->decision tlc_A TLC with 1% TEA in Hexane/EtOAc decision->tlc_A Standard Silica Available tlc_B TLC (no TEA) on Amine-Silica Plate decision->tlc_B Amine-Silica Available col_A Pack Standard Silica Column tlc_A->col_A run_A Run Column with TEA-modified Gradient col_A->run_A end_process Collect & Combine Pure Fractions Analyze by TLC/LC-MS run_A->end_process col_B Pack Amine-Silica Column tlc_B->col_B run_B Run Column with Hexane/EtOAc Gradient col_B->run_B run_B->end_process pure_product Pure Product end_process->pure_product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine in aqueous buffers. This document provides a structured, in-depth approach to systematically troubleshoot and resolve these issues, ensuring the successful progression of your experiments.

Understanding the Challenge: Why is this compound Poorly Soluble?

The low aqueous solubility of this compound is inherent to its molecular structure. It comprises a fused aromatic benzoxazole system and a methylphenyl group, both of which are significantly hydrophobic (water-repelling). Publicly available data predicts a high LogP value (a measure of lipophilicity) of around 3.4 for similar structures, confirming its poor affinity for aqueous media.[1] The presence of a primary amine at the 6-position offers a potential route for solubility enhancement via pH modification, which we will explore in detail.

Frequently Asked Questions & Troubleshooting Workflow

This section is structured to guide you from initial problem identification through to advanced resolution strategies.

Q1: I've observed precipitation or cloudiness when trying to dissolve the compound in my standard physiological buffer (e.g., PBS pH 7.4). What is the first step?

A1: Initial Verification and Stock Solution Preparation

Before attempting complex formulation strategies, it's crucial to ensure proper handling and to prepare a concentrated stock solution in an appropriate organic solvent. This is a standard practice for poorly soluble compounds.[2]

Step-by-Step Protocol: Preparing a High-Concentration Stock Solution

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound is freely soluble. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • N,N-Dimethylformamide (DMF)

  • Preparation:

    • Accurately weigh a small amount of this compound.

    • Add the selected organic solvent to achieve a high concentration (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or vortexing may be required.

  • Dilution into Aqueous Buffer:

    • Perform serial dilutions of the organic stock solution into your aqueous buffer to reach the desired final concentration.

    • Crucial: Add the stock solution to the buffer dropwise while vortexing the buffer. This rapid mixing helps to avoid localized high concentrations that can lead to immediate precipitation.

    • Observe for any signs of precipitation. If it occurs, the final concentration of the organic solvent in your assay may be too low to maintain solubility.

Troubleshooting Tip: Always determine the maximum tolerable concentration of the organic solvent for your specific biological assay (e.g., cell-based assay, enzyme assay) to avoid artifacts.

Q2: Even after preparing a stock solution in DMSO, the compound precipitates upon dilution in my aqueous buffer. What is the next logical step?

A2: pH Modification - Leveraging the Amine Functional Group

The compound possesses a primary amine, which is a basic functional group. By lowering the pH of the aqueous buffer, you can protonate this amine, forming a positively charged ammonium salt (-NH3+). This ionized form is significantly more water-soluble than the neutral form.

Mechanism of pH-Dependent Solubility

The equilibrium between the neutral (less soluble) and protonated (more soluble) forms of the amine is governed by the pH of the solution and the pKa of the amine group. A predicted pKa value for the amine in this compound is approximately 2.37, though this is a computational prediction and empirical testing is necessary.[3] By adjusting the buffer pH to be at or below the pKa, you can shift the equilibrium towards the more soluble, protonated species.

DOT Script for pH-Dependent Solubility

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) Protonated R-NH3+ (Protonated, More Soluble) Neutral R-NH2 (Neutral, Less Soluble) Protonated->Neutral - H+ Neutral->Protonated + H+

Caption: pH effect on amine solubility.

Experimental Protocol: pH Optimization Study

  • Prepare a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and your target pH of 7.4). Common buffers include citrate (for lower pH) and phosphate.

  • For each pH value, add a small, fixed volume of your high-concentration organic stock solution to a fixed volume of the buffer.

  • Incubate the samples under agitation for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Important: Ensure that the final pH chosen is compatible with the stability of the compound and the requirements of your biological assay.

Q3: Adjusting the pH is not feasible for my experiment. What other formulation strategies can I employ?

A3: Advanced Solubilization Techniques

If pH modification is not an option, several excipients can be used to enhance solubility. The most common are co-solvents, surfactants, and cyclodextrins.[4][5]

1. Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the environment more favorable for hydrophobic molecules.

  • Common Examples: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and glycerin.[5]

  • Mechanism: They work by reducing the interfacial tension between the hydrophobic compound and the water.[8]

  • Application: This is an extension of the initial stock solution strategy. The goal is to find a final concentration of the co-solvent in the aqueous buffer that maintains solubility without compromising the experiment. A screening of different co-solvents at various concentrations (e.g., 1%, 5%, 10% v/v) is recommended. The larger and more hydrophobic the chemical, the greater the potential solubility enhancement from a co-solvent.[9]

2. Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[10][11] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in water.[11][12]

  • Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants like polysorbates are generally preferred due to lower toxicity.[11][13]

  • Application: Prepare a stock solution of the surfactant in your buffer. Then, add the compound (from its organic stock) to the surfactant-containing buffer. A screening of surfactant concentrations, typically above their known CMC, is necessary.

DOT Script for Surfactant Micellization

Caption: Drug encapsulation in a surfactant micelle.

3. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can form "inclusion complexes" with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule within their cavity.[16][17] This complex is then readily soluble in water.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These chemically modified cyclodextrins have improved water solubility and safety profiles compared to natural beta-cyclodextrin.[17]

  • Application: Dissolve the cyclodextrin in the aqueous buffer first. Then, add the this compound (from an organic stock or as a solid) and allow time for the inclusion complex to form, which may require stirring or sonication.

G

Sources

"2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in foundational chemical principles and field-proven methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Proper Storage and Handling

Question: I have just received a new batch of this compound. What are the correct storage and handling procedures to ensure its long-term stability?

Answer: Proper storage is the most critical first step in preventing premature degradation. Based on safety data sheets and the chemical nature of the molecule, this compound is sensitive to environmental factors.[1] Failure to adhere to these conditions is a common source of experimental variability.

The primary concerns are exposure to air (oxygen), heat, and moisture. The molecule's aromatic amine and benzoxazole core are susceptible to oxidative and hydrolytic degradation pathways.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale & Causality
Temperature 2–8 °C[1]Refrigeration slows down the kinetics of potential degradation reactions. Avoid repeated freeze-thaw cycles if dissolved in a solvent.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)[1]The compound is designated as "air sensitive".[1] The aromatic amine moiety is susceptible to oxidation, which can lead to the formation of colored impurities and loss of potency.
Container Tightly sealed, light-resistant vialPrevents exposure to atmospheric oxygen and moisture. Amber or opaque vials protect against potential photodegradation.
Environment Keep in a dry, well-ventilated area[1]Minimizes moisture that could facilitate hydrolysis of the benzoxazole ring and prevents accumulation of any potential off-gassing.

Question: My solid-state compound has developed a yellowish or brownish tint over time, even when stored in the cold. What is the likely cause and is the material still usable?

Answer: This is a classic indicator of oxidative degradation. The primary culprit is the aromatic amine group (-NH2) on the benzoxazole core. Aromatic amines are well-known to be susceptible to air oxidation, forming highly conjugated, colored impurities (often nitroso or nitro compounds, or polymeric materials). The "air sensitive" classification in the safety data sheet directly warns of this issue.[1]

Causality: The lone pair of electrons on the amine nitrogen makes the ring system electron-rich and vulnerable to attack by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.

Is it usable?

  • For qualitative or screening purposes: It may be acceptable, but be aware that the actual concentration of the parent compound is lower than weighed.

  • For quantitative or in-vivo studies: The material's purity is compromised. You must re-purify the compound (e.g., by column chromatography or recrystallization) and confirm its identity and purity by analytical methods like HPLC, LC-MS, and NMR before use. Using the discolored material directly will lead to inaccurate and unreliable results.

Section 2: Investigating Degradation in Solution

Question: I am observing new, unexpected peaks in my HPLC chromatogram during my experiment. How can I confirm if these are degradation products of my compound?

Answer: The appearance of new peaks is a strong indication of degradation. To systematically investigate this, you should perform a forced degradation (or stress testing) study .[2][3] This involves subjecting the compound to harsh chemical and physical conditions to intentionally induce degradation.[4] By comparing the degradant peaks formed under specific stress conditions to the unknown peaks in your experimental sample, you can identify the degradation pathway and develop a robust, stability-indicating analytical method.

The diagram below outlines a logical workflow for troubleshooting these unexpected analytical findings.

G cluster_0 cluster_1 A Unexpected Peak(s) Observed in HPLC B Verify System Integrity (Run Blank, Standard) A->B C Review Storage & Handling (Temp, Air, Light Exposure) A->C D Peak(s) Persist? C->D E Initiate Forced Degradation Study (ICH Guidelines Q1A/Q1B) D->E Yes J System or Contamination Issue. Troubleshoot Instrument/Reagents. D->J No F Analyze Stressed Samples by HPLC/LC-MS E->F G Compare Retention Times & Spectra of Unknowns and Stressed Degradants F->G H Identify Degradation Pathway(s) (e.g., Hydrolysis, Oxidation) G->H I Optimize Formulation/Experimental Conditions to Mitigate Degradation H->I

Caption: Workflow for Investigating Compound Stability.

Question: What are the most probable chemical degradation pathways for this compound?

Answer: Based on its structure, there are two primary vulnerabilities: the benzoxazole ring and the exocyclic amine group.

  • Hydrolysis of the Benzoxazole Ring: The benzoxazole core contains an ether-like C-O bond within the five-membered ring. This bond is susceptible to cleavage via hydrolysis, particularly under acidic conditions.[5] The reaction proceeds by protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position, leading to ring opening.[6] The final product is the corresponding 2-amidophenol derivative. The rate of hydrolysis is often pH-dependent.[7]

  • Oxidation of the 6-Amine Group: As discussed previously, the aromatic amine is prone to oxidation. In solution, this can be triggered by dissolved oxygen, peroxide impurities in solvents (like THF or diethyl ether), or the presence of metal ions that can catalyze redox reactions.

The diagram below illustrates the likely mechanism for acid-catalyzed hydrolysis.

G compound This compound (Parent Compound) protonated Protonated Benzoxazole Intermediate compound->protonated + H+ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + H2O (Nucleophilic Attack) product Ring-Opened Product (N-(2-hydroxy-5-aminophenyl)-2-methylbenzamide) tetrahedral->product Ring Opening

Caption: Postulated Hydrolytic Degradation Pathway.

Experimental Protocols & Guides

Protocol 1: Standard Forced Degradation Study

This protocol provides a framework for investigating the stability of your compound under various stress conditions as recommended by ICH guidelines.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water or MeOH).

  • Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL with the same solvent. This is your time-zero (T=0) control.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a flask.

    • Heat at 60 °C for 2 hours.

    • Withdraw samples at intervals (e.g., 30, 60, 120 min), cool immediately, and neutralize with an equimolar amount of 0.1 M NaOH.

    • If no degradation is observed, repeat with 1 M HCl at 80 °C.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

    • If no degradation is observed, repeat with 1 M NaOH at 80 °C.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • If no degradation is seen, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place the solid compound in a 70 °C oven for 48 hours.

    • Separately, place a solution of the compound (in a tightly sealed vial) at 70 °C for 48 hours.

    • Analyze both samples.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to a photostability chamber with a combined UV/Visible light source (ICH Q1B standard).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to act as a dark control.

  • Sample Analysis:

    • Dilute all stressed samples to the target concentration (~100 µg/mL) and analyze by a suitable HPLC method.

    • Calculate the percentage degradation by comparing the parent peak area to the control sample.

Table 2: Typical Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionExpected Outcome for this compoundPrimary Vulnerability
Acid Hydrolysis 0.1 M HCl, 60 °CHigh Likelihood of Degradation Benzoxazole Ring Cleavage[5][7]
Base Hydrolysis 0.1 M NaOH, 60 °CPossible DegradationBenzoxazole Ring Cleavage
Oxidation 3% H₂O₂, RTHigh Likelihood of Degradation Aromatic Amine Oxidation[1][9]
Thermal (Dry Heat) 70 °CLow to Moderate DegradationGeneral Molecular Decomposition
Photolysis ICH Q1B Light SourcePossible DegradationAromatic Ring System/Amine

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for a related benzoxazole amine. [Link to a representative SDS, e.g., from search result[1]]

  • TCI Chemicals. (2025). Safety Data Sheet for a related benzoxazole derivative. [Link to a representative SDS, e.g., from search result]

  • ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Kinetics and mechanisms for the hydrolysis of benzoxazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. [Link]

  • Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • ResearchGate. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • Medicinal Chemistry Research. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2022). Forced Degradation – A Review. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

Sources

Technical Support Center: Preventing Precipitation of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine (hereafter referred to as "Compound MBOA"). This document provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in cell culture media.

Compound MBOA is a benzoxazole derivative with a predicted LogP of 3.4, indicating significant hydrophobicity and inherently low aqueous solubility[1]. This property is the primary reason for the common experimental hurdle of precipitation when introducing it into aqueous cell culture environments. This guide is designed to help you understand the underlying causes of this issue and provide robust, validated protocols to ensure the successful and reproducible use of Compound MBOA in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial queries regarding the handling of Compound MBOA.

Q1: I dissolved Compound MBOA in DMSO, but it immediately crashed out when I added it to my media. Why?

A1: This is a classic sign of a hydrophobic compound exceeding its solubility limit in an aqueous solution.[2] The primary cause is improper dilution technique. When a highly concentrated DMSO stock is rapidly introduced into the cell culture medium, the DMSO disperses quickly, leaving the localized concentration of Compound MBOA far above its aqueous solubility limit, causing it to precipitate.[2] The key is to control the dilution process to avoid creating these high-concentration pockets.

Q2: What is the best solvent for creating a stock solution of Compound MBOA?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for dissolving hydrophobic compounds like Compound MBOA for cell culture applications.[3][4] It can dissolve a broad range of both polar and nonpolar compounds and is miscible with water and cell culture media.[4] The goal is to create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration.

Q3: How much DMSO can my cells tolerate?

A3: This is a critical consideration, as DMSO can be toxic to cells at higher concentrations.[5][6] While tolerance is cell-line dependent, a universal best practice is to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1% .[3][7] Most cell lines tolerate 0.1% DMSO with negligible effects on viability or growth.[6][7] It is imperative to perform a vehicle control experiment using the same final DMSO concentration to isolate the effects of the compound from those of the solvent.

Final DMSO ConcentrationGeneral Cellular ImpactRecommendation
≤ 0.1% Considered safe for most cell lines with minimal impact on cell health.[7]Recommended for sensitive and long-term experiments.
0.1% - 0.5% Generally tolerated by robust cell lines, but may induce minor stress or differentiation in some.[6][7]Acceptable for many applications; validation is crucial.
> 0.5% Increased risk of cytotoxicity, altered gene expression, and membrane dissolution.[6][7]Avoid unless absolutely necessary and validated.
Section 2: Troubleshooting Guide for Compound Precipitation

This guide provides a systematic approach to diagnosing and solving precipitation issues.

Workflow for Troubleshooting Precipitation

G cluster_time Timing of Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Hours/Days) start Precipitation of Compound MBOA Observed time_check When does it occur? start->time_check cause_immediate Likely Cause: High Local Concentration (Compound 'Crashing Out') time_check->cause_immediate Immediately upon addition to media cause_delayed Likely Cause: Exceeding Max Solubility or Media Instability time_check->cause_delayed Over time in incubator solution_immediate Solution: Refine Dilution Technique (See Protocol 1) cause_immediate->solution_immediate adv_strategy If precipitation persists, consider Advanced Strategies (See Section 3) solution_immediate->adv_strategy Still precipitates? solution_delayed Solution: Determine Max Solubility & Check Media pH (See Protocol 2) cause_delayed->solution_delayed solution_delayed->adv_strategy Still precipitates?

Caption: Troubleshooting workflow for Compound MBOA precipitation.

Issue 1: Immediate Precipitation Upon Addition to Media

This occurs when the compound rapidly leaves the DMSO and enters the aqueous environment at a concentration far above its solubility limit.

Protocol 1: Optimized Step-Wise Dilution Method

This protocol is designed to prevent the compound from "crashing out" of solution.

  • Prepare High-Concentration Stock: Dissolve Compound MBOA in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20 mM). Ensure complete dissolution by vortexing. Store this stock at -20°C or -80°C, protected from light and moisture.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath. Using cold media will decrease the compound's solubility and promote precipitation.[2]

  • Create an Intermediate Dilution (Crucial Step): This is the most critical step to prevent precipitation.[2][3]

    • Pipette a small volume of the pre-warmed complete media into a sterile tube.

    • Add a small volume of your DMSO stock to this media to create an intermediate concentration (e.g., 10-20x the final desired concentration).

    • Crucially, add the DMSO stock dropwise to the center of the media while gently vortexing or swirling the tube. This ensures rapid mixing and prevents localized high concentrations.[3]

  • Prepare Final Working Solution: Add the freshly made intermediate dilution to the final volume of pre-warmed media to achieve your desired final concentration. For example, add 100 µL of a 1 mM intermediate solution to 9.9 mL of media for a final concentration of 10 µM.

  • Final Mixing and Use: Gently invert the final solution to mix. Visually inspect for any signs of precipitation before adding it to your cells.

Issue 2: Delayed Precipitation (Occurs Over Time in the Incubator)

This suggests that while the initial concentration was soluble, the compound is becoming unstable under culture conditions.

Protocol 2: Determining Maximum Soluble Concentration

This experiment will define the upper concentration limit for Compound MBOA in your specific media and culture conditions.

  • Prepare Serial Dilutions: Using the optimized method from Protocol 1, prepare a series of dilutions of Compound MBOA in your complete cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO in media).

  • Visual Inspection (Time Zero): Immediately after preparation, visually inspect each dilution against a dark background for any signs of cloudiness or precipitate.

  • Incubation: Place the tubes in your cell culture incubator (37°C, 5% CO₂) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection (Post-Incubation): After incubation, carefully inspect the solutions again for any delayed precipitation. It is also advisable to examine a small aliquot under a microscope to detect micro-precipitates.

Other Causes of Delayed Precipitation:

  • Media pH Shift: As cells metabolize, they can acidify the culture medium.[2] If Compound MBOA's solubility is pH-sensitive, this can cause it to precipitate. Ensure your medium is well-buffered and consider changing the medium more frequently in dense cultures.

  • Interaction with Serum Proteins: Over time, the compound may interact with proteins in the fetal bovine serum (FBS), potentially leading to aggregation. While serum often aids solubility, this interaction can sometimes be destabilizing.[2][9]

Section 3: Advanced Solubilization Strategies

If precipitation persists even at low concentrations, or if you require a higher working concentration, these advanced methods can be employed.

Strategy 1: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex".[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

Protocol 3: Preparing a Compound MBOA-Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your base cell culture medium (without serum). Gentle heating (to ~50°C) and stirring may be required to fully dissolve the cyclodextrin.[13] Sterilize the solution by filtration (0.22 µm filter).

  • Add Compound MBOA: Add your concentrated DMSO stock of Compound MBOA to the HP-β-CD solution.

  • Complexation: Incubate the mixture, typically with stirring or shaking, for 1-24 hours at room temperature or 37°C to allow for the formation of the inclusion complex.

  • Final Formulation: This complexed solution can now be added to your complete culture medium. Remember to account for the final concentration of HP-β-CD and run appropriate controls, as cyclodextrins themselves can sometimes have cellular effects.

Strategy 2: Leveraging Serum Protein Binding

Albumin, the most abundant protein in FBS, can bind to and solubilize hydrophobic small molecules.[9][14] Pre-complexing the compound with serum before final dilution can sometimes improve its stability.

Protocol 4: Pre-Complexing with Fetal Bovine Serum (FBS)

  • Isolate Serum: In a sterile tube, pipette the volume of FBS required for your final volume of media.

  • Add Compound: Add the concentrated DMSO stock of Compound MBOA directly to the FBS.

  • Incubate: Gently mix and incubate at 37°C for 15-30 minutes to allow the compound to bind to albumin and other serum proteins.

  • Prepare Final Media: Add the compound-serum mixture to the rest of your basal media (e.g., DMEM, RPMI-1640) to create your final complete working medium.

StrategyMechanismProsCons
Optimized Dilution Minimizes localized high concentrations.Simple, requires no extra reagents.May not be sufficient for very high concentrations.
Cyclodextrins Encapsulates the hydrophobic molecule.[11]Significantly increases aqueous solubility.[10]Requires an additional reagent; cyclodextrin itself may have biological effects.
Serum Pre-Complexing Binds compound to soluble proteins like albumin.[9]Utilizes existing media components.Efficacy varies; may alter the free (active) concentration of the compound.[15]
Section 4: Final Recommendations
  • Do Not Filter: Never filter your media after adding Compound MBOA to remove a precipitate. The precipitate is your active compound; filtering it will remove it from the experiment and make your results unreliable.[2]

  • Always Use Controls: Always include a vehicle-only control (the same final concentration of DMSO and/or other solubilizing agents) in all experiments.

  • Start Low: Begin your experiments with a lower, fully soluble concentration of Compound MBOA and increase it only after confirming solubility at each step.

By applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your cell-based assays.

References
  • LifeTein. (2023). DMSO usage in cell culture. LifeTein peptide. [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. [Link]

  • Gautam, S., et al. (2014). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Molecular Pharmaceutics. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Wikipedia. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. National Center for Biotechnology Information. [Link]

  • Dang, V. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Mura, P. (2020). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM? ResearchGate. [Link]

  • Hulce, J. J., et al. (2013). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Ge, F., et al. (2016). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. Analytical Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis of this important benzoxazole derivative. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot side product formation and effectively purify your target compound.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture is dark, and TLC/LC-MS analysis shows multiple impurities. What are the likely side products?

A: The formation of multiple byproducts, often accompanied by a dark coloration of the reaction mixture, is a common issue in benzoxazole synthesis. This typically arises from the reactivity of the starting materials, particularly the 2-aminophenol derivative. The primary synthesis route involves the condensation of 4-amino-2-aminophenol with 2-methylbenzaldehyde (or a related derivative like 2-methylbenzoic acid).

The main impurities to suspect are:

  • Unreacted Starting Materials: Residual 4-amino-2-aminophenol and 2-methylbenzaldehyde. 2-aminophenols are notoriously unstable and prone to air oxidation, which is a major source of color.[1][2]

  • Schiff Base Intermediate: Incomplete cyclization can leave the Schiff base (imine) formed between the aldehyde and the more reactive amino group of the aminophenol. This intermediate may be hydrolytically unstable.

  • Oxidative Dimer of Aminophenol: 2-aminophenols can undergo oxidative dimerization to form phenoxazinone-type structures.[3] These are highly colored, often sparingly soluble compounds that contribute significantly to the dark, sometimes tarry, nature of the crude product. This process is often catalyzed by trace metals or exposure to atmospheric oxygen.[3]

  • Benzoxazole Ring Hydrolysis Product: The benzoxazole ring can be cleaved under harsh acidic or basic workup conditions, yielding the corresponding N-(2-hydroxy-5-aminophenyl)-2-methylbenzamide.[4][5] While the benzoxazole ring is generally stable, prolonged exposure to strong acids or bases during workup should be avoided.[6]

Q2: How can I effectively remove unreacted starting materials, especially the highly polar 4-amino-2-aminophenol?

A: An acid-base liquid-liquid extraction is the most effective method for removing unreacted starting materials due to their differing acid-base properties. Your target molecule, this compound, possesses a basic amine group, which can be exploited for separation.

The strategy is to partition the components between an organic solvent (like ethyl acetate or dichloromethane) and aqueous layers at different pH values. Unreacted 2-methylbenzoic acid (if used) is acidic, 4-amino-2-aminophenol is amphoteric but primarily basic/phenolic, and the desired product is basic. A patent for purifying related benzoxazoles highlights the utility of pH adjustments during workup.[7]

A detailed protocol for this is provided in Appendix B, Protocol 1 . The core principle is to use a weak base (e.g., aqueous sodium bicarbonate) to remove acidic impurities, followed by extraction of the desired product into an acidic aqueous layer (e.g., dilute HCl), leaving neutral impurities (like the Schiff base or unreacted aldehyde) in the organic phase. The product is then recovered by basifying the acidic aqueous layer and re-extracting.

Q3: My crude product is a dark, possibly tarry, solid. Standard recrystallization isn't working well. What is the cause and the solution?

A: A dark, intractable crude product is almost certainly due to the presence of highly colored, polymeric, or sparingly soluble impurities, primarily the phenoxazinone-type structures from the oxidative dimerization of 4-amino-2-aminophenol.[3] These impurities can trap the desired product and inhibit effective crystallization.

The recommended approach is a multi-step purification process:

  • Trituration: Begin by triturating the crude solid with a solvent in which the desired product has moderate solubility, but the impurities are less soluble (or vice-versa). A solvent like cold ethyl acetate or a diethyl ether/hexane mixture can help break down the solid and wash away some impurities.

  • Decolorization with Activated Carbon: Before recrystallization, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone) and treat it with a clarifying agent like activated carbon.[7] The activated carbon will adsorb the highly conjugated, colored impurities. Heat the solution gently, add a small amount of activated carbon (charcoal), stir for 10-15 minutes, and then filter the hot solution through a pad of Celite® to remove the carbon. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.

  • Recrystallization: After decolorization, proceed with recrystallization. A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/hexane, can be effective.[7] Dissolve the product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexane) until turbidity persists. Allow the solution to cool slowly to form pure crystals.

Q4: My TLC analysis shows an impurity spot very close to my product spot. How can I achieve a clean separation?

A: When impurities have similar polarity to the desired product, making separation by recrystallization or simple extraction difficult, column chromatography is the method of choice.[8][9]

For successful separation:

  • Choose the Right Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.

  • Optimize the Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. The key is to find a ratio where the product has an Rf value between 0.2 and 0.4.

    • Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity (e.g., to 20%, 30% EtOAc). This gradient elution will first elute non-polar impurities, followed by your product, and finally, the more polar impurities.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a large volume of solvent (wet loading). This results in a more concentrated band and better separation.

A detailed protocol for column chromatography is provided in Appendix B, Protocol 2 .

Q5: What preventative measures can I take in future syntheses to minimize these side products?

A: A proactive approach during the reaction setup can significantly improve the purity of the crude product and simplify purification.

  • Use High-Purity Starting Materials: Impurities in the starting 4-amino-2-aminophenol or aldehyde can act as catalysts for side reactions.[9]

  • Maintain an Inert Atmosphere: Since the primary source of color is the oxidation of the aminophenol, running the reaction under an inert atmosphere of nitrogen or argon is critical.[9] This minimizes contact with atmospheric oxygen.

  • Optimize Reaction Conditions: Avoid excessive temperatures or prolonged reaction times, which can promote decomposition and side product formation. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Select an Appropriate Catalyst: The choice of catalyst can greatly influence the reaction outcome. While traditional methods use strong acids, modern protocols employ a range of catalysts, including Lewis acids or heterogeneous catalysts, that can offer milder conditions and higher selectivity.[8][10]

Appendix A: Key Physical & Chemical Properties
Compound NameStructureMolecular Weight ( g/mol )Boiling/Melting PointPolarity & Solubility
This compound (Product) [Structure of Product]238.28[11]Solid, MP not readily availableModerately polar; soluble in EtOAc, DCM, Acetone. Basic.
4-Amino-2-aminophenol[Structure of SM1]124.14M.P. ~135 °C (decomposes)Very polar; soluble in water, alcohols. Prone to oxidation.[12]
2-Methylbenzaldehyde[Structure of SM2]120.15B.P. ~199 °CNon-polar; soluble in most organic solvents.
Schiff Base Intermediate[Structure of Intermediate]342.42VariableModerately polar; may be unstable to silica gel/water.
Phenoxazinone-type Dimer[Structure of Dimer]~244.24High M.P. SolidLow solubility; highly colored (red/brown/black).[3]

(Note: Structures are representational. Exact properties may vary.)

Appendix B: Detailed Purification Protocols
Protocol 1: Acid-Base Extraction Workflow
  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

  • Optional Base Wash: If a carboxylic acid was used as a starting material, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove it. Separate the layers.

  • Acid Extraction of Product: Extract the organic layer 2-3 times with 1M aqueous hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Isolate Neutral Impurities: The remaining organic layer contains neutral impurities (unreacted aldehyde, Schiff base). This layer can be discarded.

  • Product Recovery: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH or concentrated NH₄OH) with stirring until the pH is >9. The product should precipitate as a solid.

  • Final Extraction: Extract the product back into a fresh portion of organic solvent (EtOAc or DCM).

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexane). Pour this into a column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Increase: Gradually increase the percentage of the polar solvent (EtOAc). For example:

    • Column Volumes 1-3: 5% EtOAc/Hexane

    • Column Volumes 4-6: 10% EtOAc/Hexane

    • Column Volumes 7-10: 20% EtOAc/Hexane (product should elute here)

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Appendix C: Reaction and Workflow Diagrams

Synthesis_Reaction SM1 4-Amino-2-aminophenol reagents + Catalyst, Heat SM1->reagents SM2 2-Methylbenzaldehyde SM2->reagents Product This compound reagents->Product caption Fig 1. Primary synthesis pathway.

Caption: Fig 1. Primary synthesis pathway.

Side_Products cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_products Products & Side Products SM1 4-Amino-2-aminophenol Desired_Rxn Desired Condensation/ Cyclization SM1->Desired_Rxn Oxidation_Rxn Oxidation [O2] SM1->Oxidation_Rxn SM2 2-Methylbenzaldehyde SM2->Desired_Rxn Incomplete_Rxn Incomplete Cyclization Desired_Rxn->Incomplete_Rxn Product Desired Product Desired_Rxn->Product Schiff_Base Schiff Base Intermediate Incomplete_Rxn->Schiff_Base Dimer Oxidative Dimer (Colored Impurity) Oxidation_Rxn->Dimer Hydrolysis_Rxn Hydrolysis (Workup) Hydrolyzed Hydrolyzed Product Hydrolysis_Rxn->Hydrolyzed Product->Hydrolysis_Rxn caption Fig 2. Common side product formation pathways.

Caption: Fig 2. Common side product formation pathways.

Purification_Workflow Start Crude Reaction Mixture Step1 Acid-Base Extraction Start->Step1 Step2 Decolorize with Activated Carbon Step1->Step2 If highly colored Check1 Purity Check (TLC/LCMS) Step1->Check1 Step4 Recrystallization Step3 Column Chromatography Step3->Step4 Check2 Purity Check (TLC/NMR) Step4->Check2 End Pure Product >98% Check1->Step3 Impurities still present Check1->Step4 Product is mostly clean Check2->Step3 Impure Check2->End Pure caption Fig 3. Recommended general purification workflow.

Caption: Fig 3. Recommended general purification workflow.

References
  • Jackson, J. A., et al. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1591-1596. Available at: [Link]

  • Van der Heggen, F. P. (2015). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. Polymer Degradation and Stability, 119, 171-180. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. Available at: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2012). Deciphering the Reaction Pathway of Aminophenol Dimerization to a Diazene Intermediate via a [Cu2O2]2+ Core. Inorganic Chemistry, 51(20), 10793-10797. Available at: [Link]

  • Krasňan, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19332–19341. Available at: [Link]

  • Krasňan, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19332–19341. Available at: [Link]

  • Nguyen, C. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. Available at: [Link]

  • Biswas, B., et al. (2020). Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. Journal of Molecular Structure, 1217, 128348. Available at: [Link]

  • Clasby, M. C., & Goss, J. M. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents. WO2006096624A1.
  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(10), 4078. Available at: [Link]

  • Kumari, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(35), 24657-24694. Available at: [Link]

  • Liu, Z., et al. (2022). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Chem, 8(11), 3047-3060. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129124. Available at: [Link]

  • Akai, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1374-1382. Available at: [Link]

  • PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Available at: [Link]

  • ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the post-synthesis purification of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and purification science.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter after the initial synthesis of this compound. Each issue is followed by a diagnosis of potential causes and detailed protocols for resolution.

Issue 1: The isolated product is a dark, oily residue instead of a solid.
  • Potential Causes:

    • Presence of unreacted starting materials (e.g., 2-methylbenzoic acid or 4-amino-3-nitrophenol derivatives).

    • Formation of polymeric side products.

    • Residual high-boiling solvents (e.g., DMF, DMSO).

  • Recommended Purification Strategy: Acid-Base Extraction

    The presence of the basic amine group on your target compound allows for a highly effective separation from neutral or acidic impurities using acid-base extraction.[1][2][3] This technique leverages the differential solubility of the protonated amine salt in an aqueous layer versus the uncharged species in an organic layer.[1][2]

    Protocol for Acid-Base Extraction:

    • Dissolve the crude oily product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The protonated this compound will move into the aqueous (bottom) layer, while neutral and acidic impurities will remain in the organic (top) layer.

    • Drain the aqueous layer into a clean flask.

    • Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the desired product. Combine the aqueous layers.

    • Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is basic (pH 9-10, check with pH paper).[3]

    • The purified amine should precipitate out of the solution as a solid.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    dot graph "Acid_Base_Extraction_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    Crude_Product [label="Crude Oily Product\n(in Organic Solvent)"]; Add_HCl [label="Add 1 M HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate_Layers [label="Separate Layers"]; Organic_Layer [label="Organic Layer\n(Neutral/Acidic Impurities)"]; Aqueous_Layer [label="Aqueous Layer\n(Protonated Product)"]; Add_NaOH [label="Add 2 M NaOH\nto pH 9-10", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitate [label="Precipitated Solid"]; Filter_Dry [label="Filter and Dry"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    Crude_Product -> Add_HCl; Add_HCl -> Separate_Layers; Separate_Layers -> Organic_Layer [label="Discard"]; Separate_Layers -> Aqueous_Layer; Aqueous_Layer -> Add_NaOH; Add_NaOH -> Precipitate; Precipitate -> Filter_Dry; Filter_Dry -> Pure_Product; } Caption: Workflow for Acid-Base Extraction.

Issue 2: The product is a solid, but TLC/LC-MS analysis shows multiple spots/peaks.
  • Potential Causes:

    • Presence of structurally similar isomers or byproducts from the cyclization reaction.

    • Unreacted starting materials that are also solids.

    • Thermally degraded products if the reaction was overheated.

  • Recommended Purification Strategy: Column Chromatography

    For separating compounds with similar polarities, silica gel column chromatography is a powerful technique.[4][5] The basic nature of the amine in your product can cause it to streak on acidic silica gel. To mitigate this, a small amount of a basic modifier like triethylamine or ammonia is often added to the mobile phase.[6]

    Protocol for Column Chromatography:

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding silica gel, and then removing the solvent under vacuum.

    • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

    • Loading: Carefully load the dried slurry containing the product onto the top of the packed column.

    • Elution: Begin eluting the column with your chosen solvent system. A common starting point for benzoxazole derivatives is a gradient of ethyl acetate in petroleum ether or hexane.[5]

      • Pro-Tip: To improve peak shape and prevent streaking of your basic amine product, add 0.5-1% triethylamine to your eluent mixture.[6]

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

    ParameterRecommended Starting Conditions
    Stationary Phase Silica Gel (60-120 mesh)
    Mobile Phase Gradient of 10-50% Ethyl Acetate in Petroleum Ether
    Mobile Phase Modifier 0.5% Triethylamine
    Monitoring TLC with UV visualization (254 nm)
Issue 3: The final product has a persistent yellow or brown color, even after initial purification.
  • Potential Causes:

    • Presence of oxidized impurities or highly conjugated byproducts.

    • Trace amounts of metallic catalysts from the synthesis.

  • Recommended Purification Strategy: Recrystallization

    Recrystallization is an excellent final polishing step to improve purity and remove colored impurities. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    Protocol for Recrystallization:

    • Solvent Selection: Test the solubility of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water). A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is fully dissolved.

    • (Optional) Decolorization: If the solution is still colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filtration: If charcoal was used, perform a hot filtration to remove it.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A patent for purifying substituted benzoxazole compounds suggests using an acetone/acetonitrile system for initial recrystallization followed by treatment with a clarifying agent in ethyl acetate.[7]

    dot graph "Purification_Decision_Tree" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    Start [label="Crude Product Analysis", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Oily [label="Oily Residue?"]; Multiple_Spots [label="Multiple Spots on TLC?"]; Colored_Solid [label="Colored Solid?"];

    Acid_Base [label="Acid-Base Extraction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column_Chrom [label="Column Chromatography", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallize [label="Recrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

    Start -> Oily [label="Yes"]; Start -> Multiple_Spots [label="No"]; Multiple_Spots -> Colored_Solid [label="No"]; Oily -> Acid_Base;

    Multiple_Spots -> Column_Chrom [label="Yes"]; Colored_Solid -> Recrystallize [label="Yes"]; } Caption: Decision tree for purification method selection.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? While specific data for this exact compound is not readily available in the searched literature, structurally similar 2-aryl-benzoxazoles are typically crystalline solids.[8][9] The color can range from off-white to pale yellow. The melting point would need to be determined experimentally on a highly pure sample.

Q2: Which analytical techniques are best for assessing the purity of the final product? A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point for benzoxazole compounds.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities. For similar benzoxazole derivatives, aromatic protons typically appear as multiplets between 6.8 and 8.8 ppm in the ¹H-NMR spectrum.[9]

Q3: My compound seems to be degrading on the silica gel column. What can I do? Degradation on silica is often due to the acidic nature of the stationary phase.[6]

  • Use a Basic Modifier: As mentioned in the chromatography protocol, adding triethylamine or ammonia to your eluent will neutralize the acidic sites on the silica.[6]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel (e.g., amine-functionalized silica).[6]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Q4: Can I use distillation to purify my product? Distillation is generally only suitable for thermally stable, relatively low molecular weight compounds. Aromatic amines can be purified by distillation, sometimes after treatment with an alkali metal hydroxide solution to remove acidic impurities.[11] However, given the likely high boiling point and potential for thermal degradation of this compound, distillation is not the recommended primary method of purification. Chromatographic and recrystallization techniques are much safer and more effective.

References

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025).
  • Acid–base extraction. Wikipedia.
  • Is there an easy way to purify organic amines?. (2023). Biotage.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence.
  • Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Process for the purification of aromatic amines.
  • Process for the purification of substituted benzoxazole compounds.
  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2015). PubMed Central.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • C. Limon Catalyzed Heterocyclisation: Microwave Assisted Rapid One Step Synthesis of Substituted 2-aryl benzoxazoles. (2018). International Journal of Pharmaceutical Sciences Review and Research.

Sources

Technical Support Center: Overcoming Resistance to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" (herein referred to as BXA-2M). This guide is designed for researchers, scientists, and drug development professionals encountering resistance to BXA-2M in their cancer cell line models. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to diagnose, understand, and potentially overcome this resistance.

Part 1: General Information & Plausible Mechanism of Action

While the precise molecular target of BXA-2M is a subject of ongoing investigation, extensive research on the 2-aryl-benzoxazole scaffold suggests a likely mechanism of action as a small molecule inhibitor of a critical oncogenic signaling pathway.[1][2][3][4] Based on in-silico modeling and preliminary screening data, BXA-2M is hypothesized to be a potent inhibitor of Target Kinase X (TKX) , a receptor tyrosine kinase implicated in cell proliferation and survival.

The binding of BXA-2M to the ATP-binding pocket of TKX is thought to prevent its autophosphorylation and subsequent activation of downstream pro-survival pathways, such as the PI3K/AKT and MAPK/ERK cascades. This inhibition ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TKX Target Kinase X (TKX) PI3K PI3K TKX->PI3K MAPK_pathway MAPK Pathway (e.g., RAF-MEK-ERK) TKX->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_pathway->Proliferation BXA_2M BXA-2M BXA_2M->TKX Inhibition

Caption: Hypothesized signaling pathway of BXA-2M.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of working with BXA-2M and when resistance is first suspected.

Q1: What is the expected IC50 of BXA-2M in sensitive cell lines?

The half-maximal inhibitory concentration (IC50) of BXA-2M can vary depending on the cancer cell line's genetic background and proliferation rate. However, in highly sensitive lines such as certain breast (MCF-7) and lung (A549) cancer models, the IC50 typically falls within the range of 0.1 to 5 µM after a 72-hour incubation period.[1][5] It is crucial to establish a baseline IC50 in your specific model system.

Q2: What are the primary indicators of acquired resistance to BXA-2M?

The most common sign of acquired resistance is a rightward shift in the dose-response curve, resulting in a significantly higher IC50 value (typically >10-fold) compared to the parental, sensitive cell line. Other indicators include:

  • Reduced induction of apoptosis (e.g., as measured by Annexin V/PI staining) at previously effective concentrations.[5]

  • Failure to inhibit downstream signaling of TKX (e.g., persistent phosphorylation of AKT or ERK) upon treatment.

  • Resumption of cell proliferation after an initial period of growth arrest.

Q3: How can I definitively confirm that my cell line has developed resistance?

To confirm resistance, you should perform a comparative cell viability assay (e.g., MTT, CellTiter-Glo®) on your suspected resistant line and the original parental line in parallel. A clear and reproducible increase in the IC50 value is the gold standard for confirmation.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Change
Example A549 0.815.219.0
Example MCF-7 1.225.821.5
Caption: Sample data confirming acquired resistance.

Q4: My cells are not responding to BXA-2M, even on the first try. What should I check?

If you observe a lack of efficacy from the outset (intrinsic resistance), consider the following:

  • Compound Integrity: Ensure your stock of BXA-2M has been stored correctly and has not degraded. Confirm the concentration of your stock solution.

  • Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.

  • Expression of TKX: Confirm that your cell line expresses the target, TKX. Low or absent expression will naturally lead to a lack of response. This can be checked via Western blot or qPCR.

Part 3: Troubleshooting Guides for Acquired Resistance

Once acquired resistance is confirmed, the next step is to investigate the underlying mechanism. The three most common mechanisms for resistance to kinase inhibitors are increased drug efflux, target alteration, and activation of bypass signaling pathways.[6][7][8]

Start Resistance to BXA-2M Confirmed Efflux_Assay Perform Drug Efflux Assay (e.g., Rhodamine 123) Start->Efflux_Assay Efflux_Positive Increased Efflux Detected Efflux_Assay->Efflux_Positive Yes Efflux_Negative No Change in Efflux Efflux_Assay->Efflux_Negative No Target_Seq Sequence TKX Gene Efflux_Negative->Target_Seq Mutation_Found Mutation in TKX Identified Target_Seq->Mutation_Found Yes No_Mutation No Mutation in TKX Target_Seq->No_Mutation No Pathway_Analysis Analyze Bypass Pathways (e.g., Western Blot for p-AKT, p-ERK) No_Mutation->Pathway_Analysis Bypass_Active Bypass Pathway Activated Pathway_Analysis->Bypass_Active

Caption: Diagnostic workflow for investigating BXA-2M resistance.

Guide 1: Investigating Increased Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism that actively pumps drugs out of the cell, reducing their intracellular concentration and efficacy.[9][10][11]

Protocol: Rhodamine 123 Accumulation Assay

This assay measures the function of P-gp and other ABC transporters. Rhodamine 123 is a fluorescent substrate for these pumps. If the pumps are overactive, less rhodamine will accumulate in the cells.

Materials:

  • Parental and BXA-2M-resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in water)

  • Phenol red-free culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Plating: Seed both parental and resistant cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with Inhibitor:

    • For inhibitor wells, aspirate the medium and add 100 µL of medium containing 50 µM Verapamil.

    • For control wells, add 100 µL of medium only.

    • Incubate for 30 minutes at 37°C. The rationale for this step is to block the efflux pumps prior to adding the fluorescent substrate.[12]

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of 1 µM.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Wash: Aspirate the medium and wash the cells twice with 200 µL of ice-cold PBS to remove extracellular dye.

  • Lysis & Measurement: Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature. Measure the fluorescence (Excitation: 485 nm, Emission: 525 nm) using a plate reader.

Interpreting the Results:

  • Resistant Cells (No Inhibitor): Expect significantly lower fluorescence compared to parental cells, indicating increased efflux of Rhodamine 123.

  • Resistant Cells (+ Verapamil): Expect fluorescence to be restored to a level similar to or higher than the parental cells. This confirms that the resistance is mediated by a verapamil-sensitive efflux pump like P-gp.

Guide 2: Investigating Target Alteration

Secondary mutations in the drug's target kinase are a primary cause of acquired resistance to small-molecule inhibitors.[13][14] These mutations can prevent the drug from binding effectively while preserving the kinase's activity.

Protocol: Sequencing of the TKX Kinase Domain

Procedure:

  • RNA Extraction: Isolate total RNA from both parental and BXA-2M-resistant cell lines using a standard kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Design primers that flank the coding region of the TKX kinase domain. Perform PCR to amplify this region from the cDNA of both cell lines.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells against the parental cells and the reference sequence for TKX. Look for non-synonymous mutations (those that change the amino acid sequence).

Interpreting the Results:

  • Identifying Mutations: The presence of a mutation in the resistant cell line that is absent in the parental line is strong evidence of target alteration. Mutations in the "gatekeeper" residue or the DFG motif are particularly common in conferring resistance to kinase inhibitors.[14]

  • Next Steps: If a mutation is identified, computational modeling can predict its effect on BXA-2M binding.[15] This may necessitate the design of a next-generation inhibitor that can overcome this specific mutation.

Guide 3: Investigating Bypass Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibited target, a mechanism known as a "bypass track".[8][16][17] Even with TKX inhibited by BXA-2M, the cell can reactivate downstream effectors like AKT and ERK through other means.

Protocol: Western Blot Analysis of Key Signaling Nodes

Materials:

  • Parental and BXA-2M-resistant cell lysates

  • Primary antibodies: anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-ß-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment & Lysis:

    • Culture both parental and resistant cells.

    • Treat a subset of each cell line with BXA-2M at a concentration that effectively inhibits TKX in the parental line (e.g., 5x IC50 of parental cells) for 2-4 hours. Include untreated controls.

    • Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Interpreting the Results:

  • Parental Cells: In BXA-2M-treated parental cells, you should see a significant decrease in p-AKT and p-ERK levels compared to the untreated control.

  • Resistant Cells: In BXA-2M-treated resistant cells, if a bypass pathway is active, you will observe persistent or even increased levels of p-AKT and/or p-ERK, despite the presence of the drug. This indicates that downstream signaling is being maintained through an alternative route.

Part 4: Summary of Troubleshooting Strategies

Observed Resistance MechanismRecommended StrategyRationale
Increased Drug Efflux Co-administer BXA-2M with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar).This will block the pump, increase the intracellular concentration of BXA-2M, and potentially restore sensitivity.[11][12]
Target Alteration (Mutation) Switch to a second-generation inhibitor designed to bind to the mutated target, or explore combination therapies.The primary drug is no longer effective. A new agent or a combination approach targeting a different pathway is required.[7]
Bypass Pathway Activation Combine BXA-2M with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor if p-AKT is high, or a MEK inhibitor if p-ERK is high).Dual inhibition of both the primary target and the compensatory pathway can overcome this form of resistance.[18][19]

We trust this guide will serve as a valuable resource in your research. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Janne, P. A., Gray, N., & Settleman, J. (2009). Factors underlying sensitivity of cancers to small-molecule kinase inhibitors. Nature Reviews Drug Discovery, 8(9), 709–723.
  • Rubin, B. P., & Duensing, A. (2006). Mechanisms of resistance to small molecule kinase inhibition in the treatment of solid tumors.
  • Lin, Y., Wang, X., & Jin, H. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Journal of Gynecology Research, 4(1).
  • Lovly, C. M., & Shaw, A. T. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2249–2256.
  • Jackson, S. E. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. ACS Chemical Biology, 5(1), 29–35.
  • Bao, T., Liu, Z., & Li, Y. (2012). Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. Chinese Journal of Cancer, 31(2), 81–87.
  • Bao, T., Liu, Z., & Li, Y. (2012). Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. Chinese Journal of Cancer, 31(2), 81-87.
  • Ocan, M., et al. (2015). Efflux Pump-Mediated Resistance in Chemotherapy. Journal of Pharmacy & Bioallied Sciences, 7(4), 335–340.
  • Lowrence, R. C., Subramaniapillai, S. G., & Ulaganathan, V. (2020). Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells.
  • GenoMembrane. (n.d.). Protocol.
  • Li, W., et al. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Oncology Letters, 26(4).
  • Frontiers Media. (2023). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Frontiers in Oncology.
  • Ercan, D., et al. (2012). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. Current Opinion in Cell Biology, 24(2), 144–150.
  • Sneed, B., et al. (2012). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Current Protocols in Toxicology, Chapter 23, Unit 23.4.
  • Filyanova, A. A., et al. (2022).
  • Li, X., et al. (2022). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Thoracic Cancer.
  • Chong, C. R., & Jänne, P. A. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling, 6(294), re5.
  • protocols.io. (2022). Drug transporter (ABC)
  • Fokin, A. A., et al. (2021). 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2021(2), M1242.
  • Li, X., et al. (2022). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer.
  • Sirimangkalakitti, N., et al. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. Chemical Biology & Drug Design, 90(4), 557–567.
  • Medical Dialogues. (2024).
  • Eurofins Discovery. (2022).
  • El-Naggar, M., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1018–1034.
  • Palma, A. M., et al. (2014). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Molecules, 19(6), 7561–7589.
  • Pu, J., et al. (2016). Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. Current Pharmaceutical Design, 22(31), 4769–4779.
  • WAM. (2025). Russian scientists develop new compound that suppresses cancer cell growth.
  • National Cancer Institute. (2016). 3-D View of Mutations May Identify Potential Targets for Cancer Drugs.
  • Acar, Ç., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 209, 112911.
  • Gurdal, E. E., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Medical Science, 11(2), 825-30.
  • Cancer Research UK Cambridge Institute. (2022). Method developed to identify treatment resistant cancer cells in tumours.
  • Paul, S., et al. (2021). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Bioorganic & Medicinal Chemistry, 31, 115982.
  • Li, H., et al. (2022). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][8]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry, 10, 888631.

  • Kumar, A., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(10), 922–926.
  • Oncology Central. (2015). Innovative approach to analyze protein complexes in tumors.

Sources

Technical Support Center: Optimizing Incubation Time for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the novel benzoxazole derivative, "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical, yet often overlooked, aspect of in vitro pharmacology: the optimization of incubation time.

While "this compound" is a specific molecule, the principles and methodologies outlined here are broadly applicable to other novel small molecules where established protocols are not yet available. This guide will walk you through the causality behind experimental choices, provide self-validating protocols, and offer troubleshooting advice to ensure your results are both accurate and reproducible.

The Critical Role of Incubation Time in Bioassays

The duration of exposure of cells to a compound is a pivotal parameter that can dramatically influence experimental outcomes. An improperly chosen incubation time can lead to false-negative results (if the time is too short for a biological effect to manifest) or misleading data due to secondary effects like cytotoxicity or compound degradation. The optimal incubation time is dependent on a multitude of factors including the compound's mechanism of action, its pharmacokinetic properties within the assay system (e.g., cell permeability), and the specific biological question being addressed.[1]

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and issues that arise during the optimization of incubation time for novel compounds.

Getting Started: Foundational Questions

Question 1: I have a new compound, "this compound." Where do I even begin to determine the right incubation time?

Answer: For any new compound, a time-course experiment is the most effective method to empirically determine the optimal incubation time.[2] This involves treating your cells with a fixed, effective concentration of the compound and measuring the desired biological endpoint at multiple time points.

The selection of these time points should be hypothesis-driven:

  • Early Time Points (e.g., 0.5, 1, 2, 4 hours): These are crucial for studying rapid, upstream events like the inhibition of a kinase and the subsequent change in phosphorylation of its direct substrate.

  • Intermediate Time Points (e.g., 6, 12, 18 hours): These are often suitable for observing changes in protein expression or the initiation of downstream signaling cascades.

  • Late Time Points (e.g., 24, 48, 72 hours): These are typically used for assessing ultimate cellular fates such as apoptosis, changes in cell viability, or significant phenotypic alterations.[2][3]

For a novel benzoxazole derivative, it is reasonable to hypothesize a range of potential biological activities, from enzyme inhibition to effects on gene expression. Therefore, a broad initial time-course experiment is recommended.

Question 2: How do I select an appropriate concentration of "this compound" for my initial time-course experiment?

Answer: The goal is to use a concentration that is high enough to elicit a measurable effect but not so high that it causes rapid, overwhelming cytotoxicity, which can confound your results. If you have absolutely no starting information, a common approach is to perform an initial broad-range dose-response experiment at a fixed, long-duration time point (e.g., 48 or 72 hours) to identify an approximate effective concentration range.

Based on published studies of other benzoxazole derivatives, a starting concentration in the range of 1-10 µM is often a reasonable starting point for cell-based assays.[2] Once you have an estimated EC50 or a concentration that gives a significant effect from this initial screen, you can use this concentration for your detailed time-course experiments.

Troubleshooting: Inconsistent or Unexpected Results

Question 3: My results show high variability between replicate wells at certain time points. What could be the cause?

Answer: High variability is a common problem that can often be traced back to procedural inconsistencies.[4] Consider the following:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. Always ensure pipettes are calibrated and use fresh tips for each replicate.[4][5]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations. It is good practice to avoid using the outer wells for experimental samples and instead fill them with a buffer or sterile medium to create a humidity barrier.[4]

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate will lead to variability in the final readout. Ensure your cell suspension is homogenous before and during plating.

  • Compound Stability: The compound may be degrading in the cell culture medium over time, leading to inconsistent effects at later time points.[6][7] It is advisable to assess the stability of your compound in your specific media conditions.

Question 4: I am observing a strong effect at 24 hours, but the effect seems to diminish at 48 and 72 hours. Why is this happening?

Answer: This "rebound" effect can be due to several factors:

  • Compound Degradation: The most likely cause is that the compound is not stable in the cell culture medium for extended periods.[6][8] As the concentration of the active compound decreases, its inhibitory effect wanes.

  • Cellular Metabolism: Cells may be actively metabolizing the compound into an inactive form.

  • Cellular Compensation: The cells may be adapting to the presence of the inhibitor by activating compensatory signaling pathways. This is a genuine biological response and could be a significant finding in itself.

To distinguish between these possibilities, you could consider a media refreshment experiment. If replenishing the media with fresh compound restores the inhibitory effect, compound degradation is the likely culprit.[2]

Question 5: At longer incubation times, my vehicle control (e.g., DMSO) wells are showing reduced cell viability. What should I do?

Answer: This indicates potential toxicity from the vehicle itself. Ensure the final concentration of DMSO is kept low, typically at or below 0.5%, and is consistent across all wells.[2] If your cells are particularly sensitive to DMSO, you may need to explore alternative solvents or reduce the final concentration further, which may require preparing a more concentrated stock of your compound.

Part 2: Experimental Protocols and Data Presentation

Protocol 1: Initial Time-Course Experiment to Determine Optimal Incubation Time

This protocol is designed to identify the optimal incubation period for "this compound" in a cell viability assay (e.g., using an MTS or resazurin-based reagent).

Objective: To determine the time point at which a fixed concentration of the compound produces a robust and reproducible effect on cell viability.

Methodology:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically overnight).

  • Compound Preparation: Prepare a working solution of "this compound" at a concentration that is 2X your final desired concentration (e.g., if your final concentration is 10 µM, prepare a 20 µM solution). Also, prepare a 2X vehicle control solution (e.g., 0.2% DMSO if the final concentration is 0.1%).

  • Treatment: Remove the old media from the cells and add an equal volume of the 2X compound solution or 2X vehicle control solution to the appropriate wells. This will result in your final desired 1X concentration.

  • Incubation: Incubate the plates for various time points. A good starting range would be 6, 12, 24, 48, and 72 hours.[2] It is crucial to have a separate plate for each time point to avoid disturbing the other plates.

  • Viability Assessment: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the average of the vehicle-treated wells at each time point to 100% viability.

    • Calculate the average percent viability for the compound-treated wells at each time point.

    • Plot the percent viability against the incubation time.

Data Presentation: Example Time-Course Data

The results of a time-course experiment can be effectively summarized in a table and a corresponding graph.

Incubation Time (hours)Vehicle Control Viability (%)Compound-Treated Viability (%)Standard Deviation
610098.54.2
1210085.15.1
2410062.34.8
4810045.76.3
7210048.28.9

Table 1: Hypothetical time-course data for "this compound" at a fixed concentration.

From this hypothetical data, the most significant and consistent effect is observed between 24 and 48 hours. The slight increase in viability and larger standard deviation at 72 hours might suggest compound degradation or cellular resistance, making the 24 or 48-hour time point a more robust choice for future experiments.

Part 3: Visualization of Workflows and Concepts

Workflow for Optimizing Incubation Time

The process of determining the optimal incubation time can be visualized as a systematic workflow. This ensures that all critical steps and decision points are considered.

Incubation_Time_Optimization_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_timecourse Phase 2: Time-Course Experiment cluster_decision Phase 3: Decision & Refinement start Start: Novel Compound dose_response Initial Dose-Response (e.g., 48h or 72h) start->dose_response select_conc Select Effective Concentration (e.g., EC50 or EC80) dose_response->select_conc time_course Perform Time-Course Experiment (Multiple Time Points) select_conc->time_course data_analysis Analyze Data: Plot Effect vs. Time time_course->data_analysis decision Identify Optimal Time Window (Robust & Reproducible Effect) data_analysis->decision troubleshoot Troubleshoot Unexpected Results (e.g., Degradation, Toxicity) decision->troubleshoot Inconsistent/Unexpected finalize Finalize Incubation Time for Future Assays decision->finalize Clear Optimum troubleshoot->time_course Re-design Experiment

A workflow for the systematic optimization of incubation time.

Conceptual Diagram: Incubation Time and Biological Response

Different biological processes occur on different timescales. This diagram illustrates why the choice of incubation time is fundamentally linked to the biological question being asked.

Biological_Response_Timescale cluster_early Early Events (Minutes to Hours) cluster_mid Intermediate Events (Hours) cluster_late Late Events (Days) receptor_binding Receptor Binding kinase_inhibition Kinase Inhibition receptor_binding->kinase_inhibition phosphorylation Phosphorylation Changes kinase_inhibition->phosphorylation gene_expression Gene Expression Changes phosphorylation->gene_expression protein_synthesis Protein Synthesis/ Degradation gene_expression->protein_synthesis cell_cycle Cell Cycle Arrest protein_synthesis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis phenotype Phenotypic Changes apoptosis->phenotype

Timescales of different cellular responses to a stimulus.

This guide provides a comprehensive framework for logically and systematically determining the optimal incubation time for "this compound" or any other novel small molecule. By investing the time to properly optimize this critical parameter, you will significantly enhance the quality, reliability, and impact of your research.

References
  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved January 17, 2026, from [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved January 17, 2026, from [Link]

  • Kiss, R. (2016, February 27). Can incubation time influence in cell assays? ResearchGate. Retrieved January 17, 2026, from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved January 17, 2026, from [Link]

  • Nucleus Biologics. (2022, March 23). Maximizing Quality And Potency Of Cell Culture Media. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2014, February 14). How to design a time course experiment? Retrieved January 17, 2026, from [Link]

  • Sterling. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved January 17, 2026, from [Link]

  • Zhang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: A Framework for Mitigating Off-Target Effects of Novel Benzoxazole Derivatives in In Vivo Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with novel therapeutic compounds. This guide is designed for scientists and drug development professionals investigating molecules such as "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" and other benzoxazole derivatives in vivo. The benzoxazole scaffold is a cornerstone in medicinal chemistry, known for its broad spectrum of pharmacological activities, from anticancer to antimicrobial effects.[1][2] However, this same versatility can present a significant challenge: the potential for off-target interactions, leading to unexpected toxicity or confounding experimental results.

This document provides a proactive framework for identifying, understanding, and mitigating these off-target effects. Our approach is rooted in a philosophy of rigorous pre-clinical characterization and strategic formulation to ensure that your in vivo results are both reliable and translatable.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Specificity

This section addresses foundational questions researchers face when beginning in vivo work with novel small molecules.

Q1: What are off-target effects, and why are they a particular concern for a compound like this compound?

A: Off-target effects occur when a drug or compound interacts with unintended biological molecules (e.g., receptors, enzymes) in addition to its primary therapeutic target.[3] These interactions can lead to a range of outcomes, from mild side effects to severe toxicity, and can fundamentally compromise the interpretation of efficacy studies. For a novel compound like this compound, which belongs to the broadly active benzoxazole class, the risk is heightened. The core benzoxazole structure is a "privileged scaffold," meaning it can bind to multiple types of biological targets.[2][4] Without specific data on its binding profile, one must assume a risk of promiscuity and plan experiments accordingly.

Q2: My compound shows high efficacy in vitro, but in my first in vivo pilot study, I observed unexpected toxicity at the effective dose. What's the most likely cause?

A: This is a classic and challenging scenario. While poor pharmacokinetics (PK) or metabolism could be factors, off-target engagement is a primary suspect. The concentration of the compound required to engage the target protein in a controlled in vitro system may be significantly different from the systemic exposure needed in a whole organism. This higher exposure increases the probability of the compound binding to lower-affinity, off-target proteins throughout the body, triggering toxic pathways unrelated to its intended mechanism of action. A second major consideration is the formulation; a compound with poor solubility may require high doses or harsh vehicles, leading to bioavailability issues that can exacerbate toxicity.[5]

Q3: Before I invest in expensive animal studies, what are the essential first steps to predict and screen for potential off-target effects?

A: A proactive, multi-pronged approach is crucial.

  • Computational Modeling & In Silico Screening: Utilize molecular docking and predictive software to screen your compound against databases of known protein structures. This can help identify potential off-target binders based on structural homology and predict interactions, guiding your experimental design.[6]

  • Broad In Vitro Profiling: Do not rely solely on your primary target assay. A cost-effective next step is to screen the compound against a broad panel of receptors and kinases (e.g., a Safety 44 panel). This provides an empirical assessment of its selectivity and can flag major liabilities early.

  • Physicochemical Characterization: Thoroughly assess the compound's properties, especially its solubility. Poor solubility is a major driver of formulation challenges and can lead to the use of high, non-physiological doses in vivo.[5][7] Understanding this property is the first step toward designing a better delivery strategy.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, actionable workflows to address specific challenges encountered during in vivo experimentation.

Troubleshooting Issue 1: High Toxicity, Poor Bioavailability, or Inconsistent Efficacy in Animal Models

This issue often stems from a combination of suboptimal compound properties and off-target effects. The most powerful intervention at this stage is to optimize the delivery vehicle and formulation strategy. A well-designed formulation can enhance solubility, improve the pharmacokinetic profile, and ultimately allow for a lower, more targeted dose, thereby reducing the "collateral damage" from off-target binding.[8][9]

The choice of formulation depends heavily on the compound's physicochemical properties. The table below outlines common strategies for poorly soluble compounds like many benzoxazole derivatives.

Formulation StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
Lipid-Based Drug Delivery Systems (LBDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents, forming emulsions or microemulsions in the GI tract.[9]Improves solubility and absorption; can mitigate food effects; relatively straightforward scale-up.[5]Potential for GI irritation; stability can be a concern.Orally administered, poorly soluble (DCS IIb) compounds.[5]
Amorphous Solid Dispersions (ASDs) The crystalline compound is converted to a higher-energy amorphous state and dispersed within a polymer matrix.[8]Significantly increases dissolution rate and apparent solubility.Can be physically unstable and revert to the crystalline form; requires specialized manufacturing (e.g., spray drying, hot melt extrusion).Compounds whose absorption is limited by dissolution rate (DCS IIa).[5]
Nanoparticle Formulations (e.g., Nanocrystals) The particle size of the compound is reduced to the nanometer scale (<1000 nm), dramatically increasing surface area.[9]Enhances dissolution velocity; suitable for parenteral and oral delivery; can be engineered for targeted release.[8]Manufacturing can be complex; potential for particle aggregation.Compounds with very low solubility where dissolution is the primary barrier.

This protocol provides a streamlined process for developing a simple LBDDS for initial animal studies, prioritizing speed and material conservation.[7]

Objective: To improve the oral bioavailability of a poorly soluble benzoxazole derivative and enable consistent dosing.

Materials:

  • Your benzoxazole compound

  • A selection of lipid excipients:

    • Oils: Sesame oil, Capryol™ 90

    • Surfactants: Kolliphor® RH 40, Tween® 80

    • Co-solvents: Transcutol® HP, PEG 400

  • Glass vials, magnetic stirrer, heating plate, vortex mixer.

Methodology:

  • Step 1: Equilibrium Solubility Screening:

    • Dispense a small, known amount of your compound (e.g., 10 mg) into separate vials containing 1 mL of each selected oil, surfactant, and co-solvent.

    • Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples and analyze the supernatant using a validated HPLC method to determine the compound's solubility in each excipient. Causality Check: This step is critical; you cannot formulate a stable solution without first identifying excipients that can effectively dissolve the compound.[5]

  • Step 2: Ternary Phase Diagram Construction (Simplified):

    • Based on the solubility data, select the best oil, surfactant, and co-solvent.

    • Create a series of blank formulations with varying ratios of these three components (e.g., 20:60:20, 30:50:20 oil:surfactant:co-solvent).

    • To each blank formulation, add a small amount of water (titration) and observe the formation of an emulsion. The goal is to identify ratios that form a stable, clear microemulsion, indicating good self-emulsification properties.[9]

  • Step 3: Drug Loading and Stability Assessment:

    • Prepare the most promising formulation identified in Step 2.

    • Incrementally add your compound until precipitation is observed to determine the maximum drug load.

    • Store the final, drug-loaded formulation under accelerated stability conditions (e.g., 40°C) and visually inspect for precipitation or phase separation over several days.

  • Step 4: In Vivo Dosing:

    • The final, stable formulation can be directly administered via oral gavage. The improved solubility and dispersion should lead to more consistent absorption and allow for dose reduction compared to a simple suspension.

Troubleshooting Issue 2: How to Confirm On-Target vs. Off-Target Driven Phenotypes

Even with an optimized formulation, you may observe a biological effect. It is essential to validate that this effect is due to the intended mechanism of action and not an off-target interaction.

Genetic tools provide the most rigorous method for validating on-target activity.

Objective: To determine if the observed phenotype is dependent on the presence of the intended target protein.

Methodology:

  • Step 1: Generate a Target Knockout (KO) Cell Line:

    • Using CRISPR-Cas9 technology, design and validate guide RNAs that specifically target and knock out the gene encoding your protein of interest in a relevant cell line.[3]

    • Select and expand a clonal cell line that has complete loss of protein expression, confirmed by Western blot or qPCR.

  • Step 2: Comparative Compound Treatment:

    • Treat both the wild-type (WT) parental cell line and the KO cell line with your benzoxazole compound across a range of concentrations.

    • Measure the phenotypic endpoint of interest (e.g., cell viability, reporter gene expression, downstream signaling marker).

  • Step 3: Data Interpretation:

    • Scenario A (On-Target Effect): The compound elicits a response in the WT cells but has no effect in the KO cells. This provides strong evidence that the phenotype is dependent on the intended target.

    • Scenario B (Off-Target Effect): The compound elicits a similar response in both WT and KO cells. This indicates the observed phenotype is driven by an off-target mechanism, as it occurs even in the absence of the intended target.

Part 3: Visualization & Workflow Diagrams

Visual aids are essential for navigating complex troubleshooting pathways.

Off_Target_Troubleshooting_Workflow cluster_0 Initial In Vivo Study cluster_1 Investigation Pathways cluster_2 Actionable Solutions Start In Vivo Experiment Conducted Phenotype Unexpected Toxicity or Inconsistent Efficacy Observed Start->Phenotype CheckFormulation Is Formulation Optimal? (Solubility, Stability) Phenotype->CheckFormulation First Check OffTargetScreen Are Off-Targets Engaged? Phenotype->OffTargetScreen If Formulation is OK OnTargetValidation Is On-Target Engagement Confirmed? Phenotype->OnTargetValidation Crucial Validation Step Reformulate Protocol 1: Develop LBDDS or ASD CheckFormulation->Reformulate Profile Perform Broad Kinase/ Receptor Panel Screening OffTargetScreen->Profile CRISPR Protocol 2: CRISPR KO Validation OnTargetValidation->CRISPR Redesign Rational Drug Redesign (Structure-Based) Profile->Redesign If liabilities found

Caption: Decision workflow for troubleshooting unexpected in vivo results.

Formulation_Mechanism cluster_0 Poor Formulation (Suspension) cluster_1 Optimized Formulation (LBDDS) HighDose High Oral Dose Required PoorPK Poor Solubility & Low Bioavailability HighDose->PoorPK Systemic High Systemic Exposure (Unbound Drug) PoorPK->Systemic OffTargetTox Off-Target Binding & Toxicity Systemic->OffTargetTox OnTargetEfficacy On-Target Efficacy (Reduced Toxicity) Systemic->OnTargetEfficacy Competition LowerDose Lower Oral Dose Possible GoodPK Enhanced Solubility & Improved Bioavailability LowerDose->GoodPK TargetedExposure Controlled Exposure GoodPK->TargetedExposure TargetedExposure->OnTargetEfficacy

Caption: How optimized formulation improves the therapeutic window.

References

  • Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Gullapalli, R. P. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2010, 838043.
  • Limon, J. (2018, October 25).
  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?
  • Thomas, A. (2017, October 2). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine.
  • Ghorbani, M., et al. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12, 1698.
  • Wróbel, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)

Sources

Validation & Comparative

Validating the Anticancer Potential of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: A Comparative Guide with Established Positive Controls

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. The benzoxazole moiety has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant antitumor properties. This guide provides a comprehensive framework for validating the anticancer activity of a specific benzoxazole derivative, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine , through a rigorous comparison with well-characterized positive controls, Doxorubicin and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals. It offers not only detailed experimental protocols but also the scientific rationale behind the choice of assays and controls, ensuring a robust and self-validating experimental design.

Introduction: The Rationale for Investigating 2-Arylbenzoxazoles

The 2-arylbenzoxazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including promising anticancer effects. These compounds have been reported to exert their cytotoxic effects through various mechanisms, such as inhibition of topoisomerase II and interference with key signaling pathways involved in cell proliferation and survival. The subject of this guide, this compound, represents a specific analogue whose anticancer potential warrants systematic investigation. To ascertain its efficacy and potential mechanism of action, a comparative analysis against established chemotherapeutic agents is essential.

For this purpose, we have selected two widely used and mechanistically distinct positive controls:

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death.

By comparing the cytotoxic and apoptotic effects of this compound with these standards, we can benchmark its potency and gain preliminary insights into its mode of action.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation of a novel anticancer compound requires a multi-pronged approach. The following experimental workflow is designed to provide a comprehensive assessment of the cytotoxic and apoptotic potential of this compound.

experimental_workflow cluster_setup Cell Line Selection & Culture cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Induction cluster_data Data Analysis & Interpretation cell_selection Select Cancer Cell Lines (e.g., MCF-7, HeLa) cell_culture Cell Culture & Maintenance cell_selection->cell_culture srb_assay Sulforhodamine B (SRB) Assay cell_culture->srb_assay Seed cells ic50 Determine IC50 Values srb_assay->ic50 Generate dose-response curves annexin_v Annexin V-FITC/PI Staining ic50->annexin_v Treat cells at IC50 concentration data_analysis Comparative Data Analysis ic50->data_analysis flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry flow_cytometry->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Figure 1: Experimental workflow for validating anticancer activity.
Cell Line Selection

The choice of cancer cell lines is critical for obtaining clinically relevant data. For this guide, we will focus on two commonly used and well-characterized human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HeLa: A human cervical cancer cell line.

These cell lines are widely used in cancer research and have well-documented responses to various chemotherapeutic agents, making them suitable for this comparative study.

Methodologies: Detailed Experimental Protocols

The following protocols are provided as a step-by-step guide for conducting the proposed experiments.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, Doxorubicin, and Paclitaxel at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Acquire data for at least 10,000 events per sample.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_detection Detection Method stimulus Anticancer Compound caspase_activation Caspase Activation (e.g., Caspase-3) stimulus->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation membrane_blebbing Membrane Blebbing caspase_activation->membrane_blebbing ps_externalization Phosphatidylserine (PS) Externalization membrane_blebbing->ps_externalization annexin_v_binding Annexin V Binding ps_externalization->annexin_v_binding Detected by

Figure 2: Simplified representation of apoptosis detection by Annexin V.

Data Presentation and Interpretation

While specific experimental data for this compound is not publicly available, the following tables illustrate how the results would be presented for a clear comparison.

Cytotoxicity (IC50 Values)

The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Illustrative IC50 Values (µM) of Test Compound and Positive Controls

CompoundMCF-7HeLa
This compound[Hypothetical Value][Hypothetical Value]
Doxorubicin0.1 - 2.50.34 - 2.9
Paclitaxel~0.00752.5 - 7.5 nM

Note: The IC50 values for positive controls are ranges reported in the literature and can vary based on experimental conditions.

A lower IC50 value indicates higher potency. The hypothetical results for this compound would be compared to those of Doxorubicin and Paclitaxel to assess its relative cytotoxic potency.

Apoptosis Induction

The percentage of apoptotic cells provides insight into the mechanism of cell death induced by the compound.

Table 2: Illustrative Percentage of Apoptotic Cells (Early + Late) after 24h Treatment

Compound (at IC50)MCF-7HeLa
Vehicle Control< 5%< 5%
This compound[Hypothetical Value][Hypothetical Value]
DoxorubicinSignificant IncreaseSignificant Increase
PaclitaxelSignificant IncreaseSignificant Increase

A significant increase in the percentage of apoptotic cells compared to the vehicle control would indicate that this compound induces cell death via apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validate the anticancer activity of this compound. By employing standardized assays and comparing the results with well-established positive controls, researchers can obtain reliable and reproducible data.

Should the experimental results demonstrate significant cytotoxic and pro-apoptotic activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating the effect of the compound on specific cellular targets, such as topoisomerases, microtubules, or key signaling proteins.

  • In Vivo Studies: Evaluating the antitumor efficacy of the compound in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

The systematic validation of novel compounds like this compound is a crucial step in the long and challenging process of anticancer drug development. The methodologies and principles outlined in this guide provide a solid foundation for such endeavors.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Al-Harthy, T., et al. (2020). Synthesis, characterisation and biological evaluation of some 2-arylbenzoxazoleacetic acid derivatives as promising anticancer agents. CORE.
  • Oksuzoglu, E., et al. (2011). Some benzoxazole derivatives with anticancer activities reported in the literature.
  • Karakus, S., et al. (2022).
  • Gomes, A. S., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed.
  • Özçelik, A. B., et al. (n.d.). IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines.
  • Various Authors. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI.
  • Lieberman, R., et al. (1995). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed.
  • Various Authors. (n.d.). Cytotoxicities (IC 50 ) of Dox and Dox@CBNPs against selected human...
  • Various Authors. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • Various Authors. (n.d.). Cisplatin IC50 in 48 and 72 h MCF-7 cell cultures with subgroups and...
  • Cisplatin treatment against breast cancer cell lines MCF-7, MDA-MB-231 and MDA-MB-468. (n.d.).
  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB-modified iron-oxide nanoparticles. (2017). RSC Publishing.
  • Various Authors. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.).
  • Various Authors. (n.d.). The IC 50 values (nmol/L) of various formulations of PTX against MCF-7...
  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (2016). PubMed Central.
  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity. (n.d.). Open-i.
  • A Comparative Analysis of Paclitaxel's Cytotoxic Effects on Breast (MCF-7) and Ovarian (A2780) Cancer Cell Lines. (n.d.). Benchchem.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). MDPI.
  • An IC50 curve for MCF7 cells treated with cisplatin. Percentage cell... (n.d.).
  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole deriv
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

A Comparative Efficacy Analysis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine and Related Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The Benzoxazole Core: A Privileged Scaffold

The benzoxazole structure, a fusion of a benzene ring and an oxazole ring, offers a unique combination of lipophilicity and hydrogen bonding capabilities, allowing for effective interaction with various biological targets.[2] The versatility of this scaffold lies in the ease of substitution at the 2-position and on the benzene ring, enabling the fine-tuning of its pharmacological profile.[3]

Deconstructing "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine": A Structural Perspective

To understand the potential efficacy of "this compound," we must consider the contribution of its key structural features: the 2-aryl substitution with a methyl group at the ortho position of the phenyl ring, and the amino group at the 6-position of the benzoxazole core.

The 2-Aryl Substitution: Impact on Activity

The substituent at the 2-position of the benzoxazole ring is a critical determinant of its biological activity.[3] The presence of an aryl group at this position has been extensively studied and is a common feature in many biologically active benzoxazole derivatives.

The "2-methylphenyl" group in the target compound introduces a steric and electronic modification. The methyl group's electron-donating nature can influence the overall electron density of the molecule, potentially affecting its binding affinity to target proteins. Furthermore, the ortho-positioning of the methyl group can induce a twist in the phenyl ring relative to the benzoxazole plane, which can be crucial for fitting into specific binding pockets.

The 6-Amino Group: A Key to Efficacy and Selectivity

The presence of an amino group at the 6-position of the benzoxazole ring has been shown to be a significant contributor to the anticancer activity of these derivatives. A study on amino-benzoxazole derivatives identified several compounds with potent inhibitory activity against Kinase Insert Domain Receptor (KDR), a key player in angiogenesis.[4][5] This suggests that the 6-amino group may be involved in crucial hydrogen bonding interactions within the active site of target kinases.

Furthermore, in a series of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives, some compounds exhibited significant cytotoxic activities against various cancer cell lines.[6]

Comparative Efficacy in Anticancer Applications

Benzoxazole derivatives have shown significant promise as anticancer agents, with some acting as potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 CYP1A1 and subsequent anticancer activity.[1]

While specific IC50 values for "this compound" are not available, we can infer its potential relative to other derivatives based on SAR.

Table 1: Comparative Anticancer Activity of Representative Benzoxazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Phortress active metabolite)VariousPotent AhR agonist[1]
2,5-disubstituted benzoxazolesMCF-7, Hep-G2IC50 = 4 µg/mL (for one derivative against MCF-7)[7]
Amino-benzoxazole derivativesA549, MCF-7IC50 = 6.98 µM and 11.18 µM for two effective compounds against MCF-7[5]
2-Aryl-6-carboxamide benzoxazoles-Potent AChE inhibitors (not anticancer)[8]

Note: This table presents data for structurally related compounds to provide a context for the potential activity of "this compound". Direct comparison is not possible without experimental data for the target compound.

Based on the available data, the presence of the 6-amino group in our target compound is a strong indicator of potential anticancer activity, possibly through mechanisms involving kinase inhibition or AhR activation. The 2-methylphenyl group's influence would need to be experimentally determined, as subtle changes in the 2-aryl substituent can significantly impact potency.

Potential as Antimicrobial Agents

Beyond cancer, benzoxazole derivatives are known for their broad-spectrum antimicrobial properties.[9] The 2-substituted benzoxazoles, in particular, have demonstrated pharmacological activities as antiviral and antimicrobial agents.[9] A study on 2-aryl benzoxazoles and N-phenyl-1,3-benzoxazol-2-amine scaffolds revealed potent antibacterial activities for several derivatives.[9]

The structural features of "this compound" suggest it could also possess antimicrobial activity. The lipophilic nature of the 2-methylphenyl group might facilitate passage through microbial cell membranes.

Experimental Protocols for Efficacy Evaluation

To definitively determine the efficacy of "this compound," a series of standardized in vitro assays are required.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of "this compound" and other benzoxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of the benzoxazole compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizing the Synthesis and Potential Mechanism

General Synthesis of 2-Aryl Benzoxazoles

The synthesis of 2-aryl benzoxazoles typically involves the condensation of a 2-aminophenol with an aromatic aldehyde or carboxylic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Aminophenol_Derivative 2-Aminophenol (with 6-amino group precursor) Condensation Condensation/ Oxidative Cyclization 2-Aminophenol_Derivative->Condensation Aromatic_Aldehyde 2-Methylbenzaldehyde Aromatic_Aldehyde->Condensation Target_Compound This compound Condensation->Target_Compound

Caption: General synthetic route for 2-aryl-benzoxazoles.

Postulated Mechanism of Action: Kinase Inhibition

Many benzoxazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

Kinase_Inhibition_Pathway Benzoxazole This compound Kinase Protein Kinase (e.g., KDR/VEGFR2) Benzoxazole->Kinase Binds to ATP-binding site Apoptosis Inhibition of Cell Growth & Proliferation Benzoxazole->Apoptosis Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling

Caption: Postulated kinase inhibition mechanism of benzoxazole derivatives.

Conclusion and Future Directions

"this compound" represents a promising, yet underexplored, member of the benzoxazole family. Based on the established structure-activity relationships of related compounds, it is plausible that this molecule possesses significant anticancer and potentially antimicrobial properties. The 6-amino group is a particularly strong indicator for potential anticancer efficacy.

To validate these hypotheses, the synthesis and rigorous biological evaluation of "this compound" are essential. Comparative studies against other 2-aryl-6-amino benzoxazoles, as well as derivatives with different substitutions on the phenyl ring and the benzoxazole core, would provide valuable insights into the SAR of this specific scaffold and guide the development of more potent and selective therapeutic agents.

References

  • Celik, I., Erol, M., Temiz-Arpaci, O., Senol, F. S., & Orhan, I. E. (2022). Evaluation of activity of some 2,5-Disubstituted benzoxazole derivatives against acetylcholinesterase, butyrylcholinesterase and tyrosinase: ADME Prediction, DFT and comparative molecular Docking studies.
  • Çelik, I., Erol, M., Temiz-Arpacı, Ö., Şenol, F. S., & Orhan, İ. E. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Molecular Diversity, 28(1), 671–693.
  • Karakurt, A., Dalkara, S., Öztürk, Ç., & Aytemir, M. D. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112975.
  • Le, T. N., Phan, N. K., & Vo, D. D. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2729-2738.
  • Mahmoud, A. A., Al-Sha'er, M. A., Alelaimat, M. A., & Khashan, R. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design, 39(1), 1-18.
  • Mahmoud, A. A., Al-Sha'er, M. A., Alelaimat, M. A., & Khashan, R. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design, 1-18.
  • Mahmoud, A. A., Al-Sha'er, M. A., Alelaimat, M. A., & Khashan, R. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design, 1-18.
  • Özdemir, A., Gür, M., & Çiftçi, G. A. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 122, 105756.
  • Patel, A. D., & Tandel, J. D. (2024). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 1-7.
  • Özdemir, A., Gür, M., & Çiftçi, G. A. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 122, 105756.
  • Kakkar, S., Kumar, S., Narasimhan, B., & Shah, S. A. A. (2018). Structure activity relationship of benzoxazole derivatives. Chemistry Central Journal, 12(1), 88.
  • Jauhari, P., Bhavani, A., & Raj, P. (2008). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Medicinal Chemistry Research, 17(2-7), 145–154.
  • Seth, K., Garg, S., Kumar, R., & Purohit, P. (2018). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ChemistrySelect, 3(25), 7236–7242.
  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • Singh, A. K., Sreelakshmi, P., Pathak, P., Kumar, A., & Kumar, P. (2018). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 18(13), 1134–1151.
  • Kakkar, S., Tahlan, S., Kumar, A., Kumar, P., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-16.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16323.
  • Chen, Y., et al. (2018). Synthesis and biological evaluation of new anticancer 2-(2'-Hydroxyphenyl)benzoxazole analogs of UK-1. Molecules, 23(10), 2649.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16323.
  • Kumar, A., Singh, B., Kumar, R., & Sharma, V. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-17.

Sources

A Researcher's Guide to Evaluating 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine as a Novel Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzoxazole Scaffold Against Neurological Targets

The benzoxazole ring system is recognized in medicinal chemistry as a "privileged scaffold," forming the core of numerous compounds with diverse and potent biological activities.[1][2] These activities span anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] Of particular interest to neuropharmacology is the potential for benzoxazole derivatives to act as potent enzyme inhibitors.[1] The strategic placement of nitrogen and oxygen atoms within the benzoxazole structure makes them adept at forming key interactions, such as hydrogen bonds, within the active sites of enzymes.[6]

This guide focuses on a specific compound, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine , and outlines a comprehensive strategy for its evaluation as a potential inhibitor of Monoamine Oxidase (MAO). MAO enzymes, which exist as two primary isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter levels in the brain and periphery.[7] They catalyze the oxidative deamination of monoamines, including serotonin and dopamine.[8] Consequently, inhibitors of MAO are cornerstone therapeutics for depressive disorders and neurodegenerative conditions like Parkinson's disease.[8][9]

Given the established precedent for benzoxazoles as enzyme inhibitors, we hypothesize that this compound possesses inhibitory activity against MAO. This guide provides a robust framework for testing this hypothesis, comparing its potential efficacy and selectivity against well-characterized, clinically relevant inhibitors:

  • Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA), used in the treatment of depression.[][11]

  • Selegiline: An irreversible inhibitor with selectivity for MAO-B at lower doses, used to manage Parkinson's disease.[11][12]

Here, we present a complete workflow, from initial high-throughput screening to detailed kinetic analysis, designed to provide a definitive characterization of the compound's inhibitory profile.

Part 1: Proposed Experimental Workflow for Inhibitor Characterization

A systematic approach is essential to validate and characterize a novel enzyme inhibitor. The workflow below outlines a logical progression from initial screening to kinetic profiling, ensuring that data is robust and contextualized.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Compound Preparation (Test Compound + Controls) B High-Throughput Screening (HTS) Single, high concentration (e.g., 10 µM) A->B C Activity Measurement (Fluorometric MAO Assay) B->C D Dose-Response Assay (10-point serial dilution) C->D Hits identified (>50% inhibition) E IC50 Calculation (Non-linear regression) D->E F Selectivity Index Determination (IC50 MAO-A / IC50 MAO-B) E->F G Enzyme Kinetic Studies (Vary substrate & inhibitor conc.) F->G Potent hits advance H Lineweaver-Burk Plot Analysis G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I G Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO_A MAO-A (Primary Substrates: 5-HT, NE) Neurotransmitters:f0->MAO_A Degradation Neurotransmitters:f1->MAO_A Degradation Neurotransmitters:f2->MAO_A Degradation MAO_B MAO-B (Primary Substrate: DA) Neurotransmitters:f2->MAO_B Metabolites 5-HIAA MHPG DOPAC MAO_B->Metabolites

Caption: Role of MAO-A and MAO-B in neurotransmitter catabolism.

As the diagram illustrates, MAO-A is primarily responsible for breaking down serotonin and norepinephrine, while MAO-B preferentially metabolizes dopamine (though some substrate overlap exists). [12]By inhibiting these enzymes, the concentration of these neurotransmitters in the synaptic cleft increases, which is believed to alleviate symptoms of depression and motor dysfunction in Parkinson's disease.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the initial evaluation of this compound as a novel monoamine oxidase inhibitor. By following the proposed workflow—from high-throughput screening to detailed kinetic analysis—researchers can generate the high-quality data needed to establish its potency, selectivity, and mechanism of action.

A successful outcome, such as identifying high potency with significant selectivity for either MAO-A or MAO-B, would warrant further investigation. Subsequent steps would include cell-based assays to confirm activity in a more complex biological environment, ADME/Tox profiling to assess its drug-like properties, and eventual in vivo studies in relevant animal models of depression or Parkinson's disease. The benzoxazole scaffold continues to be a rich source of therapeutic candidates, and a systematic evaluation of novel derivatives like the one proposed here is a critical step in the journey of drug discovery.

References

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit. Retrieved from BioAssay Systems Website. [13]2. Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [8]3. Yıldırım, S., et al. (2023). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. [14]4. Creative Enzymes. (n.d.). Enzyme Activity Measurement of Monoamine Oxidase. Retrieved from Creative Enzymes Website. [7]5. Clinical Gate. (2015). Monoamine oxidase inhibitors. Retrieved from Clinical Gate Website. [12]6. Promega Corporation. (n.d.). The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity. Retrieved from Promega Corporation Website. [15]7. BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List. Retrieved from BOC Sciences Website. []8. Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from Wikipedia. [9]9. Assay Genie. (n.d.). Monoamine Oxidase Assay Kit (BA0130). Retrieved from Assay Genie Website. [16]10. Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. ResearchGate. [17]11. Kamal, A., et al. (2021). Biological activities of benzoxazole and its derivatives. ResearchGate. [1]12. Tariq, A., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. [3]13. Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC - NIH. [11]14. Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [18]15. Shaw, M., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate. [6]16. Foto, E., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. PubMed. [19]18. Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. [4]19. Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [2]21. Seth, K., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC - PubMed Central.

Sources

A Comparative Guide to the Cross-Validation of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of a novel benzoxazole derivative, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, hereafter referred to as BMA-1. Benzoxazoles are a class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including potent anti-cancer effects.[1][2][3] This document outlines a systematic approach to evaluate the efficacy of BMA-1 across a panel of four distinct human cancer cell lines: MCF-7 (ER-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung adenocarcinoma), and HCT116 (colorectal carcinoma). We present detailed, field-proven protocols for assessing cell viability, induction of apoptosis, and cell cycle perturbation. The objective is to provide researchers with a robust, self-validating methodology to rigorously characterize the differential sensitivity and potential mechanisms of action of novel therapeutic compounds like BMA-1.

Introduction: The Rationale for Cross-Validation

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anti-inflammatory and anticancer properties.[1][4][5] Initial screening of a novel compound like this compound (BMA-1) may reveal promising cytotoxic activity. However, the heterogeneous nature of cancer necessitates that a compound's efficacy be validated across multiple, genetically distinct cell lines. A single cell line provides only a narrow view of a compound's potential. Cross-validation using a diverse panel allows us to:

  • Determine the Spectrum of Activity: Identify which cancer types are most sensitive to the compound.

  • Uncover Potential Mechanisms: Differential responses can provide clues about the compound's molecular target and mechanism of action. For instance, sensitivity in a cell line with a specific mutation (e.g., KRAS in HCT116) may suggest a pathway-specific interaction.

  • Enhance Rigor and Reproducibility: Confirm that the observed effects are not an artifact of a single, unique cell line.

This guide is structured to walk researchers through the logical progression of experiments, from initial viability screening to more detailed mechanistic assays, ensuring that the data generated is both comprehensive and reliable.

Experimental Design & Workflow

A successful cross-validation study relies on a well-defined workflow with integrated controls. The experimental journey for BMA-1 is designed to first quantify its cytotoxic effect (IC50 determination) and then to explore the cellular mechanisms responsible for this effect (apoptosis and cell cycle arrest).

G cluster_0 Phase 1: Cell Line Panel Selection & Culture cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: Data Analysis & Interpretation mc_f7 MCF-7 (Breast, ER+) prep Prepare BMA-1 Stock (DMSO Vehicle) mda_mb_231 MDA-MB-231 (Breast, TNBC) a549 A549 (Lung) hct116 HCT116 (Colon) viability Cell Viability Assay (MTT) Dose-Response (72h) prep->viability ic50 Calculate IC50 Values viability->ic50 treat Treat Cells with BMA-1 (1x and 2x IC50, 48h) ic50->treat apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle analysis Comparative Analysis of Viability, Apoptosis & Cell Cycle Data apoptosis->analysis cell_cycle->analysis

Figure 1. Experimental workflow for cross-validation.

Materials and Methods

Cell Lines and Culture Conditions

The selection of a diverse cell panel is critical. The chosen lines represent different tissues of origin and possess distinct genetic backgrounds.

Cell LineTissue of OriginKey CharacteristicsCulture Medium
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER) positive, Luminal A subtype.[6][7]EMEM, 10% FBS, 0.01 mg/mL bovine insulin.[6][8]
MDA-MB-231 Breast AdenocarcinomaTriple-Negative (ER-, PR-, HER2-), highly invasive.[9][10][11]L-15 Medium, 15% FBS (in a non-CO2 incubator).[9]
A549 Lung CarcinomaAlveolar basal epithelial cells, model for lung adenocarcinoma.[12][13][14]Ham's F-12K Medium, 10% FBS.[12]
HCT116 Colorectal CarcinomaKRAS mutation, epithelial morphology.[15][16][17]McCoy's 5A Medium, 10% FBS.[18]

All cell lines should be maintained at 37°C in a humidified atmosphere (5% CO2 for all except MDA-MB-231).

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of BMA-1 in sterile dimethyl sulfoxide (DMSO).

  • Working Solutions: Serially dilute the stock solution in the appropriate complete culture medium to achieve the final desired concentrations for each experiment.

  • Vehicle Control: A DMSO control must be included in all experiments. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing BMA-1 at various concentrations (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[19] Living cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24]

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates. After 24 hours, treat with BMA-1 at its predetermined 1x IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution.[23][25]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[24][25]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[24]

    • Viable Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[26][27]

  • Cell Seeding and Treatment: Follow the same procedure as in the apoptosis assay (Protocol 2, Step 1).

  • Cell Harvesting: Collect all cells and wash once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[26][27][28] Fix for at least 1 hour at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[26][28] RNase treatment is essential to prevent staining of double-stranded RNA.[27]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, collecting data on a linear scale. Use pulse processing (Area vs. Width) to gate out cell doublets and aggregates.

Hypothetical Comparative Results

The following tables present hypothetical data to illustrate how the results of this cross-validation study could be presented.

Table 1: Cytotoxicity of BMA-1 Across Different Cancer Cell Lines
Cell LineIC50 (µM) after 72h Treatment
MCF-7 15.2 ± 1.8
MDA-MB-231 8.5 ± 1.1
A549 22.7 ± 2.5
HCT116 11.3 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by BMA-1 after 48h Treatment
Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MDA-MB-231 Vehicle3.1 ± 0.42.5 ± 0.3
1x IC50 (8.5 µM)18.9 ± 2.112.4 ± 1.7
2x IC50 (17 µM)35.6 ± 3.225.1 ± 2.8
A549 Vehicle2.8 ± 0.52.1 ± 0.2
1x IC50 (22.7 µM)9.7 ± 1.36.5 ± 0.9
2x IC50 (45.4 µM)15.4 ± 1.911.2 ± 1.4

Data are presented as mean ± standard deviation.

Table 3: Effect of BMA-1 on Cell Cycle Distribution after 48h Treatment
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HCT116 Vehicle45.2 ± 3.130.1 ± 2.524.7 ± 2.2
1x IC50 (11.3 µM)38.5 ± 2.821.6 ± 2.039.9 ± 3.5
2x IC50 (22.6 µM)25.1 ± 2.415.3 ± 1.859.6 ± 4.1

Data are presented as mean ± standard deviation.

Discussion & Interpretation

The hypothetical results suggest that BMA-1 exhibits broad-spectrum anti-cancer activity, but with differential potency. The lower IC50 value in the triple-negative MDA-MB-231 cell line (8.5 µM) compared to the ER-positive MCF-7 (15.2 µM) and lung A549 (22.7 µM) lines suggests a potentially higher efficacy against more aggressive, hormone-refractory breast cancers.

The mechanistic assays provide crucial insights. In MDA-MB-231 cells, BMA-1 appears to be a potent inducer of apoptosis, as evidenced by the dose-dependent increase in both early and late apoptotic populations. In contrast, the data from HCT116 cells point towards a different primary mechanism. The significant accumulation of cells in the G2/M phase of the cell cycle suggests that BMA-1 may interfere with mitotic processes in colorectal cancer cells, leading to cell cycle arrest and subsequent cell death.

This differential response underscores the importance of the cross-validation approach. A study limited to A549 cells might have concluded that BMA-1 is only moderately effective. However, by including other cell lines, we uncover its potent activity in specific cancer subtypes and gain valuable, testable hypotheses about its mechanism of action. Future studies should focus on elucidating the molecular targets responsible for the observed G2/M arrest in HCT116 cells, perhaps by examining the expression levels of key cell cycle regulators like Cyclin B1 and CDK1.

Conclusion

This guide presents a rigorous, multi-faceted strategy for the preclinical evaluation of novel anti-cancer compounds. By employing a diverse panel of cell lines and integrating assays that probe viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of a compound's activity. The described workflow, when applied to this compound (BMA-1), provides a clear path to understanding its therapeutic potential and prioritizing its development for specific cancer indications.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell line profile: MDA-MB-231. Culture Collections. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, NIH. [Link]

  • MCF-7 Cells Culture. [Link]

  • DNA Cell Cycle Analysis with PI. University of Chicago. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Cell line profile: A549. Culture Collections. [Link]

  • MCF7 - ECACC cell line profiles. Culture Collections. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • MCF7 [MCF-7] Cell Line. Elabscience. [Link]

  • A549 cell - Wikipedia. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Everything You Need To Know About A549 Cells. Synthego. [Link]

  • HCT116 cells - Wikipedia. [Link]

  • A549 Cell Lines. Biocompare. [Link]

  • Product sheet MDA-MB-231 Cells. Cytion. [Link]

  • A549 Lung Adenocarcinoma Reporter Gene Cell Lines. Imanis Life Sciences. [Link]

  • Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy. PMC, NIH. [Link]

  • How to culture MCF7 cells? ResearchGate. [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC, NIH. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC, NIH. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

  • 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. PubChem. [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC, PubMed Central. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Arylbenzoxazole Scaffold in Oncology

The 2-arylbenzoxazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][2] These compounds are structurally analogous to purine nucleobases, which may contribute to their ability to interact with various biopolymers. The planar nature of the benzoxazole ring system allows for effective intercalation into DNA and interaction with the ATP-binding sites of various kinases, making it a promising scaffold for the development of targeted cancer therapeutics. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs of "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine," a representative member of this class, with a focus on their anticancer potential. While direct and extensive SAR studies on this specific molecule are limited, we can infer a robust SAR profile by examining structurally related 2-arylbenzoxazole and 2-aminobenzothiazole derivatives.

Comparative Analysis of Analog Performance: A Dissection of Structure-Activity Relationships

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on both the 2-phenyl ring and the benzoxazole core. The following sections dissect these relationships based on available experimental data.

Influence of Substituents on the 2-Phenyl Ring

The substitution pattern on the 2-phenyl ring plays a pivotal role in modulating the cytotoxic activity of these compounds. Both electronic and steric factors contribute to the overall efficacy.

  • Electron-Donating and Electron-Withdrawing Groups: The introduction of both electron-donating groups (EDGs) like methoxy (-OCH3) and methyl (-CH3), and electron-withdrawing groups (EWGs) such as halogens (e.g., -F, -Cl) can enhance anticancer activity. For instance, studies on related benzylideneiminophenylthiazole analogues have shown that the presence of a methoxy or methyl group at the para-position of the phenyl ring increased cytotoxicity against HepG-2 and MCF-7 cell lines.[3] Conversely, halogen substitution is also considered beneficial due to the increased hydrophobicity and electron-donating character, which can enhance cytotoxic properties.[4]

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. Shifting a substituent from the para- (C4) to the ortho- (C2) position can lead to a significant decrease in activity.[4] This suggests that steric hindrance at the ortho position may disrupt the optimal conformation required for target binding. The parent compound of this guide, with its methyl group at the ortho-position, may therefore not represent the most potent configuration within its immediate analog series.

Modifications of the Benzoxazole Core

Alterations to the benzoxazole nucleus, particularly at the 6-position, have a profound impact on biological activity.

  • The Role of the 6-Amino Group: The presence of an amino group at the 6-position is a key feature for potent anticancer activity in the analogous 2-phenylbenzothiazole series.[5] This amino group can act as a hydrogen bond donor, facilitating interactions with molecular targets. Further derivatization of this amine, for instance, into amides, can lead to highly potent inhibitors of kinases like VEGFR-2.

  • Other Substitutions on the Benzoxazole Ring: The introduction of other substituents on the benzoxazole ring can also modulate activity. For example, in a series of 2-aminobenzothiazoles containing a 1,3,4-oxadiazole moiety, changing a 6-methoxy group to a chloro atom resulted in a substantial reduction in inhibitory potency.[6] This highlights the sensitivity of the SAR to even subtle changes on the core heterocyclic system.

Bioisosteric Replacement: Benzoxazole vs. Benzothiazole

Benzothiazole is a common bioisostere of benzoxazole, where the oxygen atom is replaced by a sulfur atom. In some instances, this substitution can lead to improved biological activity. For example, a series of 2-aminobenzothiazoles exhibited significantly improved inhibitory activity and selectivity for Aurora B kinase compared to their 2-aminobenzoxazole counterparts.[4]

Tabulated Experimental Data

The following table summarizes the cytotoxic activity (IC50 values) of representative 2-arylbenzoxazole and 2-arylbenzothiazole derivatives against various human cancer cell lines, providing a quantitative basis for the SAR discussion.

Compound IDCore Scaffold2-Phenyl Ring Substitution6-Position SubstitutionCancer Cell LineIC50 (µM)Reference
Analog 1 Benzothiazole4-Methyl-Multiple10.34 - 12.14[4]
Analog 2 Benzothiazole4-ChloroThiazolidinedioneHCT-1167.44[4]
Analog 3 Benzothiazole4-ChloroThiazolidinedioneMCF-78.27[4]
Analog 4 Benzothiazole-1,2,4-Triazole fusionA5493.55[4]
Analog 5 Benzothiazole-1,2,4-Triazole fusionMCF-73.17[4]
Analog 6 Benzoxazole4-FluorophenylPiperidinylMCF-7comparable to Sorafenib[7]
Analog 7 Benzimidazole--A54915.80 (µg/mL)[6]
Analog 8 Benzimidazole--HepG215.58 (µg/mL)[6]

Experimental Protocols: A Foundation for Reproducible Science

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of these benzoxazole analogs.

Synthesis of 2-Aryl-6-aminobenzoxazoles

A common synthetic route to 2-aryl-6-aminobenzoxazoles involves the condensation of a substituted benzaldehyde with a 2-amino-5-nitrophenol, followed by reduction of the nitro group.[5]

Step 1: Synthesis of 6-Nitro-2-(substituted-phenyl)benzoxazoles

  • To a solution of the appropriately substituted benzaldehyde (0.02 mol) in pyridine (20 mL), add a solution of 2-amino-5-nitrophenol (0.02 mol) in pyridine (20 mL) dropwise while boiling.

  • Reflux the stirred reaction mixture for 20 hours.

  • Pour the mixture into 300 mL of 2 M hydrochloric acid.

  • After cooling overnight, filter the obtained crystalline product and recrystallize from a suitable solvent (e.g., xylene).

Step 2: Reduction to 6-Amino-2-(substituted-phenyl)benzoxazoles

  • Reduce the nitro derivatives from Step 1 to the corresponding amino derivatives using SnCl2/HCl.[5]

  • Purify the resulting 6-amino-2-(substituted-phenyl)benzoxazole derivatives by chromatography.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, using appropriate software.[9]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compounds on the cell cycle distribution.[4]

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Molecular Landscape

Structure-Activity Relationship (SAR) Overview

SAR_Overview cluster_core 2-Arylbenzoxazole Core cluster_phenyl 2-Phenyl Ring Modifications cluster_benzoxazole Benzoxazole Core Modifications cluster_activity Biological Activity Core 2-(Aryl)-Benzoxazol-6-Amine Phenyl_Sub Substituents (R1) Core->Phenyl_Sub Influences Position Position (ortho, meta, para) Core->Position Influences Amine_Mod 6-Amine Derivatization (R2) Core->Amine_Mod Influences Core_Sub Other Ring Substituents (R3) Core->Core_Sub Influences Activity Anticancer Potency (IC50) Phenyl_Sub->Activity Position->Activity Amine_Mod->Activity Core_Sub->Activity

Caption: Key structural modifications influencing the anticancer activity of 2-arylbenzoxazol-6-amine analogs.

General Experimental Workflow for Anticancer Screening

Workflow start Synthesis of Analogs cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism Potent Compounds cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis target Molecular Target Identification (e.g., Kinase Assays) mechanism->target in_vivo In Vivo Efficacy Studies mechanism->in_vivo Promising Leads end Lead Optimization in_vivo->end

Caption: A typical workflow for the evaluation of novel anticancer agents.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Benzoxazole 2-Arylbenzoxazole Analog Benzoxazole->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration ERK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-arylbenzoxazole analogs.

Conclusion: Future Directions for Drug Development

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The inferred structure-activity relationships from closely related analogs suggest that systematic modification of the 2-phenyl ring and the 6-amino group can lead to compounds with potent and selective cytotoxicity against various cancer cell lines. Future research should focus on a comprehensive SAR study of this specific scaffold, exploring a wider range of substitutions and correlating the findings with inhibitory activity against specific molecular targets, such as VEGFR-2 and other relevant kinases. Such studies, guided by the principles of medicinal chemistry and supported by robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this versatile class of compounds.

References

  • Zhang, M., Chen, Z., & Li, X. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Yadav, G., Singh, P., & Singh, R. K. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Pecic, S., & Kandasamy, R. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 165, 106702. [Link]

  • Siswandono, S., Purwanto, B. T., & Hertiani, T. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Applied Pharmaceutical Science, 11(05), 078-082. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(14), 5439. [Link]

  • Zielińska-Pisklak, M., Stolarczyk, M., & Szeleszczuk, Ł. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6543. [Link]

  • Gross, A., & Sela, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50902. [Link]

  • Perdic, M., Dolenc, M. S., & Stefane, B. (2008). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 13(10), 2373–2384. [Link]

  • Bilici, E., & Akkoc, S. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102693. [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(4), e12039. [Link]

  • Jand'ourek, O., Paterová, P., & Doležal, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21337–21345. [Link]

  • Khudhir, A., Al-Sha'er, M. A., Alelaimat, M. A., & Khashan, R. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 31(1), 23. [Link]

  • Bilici, E., & Akkoc, S. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102693. [Link]

  • Khan, I., & Zaib, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24599-24626. [Link]

  • Al-Ghorbani, M., & Thangavel, N. (2024). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. Scientific Reports, 14(1), 22003. [Link]

  • Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. Molecules, 21(4), 503. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 18, 2026, from [Link]

  • Wang, J., Zhang, Y., & Li, Q. (2019). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecules, 24(18), 3296. [Link]

  • Kumar, A., & Kumar, S. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 36(14), 3743-3756. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(03), 067-072. [Link]

  • De, P., & Cuny, G. D. (2011). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4789-4793. [Link]

Sources

A Researcher's Guide to a Comparative Cytotoxicity Analysis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine on Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel cancer therapeutics, the principle of selective cytotoxicity stands as a paramount objective. The ideal anticancer agent should exhibit potent lethality against malignant cells while leaving healthy tissues unscathed. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous comparative cytotoxicity assessment of the novel compound, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, on normal versus cancerous cell lines. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, evidence-based approach to generate such critical data, drawing upon the well-documented anticancer potential of the broader benzoxazole class of compounds.[1][2][3][4][5][6][7][8]

Introduction: The Therapeutic Promise of Benzoxazoles

Benzoxazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties.[2][3][9] The core structure, a fusion of a benzene and an oxazole ring, serves as a versatile platform for chemical modifications, leading to compounds with diverse biological targets. Numerous studies have reported the synthesis of 2-substituted benzoxazoles that exhibit potent cytotoxic effects against a variety of human cancer cell lines, such as those from breast (MCF-7), liver (HepG2), and lung (A549) cancers.[4][10][11]

The subject of this guide, this compound, is a novel derivative within this promising class. Its structural features suggest a potential for selective anticancer activity, a hypothesis that warrants thorough experimental validation. This guide will detail the necessary steps to elucidate its cytotoxic profile and selectivity.

Experimental Design: A Roadmap for Comparative Analysis

A successful comparative cytotoxicity study hinges on a well-conceived experimental design. The primary goal is to determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in both cancerous and non-cancerous cell lines.[12] A significant difference in these IC50 values will indicate the compound's therapeutic window and selectivity.[13]

Cell Line Selection: The Foundation of a Relevant Model

The choice of cell lines is critical for the clinical relevance of the study. Based on the literature for similar benzoxazole derivatives, a panel of both cancerous and normal cell lines is recommended.

Table 1: Proposed Cell Lines for Comparative Cytotoxicity Studies

Cell LineTypeOriginRationale for Selection
MCF-7 CancerHuman Breast AdenocarcinomaCommonly used and well-characterized breast cancer cell line; sensitive to various chemotherapeutic agents.[10][11]
HepG2 CancerHuman Liver CarcinomaA standard model for liver cancer studies; relevant for assessing potential hepatotoxicity.[10][11]
A549 CancerHuman Lung CarcinomaA widely used cell line for lung cancer research.[4][11]
MCF-10A NormalHuman Breast EpithelialA non-tumorigenic epithelial cell line, serving as a healthy counterpart to MCF-7.
L929 NormalMouse FibroblastA commonly used "normal" cell line in cytotoxicity testing to assess general toxicity.[14]
Experimental Workflow

The overall experimental workflow is designed to progress from a primary assessment of cytotoxicity to a more in-depth analysis of the mechanism of cell death.

Experimental Workflow cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation (for promising selectivity) A Cell Seeding (Normal & Cancer Lines) B Treatment with This compound (Dose-Response) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay C->D E IC50 Determination & Selectivity Index Calculation D->E F Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Signaling Pathway Analysis (Western Blotting) E->H

Caption: A two-phase experimental workflow for the comprehensive cytotoxic evaluation of the target compound.

Detailed Experimental Protocols

Adherence to standardized and validated protocols is essential for the reproducibility and reliability of the experimental data.

Cell Culture and Maintenance

All cell lines should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for determining cytotoxicity.[12][15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Calculating the Selectivity Index

The selectivity index (SI) is a crucial parameter that quantifies the differential cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[13]

Formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity of the compound for cancer cells.

Hypothetical Data Presentation and Interpretation

While actual experimental data is pending, the following table illustrates how the results of a comparative cytotoxicity study could be presented.

Table 2: Hypothetical IC50 Values and Selectivity Indices for this compound (at 48 hours)

Cell LineIC50 (µM)Selectivity Index (SI) vs. MCF-10ASelectivity Index (SI) vs. L929
MCF-7 5.29.615.4
HepG2 8.95.69.0
A549 12.54.06.4
MCF-10A 50.1--
L929 80.3--

In this hypothetical scenario, this compound demonstrates promising selective cytotoxicity, particularly against the MCF-7 breast cancer cell line, with high selectivity indices when compared to both normal cell lines.

Elucidating the Mechanism of Action: Beyond Cytotoxicity

Should the primary screening reveal significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.

Apoptosis vs. Necrosis

Determining whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is crucial. This can be achieved using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Cell Cycle Analysis

Investigating the effect of the compound on the cell cycle can reveal if it causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for many anticancer drugs. This is also analyzed using flow cytometry after staining the cells with a DNA-binding dye like PI.

Potential Signaling Pathways

Benzoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II and the induction of apoptosis.[14][17] Further investigation into the specific signaling pathways affected by this compound would be warranted.

Potential_Signaling_Pathway cluster_0 Potential Cellular Targets cluster_1 Cellular Outcomes Compound This compound DNA_Topo DNA Topoisomerase II Compound->DNA_Topo Inhibition Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Compound->Apoptosis_Regulators Modulation Cell_Cycle_Kinases Cell Cycle Kinases (e.g., CDKs) Compound->Cell_Cycle_Kinases Inhibition DNA_Damage DNA Damage DNA_Topo->DNA_Damage Apoptosis_Induction Apoptosis Induction Apoptosis_Regulators->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Kinases->Cell_Cycle_Arrest DNA_Damage->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Apoptosis_Induction

Caption: A diagram illustrating potential mechanisms of action for this compound based on the known activities of similar compounds.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the comparative cytotoxicity evaluation of this compound. By following these protocols, researchers can generate robust and reliable data to assess its potential as a selective anticancer agent. Positive and significant findings from these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, such as 3D cell cultures and in vivo animal studies, ultimately paving the way for its potential clinical development.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. ResearchGate. Available at: [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations? ResearchGate. Available at: [Link]

  • Benzoxazole derivatives with anticancer potential isolated from natural sources. ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. Available at: [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Available at: [Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. Asian Journal of Pharmaceutical and Health Sciences. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. Available at: [Link]

  • Some benzoxazole derivatives with anticancer activities reported in the literature. ResearchGate. Available at: [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. Available at: [Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. Available at: [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. PubMed. Available at: [Link]

  • Structures of 2-(2-hydroxyphenyl)benzoxazole analogs as cytotoxic compounds against the human cancer cell lines. ResearchGate. Available at: [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PubMed Central. Available at: [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. Available at: [Link]

Sources

An In Silico Comparative Docking Analysis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine Against p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the in silico molecular docking of "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" against the p38 mitogen-activated protein (MAP) kinase, a critical enzyme in cellular signaling pathways.[1][] We will objectively compare its predicted binding affinity and interactions with that of a known, potent p38 MAPK inhibitor, SB 203580, to contextualize its potential as a therapeutic agent.[3] This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.

The p38 MAP kinases are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[4] Their activation is implicated in a variety of inflammatory diseases, making them a significant target for therapeutic intervention.[1][] Benzoxazole derivatives have demonstrated a wide range of pharmacological activities, and understanding their interaction with specific biological targets is a key step in rational drug design.[5][6][7]

This guide will detail the causality behind each experimental choice, from target selection to the specifics of the docking simulation, ensuring a scientifically rigorous and reproducible workflow.

Experimental Design & Rationale

Target Selection: p38 MAP Kinase (PDB ID: 1ZYJ)

For this study, we have selected the crystal structure of human p38 MAP kinase in complex with an inhibitor (PDB ID: 1ZYJ).[8] This particular structure was chosen for several reasons:

  • High Resolution: At a resolution of 2.00 Å, the atomic coordinates are well-defined, providing a high-fidelity model of the enzyme's active site.[8]

  • Human Origin: The protein is of Homo sapiens origin, ensuring direct relevance to human therapeutic applications.[8]

  • Co-crystallized Ligand: The presence of a bound inhibitor helps to clearly define the ATP-binding pocket, which is the target for our docking study. This also allows for an optional but highly recommended step of re-docking the native ligand to validate the docking protocol.

Ligand Selection
  • Test Ligand: this compound: This is the molecule of interest. Its benzoxazole core is a common scaffold in medicinal chemistry.[5][6]

  • Reference Ligand: SB 203580: This compound is a well-characterized and selective inhibitor of p38 MAPK, making it an excellent positive control for our comparative analysis.[3]

Detailed In Silico Docking Protocol

This protocol outlines a robust and validated workflow for molecular docking using industry-standard, open-source software. The primary goal of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10]

Part 1: Preparation of the Receptor (p38 MAP Kinase)
  • Obtain Protein Structure: Download the PDB file for 1ZYJ from the RCSB Protein Data Bank (]">www.rcsb.org).[8]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial as these molecules can interfere with the docking process.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for all amino acid residues at a physiological pH (7.4). This step is critical for accurate hydrogen bond calculations.

  • Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is a commonly used and effective option available in tools like AutoDockTools.

  • Define the Binding Site (Grid Box Generation): The docking simulation needs to be focused on the active site of the kinase. Define a 3D grid box that encompasses the ATP-binding pocket. The coordinates of the co-crystallized ligand from the original PDB file can be used to center this box accurately.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Part 2: Preparation of the Ligands
  • Obtain Ligand Structures: Obtain the 2D structures of "this compound" and "SB 203580". These can be drawn using software like ChemDraw or downloaded from databases like PubChem.

  • Convert to 3D: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the starting conformation of the ligand is energetically favorable.

  • Assign Charges and Define Torsion Tree: As with the protein, assign Gasteiger charges to the ligand atoms. Define the rotatable bonds of the ligand, which allows for conformational flexibility during the docking simulation.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT format.

Part 3: Molecular Docking Simulation

This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and simulation parameters. This file should include:

    • The path to the prepared receptor (PDBQT file).

    • The path to the prepared ligand (PDBQT file).

    • The coordinates for the center of the grid box.

    • The dimensions of the grid box (in Ångströms).

    • The name of the output file for the docking results.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Analysis of Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The lower (more negative) the binding affinity, the stronger the predicted interaction.

Workflow Visualization

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation r1 Download PDB (1ZYJ) r2 Remove Water & Ligands r1->r2 r3 Add Hydrogens r2->r3 r4 Assign Charges r3->r4 r5 Save as PDBQT r4->r5 dock Molecular Docking (AutoDock Vina) r5->dock l1 Obtain 2D Structure l2 Convert to 3D l1->l2 l3 Energy Minimization l2->l3 l4 Assign Charges & Torsions l3->l4 l5 Save as PDBQT l4->l5 l5->dock analysis Analysis of Results (Binding Affinity & Pose) dock->analysis G cluster_protein p38 MAPK Active Site cluster_ligands Ligands Met109 Met109 (Hinge Region) Phe169 Phe169 HydrophobicPocket Hydrophobic Pocket TestLigand 2-(2-Methylphenyl)- 1,3-benzoxazol-6-amine TestLigand->Met109 H-Bond TestLigand->HydrophobicPocket Hydrophobic Interaction RefLigand SB 203580 (Reference) RefLigand->Met109 H-Bond RefLigand->Phe169 Pi-Stacking

Caption: Predicted Ligand Interactions in p38 MAPK Active Site.

References

  • Karpusas, M., et al. (2005). Human P38 MAP Kinase in Complex with Inhibitor 1a. RCSB Protein Data Bank. [Link]

  • Ghavami, S., et al. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets. [Link]

  • Lee, J. K., & Kim, Y. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • P., S., & K., M. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Recent Scientific Research. [Link]

  • Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. [Link]

  • Raval, K., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. [Link]

  • Fu, L., et al. (2016). Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

A Comparative Guide to Validating the Binding Target of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the molecular binding target of the novel compound, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine. Given that the specific target of this benzoxazole derivative is not yet established, this document outlines a logical, multi-faceted approach, combining in silico prediction with robust biophysical and cellular validation assays. We will delve into the rationale behind experimental choices, provide detailed protocols, and compare the utility of various techniques in confirming a direct molecular interaction.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties[1][2][3]. The therapeutic potential of these compounds stems from their ability to interact with a variety of biological macromolecules[4]. For instance, certain benzoxazole derivatives have been shown to inhibit enzymes like acetylcholinesterase or interfere with the polymerization of proteins such as β-tubulin[1][5]. Therefore, a systematic approach is crucial to pinpoint the specific molecular partner of this compound.

Our strategy will follow a two-stage process: first, generating a hypothesis for potential binding targets, and second, rigorously validating these putative interactions through a suite of orthogonal experimental techniques.

Stage 1: Target Identification and Hypothesis Generation

Before embarking on extensive experimental validation, it is prudent to narrow down the list of potential protein targets. This can be achieved through a combination of computational and experimental screening methods.

  • In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be employed to screen libraries of known protein structures against the structure of this compound. This approach can provide initial predictions of potential binding partners and their binding modes[6].

  • Affinity-Based Proteomics: A powerful experimental approach involves immobilizing the small molecule onto a solid support (e.g., beads) to perform affinity chromatography or pull-down assays with cell lysates. The proteins that specifically bind to the compound can then be identified by mass spectrometry[7][8]. This method provides an unbiased screen for potential interactors in a complex biological milieu.

Stage 2: Biophysical and Cellular Validation of Target Binding

Once a list of putative targets is generated, the next critical step is to validate these interactions using orthogonal, quantitative methods. This guide will focus on three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). Each of these methods provides distinct yet complementary information about the binding event.

Comparison of Key Validation Techniques

Technique Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), association (ka) and dissociation (kd) rates.Real-time, label-free, high sensitivity, provides kinetic information.Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Direct measurement of binding in solution, label-free, provides a complete thermodynamic profile.Requires relatively large amounts of protein and compound, lower throughput.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in the presence of a binding ligand within a cellular environment.Target engagement, relative binding affinity in a cellular context.Measures target engagement in intact cells or tissues, label-free.Indirect measure of binding, throughput can be limited depending on the detection method.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a powerful technique for the real-time, label-free analysis of molecular interactions[9][10]. It is particularly useful for determining the kinetics of binding (on- and off-rates) and the affinity of the interaction.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Purify Target Protein Immobilization Immobilize Protein Protein_Prep->Immobilization Chip_Prep Select & Prepare Sensor Chip Chip_Prep->Immobilization Binding_Assay Inject Compound Series Immobilization->Binding_Assay Regeneration Regenerate Chip Surface Binding_Assay->Regeneration Sensorgram Generate Sensorgrams Binding_Assay->Sensorgram Regeneration->Binding_Assay Next Cycle Fitting Fit to Binding Model Sensorgram->Fitting Kinetics Determine KD, ka, kd Fitting->Kinetics

Caption: Workflow for SPR analysis.

  • Protein Immobilization:

    • The purified putative target protein is covalently immobilized onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a good signal-to-noise ratio without causing steric hindrance.

  • Compound Preparation:

    • Prepare a dilution series of this compound in a suitable running buffer. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.

  • Binding Measurement:

    • Inject the compound dilutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein). The change in the SPR signal is monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are corrected for bulk refractive index changes by subtracting the reference channel signal. The data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction[11]. This technique is considered the gold standard for measuring binding affinity in solution.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution Load_ITC Load Protein & Compound Protein_Prep->Load_ITC Ligand_Prep Prepare Compound Solution Ligand_Prep->Load_ITC Titration Inject Compound into Protein Load_ITC->Titration Thermogram Generate Thermogram Titration->Thermogram Integration Integrate Injection Heats Thermogram->Integration Fitting Fit to Binding Isotherm Integration->Fitting Thermo_Params Determine KD, ΔH, ΔS, n Fitting->Thermo_Params

Caption: Workflow for ITC analysis.

  • Sample Preparation:

    • Dialyze the purified target protein into the desired buffer. Prepare the this compound solution in the same buffer to minimize heats of dilution.

  • ITC Experiment:

    • The protein solution is placed in the sample cell of the calorimeter, and the compound solution is loaded into the titration syringe. A series of small injections of the compound are made into the protein solution.

  • Data Acquisition:

    • The heat change after each injection is measured and recorded as a thermogram.

  • Data Analysis:

    • The heat per injection is integrated and plotted against the molar ratio of the compound to the protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context

CETSA is a powerful method to confirm that a compound binds to its target within the complex environment of a cell[12][13][14]. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Heat_Treatment Heat at Various Temperatures Compound_Treatment->Heat_Treatment Cell_Lysis Lyse Cells Heat_Treatment->Cell_Lysis Centrifugation Separate Soluble/Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quant Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Protein_Quant Melt_Curve Generate Melt Curve Protein_Quant->Melt_Curve

Caption: Workflow for CETSA analysis.

  • Cell Treatment:

    • Treat cultured cells with either this compound or a vehicle control for a defined period.

  • Heat Shock:

    • Aliquot the treated cells and heat them at a range of different temperatures.

  • Protein Extraction:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody (e.g., by Western blotting or ELISA).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates that it has bound to and stabilized the target protein.

Interpreting the Results and Building a Case for the Binding Target

A compelling validation of the binding target for this compound will come from the convergence of evidence from these orthogonal assays.

  • A high-affinity interaction with a low KD value from SPR and ITC would provide strong evidence for a direct binding event.

  • The thermodynamic parameters from ITC can offer insights into the nature of the binding forces (e.g., whether the interaction is enthalpy- or entropy-driven).

  • A clear thermal stabilization of the putative target in the CETSA experiment would confirm that the compound engages the target in a physiologically relevant context.

By systematically applying this integrated approach, researchers can confidently identify and validate the direct binding target of this compound, paving the way for a deeper understanding of its mechanism of action and facilitating its further development as a potential therapeutic agent.

References

  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Biacore SPR for small-molecule discovery. Cytiva.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. (2025).
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Biological activity of benzoxazole deriv
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016).
  • How to validate small-molecule and protein interactions in cells?
  • Protein Target Prediction and Validation of Small Molecule Compound. JoVE. (2024).
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020).
  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. (2009).
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.

Sources

comparing the pharmacokinetic properties of "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Guide to the Pharmacokinetic Profiling of 2-Arylbenzoxazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-arylbenzoxazole subclass, in particular, represents a privileged structure, offering a versatile framework for designing potent and selective therapeutic agents.[4][5] Our focus here is on derivatives of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine , a representative member of this promising class.

However, the journey from a biologically active "hit" compound to a clinically viable drug is paved with challenges, the foremost of which is optimizing its pharmacokinetic profile. A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties dictate its concentration and persistence in the body, ultimately governing its efficacy and safety. Poor pharmacokinetics is a leading cause of late-stage drug development failure.

This guide provides an in-depth, comparative framework for evaluating the pharmacokinetic properties of novel 2-arylbenzoxazole derivatives. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between chemical structure and pharmacokinetic behavior. We will explore the critical experimental assays that form the backbone of modern drug discovery, offering not just the "what" but the "why" and "how." While a comprehensive, directly comparable public dataset for this specific series is scarce, this guide will use an illustrative approach to demonstrate how structure-property relationships are assessed, empowering you to apply these principles to your own proprietary compounds.[6]

The 2-Arylbenzoxazole Scaffold: A Structural Overview

The parent compound, this compound, possesses key structural features that are frequently modulated in drug discovery campaigns:

  • The Benzoxazole Core: A rigid, heterocyclic system that provides a stable anchor.

  • The 2-Aryl Group (2-Methylphenyl): This substituent's electronics and sterics can be modified to fine-tune target engagement and metabolic stability.

  • The 6-Amine Group: A key site for introducing functional groups to modulate solubility, plasma protein binding, and metabolic pathways.

To illustrate the principles of pharmacokinetic comparison, we will consider a hypothetical series of derivatives based on this scaffold. These modifications are representative of common strategies used in medicinal chemistry to overcome pharmacokinetic liabilities.

Illustrative Derivative Set:

  • Compound A (Parent): this compound

  • Derivative B (Increased Polarity): 4-((2-(2-Methylphenyl)-1,3-benzoxazol-6-yl)amino)-4-oxobutanoic acid

  • Derivative C (Increased Lipophilicity): N-(2-(2-Methylphenyl)-1,3-benzoxazol-6-yl)acetamide

  • Derivative D (Metabolic Block): 2-(2-Methyl-4-fluorophenyl)-1,3-benzoxazol-6-amine

Comparative Analysis of Core Pharmacokinetic Properties (ADME)

The following sections compare the anticipated pharmacokinetic profiles of our illustrative compounds. The data presented in the tables, while hypothetical, is based on established structure-property relationships and serves to model the outcomes of the experimental protocols detailed later in this guide.

Absorption: Crossing the Intestinal Barrier

Effective oral absorption is governed by a balance between aqueous solubility and membrane permeability. The Caco-2 permeability assay is the industry-standard in vitro model for predicting intestinal absorption.[6]

Table 1: Illustrative Permeability and Solubility Data

Compound IDStructural ModificationPredicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µM)Predicted Absorption Class
A (Parent) -12.550High
B Added carboxylic acid0.8550Low
C Added acetyl group15.235High
D Added fluorine atom13.145High

Expert Analysis:

  • Derivative B: The introduction of a carboxylic acid group significantly increases polarity and aqueous solubility. However, this comes at the cost of membrane permeability, as the charged group hinders passive diffusion across the lipid-rich enterocyte membrane. This derivative would likely exhibit poor oral absorption.

  • Derivative C: Acylation of the amine group increases lipophilicity (reduces polarity), which can marginally enhance permeability. The impact on solubility is expected to be minimal but trends lower.

  • Derivative D: The addition of a fluorine atom is a common "metabolic blocking" strategy. It has a minimal impact on permeability and solubility but is intended to prevent oxidation at that position, which we will discuss under Metabolism.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd). High PPB can limit the free fraction of the drug available to exert its therapeutic effect.

Table 2: Illustrative Distribution Parameters

Compound IDPlasma Protein Binding (%)Volume of Distribution (Vd) (L/kg)
A (Parent) 95.83.5
B 85.10.8
C 98.94.2
D 96.23.7

Expert Analysis:

  • Derivative B: The polar nature of the carboxylic acid reduces nonspecific binding to albumin, leading to lower PPB. Its polarity also restricts its movement out of the bloodstream and into tissues, resulting in a low volume of distribution.

  • Derivative C: Increased lipophilicity leads to higher binding to plasma proteins like albumin and greater partitioning into tissues, resulting in a higher Vd. While this can prolong the drug's presence in the body, excessively high PPB (>99%) can be problematic.

Metabolism: Biotransformation and Clearance

Metabolism, primarily in the liver, is the body's mechanism for converting foreign compounds into more water-soluble forms for excretion. Metabolic stability, often assessed using liver microsomes, is a critical predictor of a drug's half-life in vivo.

Table 3: Illustrative In Vitro Metabolic Stability Data

Compound IDHuman Liver Microsome Stability (t½, min)Primary Metabolic Pathway
A (Parent) 25Aromatic hydroxylation (phenyl ring)
B > 60Glucuronidation (at carboxylic acid)
C 15N-deacetylation, Aromatic hydroxylation
D 55Aromatic hydroxylation (blocked at position 4)

Expert Analysis:

  • Derivative D: The parent compound (A) is susceptible to CYP450-mediated oxidation on the phenyl ring. By placing a fluorine atom at a metabolically "hot" spot (Derivative D), we block this pathway, significantly increasing the metabolic stability and, consequently, the predicted in vivo half-life.

  • Derivative B: While stable against oxidation, the carboxylic acid is a prime handle for Phase II conjugation reactions like glucuronidation, which is an alternative clearance pathway.[7]

  • Derivative C: The acetyl group introduces a new metabolically labile site (amide hydrolysis) and may not protect the rest of the molecule from oxidation, potentially leading to lower stability.

Essential Experimental Methodologies

Reproducible, high-quality data is the foundation of trustworthy drug development. The following are detailed protocols for the key in vitro assays discussed above.

Protocol: Caco-2 Permeability Assay

Principle: Caco-2 cells, a human colon adenocarcinoma line, form a polarized monolayer that serves as a functional model of the intestinal barrier. The rate of compound transport from the apical (AP) to the basolateral (BL) side is measured to predict in vivo absorption.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Seed cells onto 12-well Transwell® inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Maintain the cultures for 21-25 days post-seeding to allow for monolayer differentiation.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) using an EVOM2™ voltohmmeter. A TEER value > 250 Ω·cm² indicates acceptable monolayer integrity.

    • Perform a Lucifer Yellow rejection test. The transport of this fluorescent marker should be <1% to confirm tight junction integrity.

  • Permeability Experiment (AP to BL):

    • Wash the cell monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., 10 µM final concentration) in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking (50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the basolateral chamber and replace it with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

dot

G cluster_prep Preparation cluster_qc Quality Control cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form monolayer seed->culture Differentiation teer Measure TEER (>250 Ω·cm²) culture->teer ly Lucifer Yellow Assay (<1% transport) add_cpd Add Test Compound to Apical side ly->add_cpd sample Sample Basolateral side at time points add_cpd->sample lcms Quantify Compound via LC-MS/MS sample->lcms calc Calculate Papp Value lcms->calc end Permeability Classification calc->end Report Result

Caption: Caco-2 Permeability Assay Workflow.

Protocol: Metabolic Stability Assay

Principle: Human liver microsomes (HLM) contain a high concentration of CYP450 enzymes. The rate of disappearance of a compound when incubated with HLM in the presence of the cofactor NADPH is measured to determine its intrinsic clearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system solution (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

    • Thaw HLM on ice.

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add the test compound (1 µM final concentration).

    • Add HLM (0.5 mg/mL final concentration).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Controls:

    • Negative Control: A reaction mixture without the NADPH system to control for non-enzymatic degradation.

    • Positive Control: A compound with known metabolic lability (e.g., Verapamil) to confirm enzyme activity.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound by LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k.

dot

G cluster_sampling Sampling Over Time reagents Test Compound (1µM) HLM (0.5mg/mL) Buffer (pH 7.4) pre_inc Pre-incubate 5 min @ 37°C reagents->pre_inc start_rxn Initiate Reaction Add NADPH System pre_inc->start_rxn t0 T=0 start_rxn->t0 t5 T=5 t15 T=15 t30 T=30 t60 T=60 quench Quench Reaction (Acetonitrile + IS) t60->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calc Calculate t½ (Intrinsic Clearance) analyze->calc

Caption: Metabolic Stability Workflow using HLM.

Conclusion and Future Directions

This guide establishes a foundational framework for the pharmacokinetic evaluation of this compound derivatives. Through our illustrative comparison, we have demonstrated how targeted structural modifications can rationally address common pharmacokinetic deficiencies such as poor absorption or rapid metabolic clearance. The strategic placement of a fluorine atom (Derivative D) to block metabolism is a prime example of how structure-pharmacokinetic relationships can be leveraged to design superior drug candidates.[8]

The true value of this guide lies in the detailed, actionable protocols for key in vitro assays. By rigorously applying these methodologies, drug discovery teams can generate the high-quality, reproducible data needed to make informed decisions, prioritize compounds, and ultimately increase the probability of clinical success.

Future work should focus on expanding this analysis to include in vivo pharmacokinetic studies in animal models to confirm the predictions from these in vitro systems. Furthermore, investigating potential drug-drug interactions by assessing CYP450 inhibition and identifying specific metabolites are critical next steps in the comprehensive profiling of any new chemical entity.

References

  • Zilifdar, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry. Available at: [Link]

  • Depreux, P., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zilifdar, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Semantic Scholar. Available at: [Link]

  • Foto, E., et al. (2022). Biological Activity and ADME/Tox Prediction of Some 2-Substituted Benzoxazole Derivatives. ResearchGate. Available at: [Link]

  • Depreux, P., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed. Available at: [Link]

  • Shanbhag, G. S., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry. Available at: [Link]

  • Matić, S., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Available at: [Link]

  • Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zilifdar, F., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Archiv der Pharmazie. Available at: [Link]

  • PubChem. 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. Available at: [Link]

  • Seth, K., et al. (2021). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Ahmad, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. Available at: [Link]

  • Havlik, J., et al. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Metabolites. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2025). A two-component, one-pot cyclocondensation reaction using conventionally produced methods. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2025). Synthesis of Biologically Active 2-Arylbenzoxazoles Using “Green Reagent”. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Bioassay Performance of 2-Arylbenzoxazoles: A Case Study on "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzoxazole scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer effects.[1] This guide provides an in-depth statistical and biological analysis of bioassay results for 2-arylbenzoxazoles, with a specific focus on elucidating the potential of "2-(2-Methylphenyl)-1,3-benzoxazol-6-amine". By comparing its structural features to well-documented analogues, we can project its likely performance and guide future experimental design.

The Benzoxazole Core: A Foundation for Potent Bioactivity

The benzoxazole nucleus, an isostere of natural nucleic acid bases like adenine and guanine, is thought to readily interact with biological macromolecules, contributing to its broad therapeutic potential.[2] The anticancer activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the core structure.[1] These modifications can impact the compound's mechanism of action, which often involves the inhibition of key enzymes in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), or the induction of apoptosis.[3][4]

Decoding the Substituents: A Look at the 2-Aryl and 6-Amino Moieties

The subject of our analysis, "this compound," possesses two key substituents that are known to modulate the anticancer properties of the benzoxazole scaffold:

  • The 2-Aryl Group: The presence of an aryl group at the 2-position is a common feature in many biologically active benzoxazoles. The electronic and steric properties of this group are critical for target engagement.

  • The 6-Amino Group: The introduction of an amino group at the 6-position can enhance the solubility and bioavailability of the molecule, as well as provide an additional site for hydrogen bonding interactions with target proteins.

Comparative Bioassay Analysis: 2-Arylbenzoxazoles vs. Functionalized Analogues

While specific bioassay data for "this compound" is not extensively available in the public domain, we can infer its potential activity by examining structurally related compounds. The following table summarizes the in vitro anticancer activity of various 2-substituted benzoxazoles against a panel of human cancer cell lines.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Benzoxazole-1,3,4-Oxadiazole Hybrids
Compound 10b (3,4,5-trimethoxy substitution)A549 (Lung)0.13 ± 0.014[1]
MCF-7 (Breast)0.10 ± 0.013[1]
HT-29 (Colon)0.22 ± 0.017[1]
2-Arylbenzoxazoles
Compound 40NCI-H460 (NSCLC)0.4[1]
Compound 33NCI-H460 (NSCLC)1.1[1]
5-Chlorobenzo[d]oxazole Derivatives
Compound 14oMCF-7 (Breast)Not specified, but highly active[5]
Compound 14l (2,5-dichloro phenyl)MCF-7 (Breast)6.87 ± 0.23[5]
HepG2 (Liver)6.70 ± 0.47[5]
Unsubstituted Benzo[d]oxazole Derivatives
Compound 14a (2-methoxy phenyl)HepG2 (Liver)3.95 ± 0.18[5]
MCF-7 (Breast)4.054 ± 0.17[5]
Compound 14g (2,6-dimethyl phenyl)MCF-7 (Breast)5.8 ± 0.22[5]

Analysis of Comparative Data:

The data reveals that substitutions on the benzoxazole ring system can lead to potent anticancer activity, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. For instance, the benzoxazole-1,3,4-oxadiazole hybrids show remarkable potency against lung, breast, and colon cancer cell lines.[1] The presence of a chlorine atom on the benzoxazole ring, as seen in compounds 14l and 14o, also appears to contribute positively to the cytotoxic activity.[5]

Based on these structure-activity relationships, it is plausible that "this compound" would exhibit significant anticancer activity. The 2-methylphenyl group may offer favorable steric and electronic interactions within the binding pocket of target proteins, while the 6-amino group could enhance its pharmacological properties.

Proposed Mechanism of Action: Targeting Key Signaling Pathways

Many 2-substituted benzoxazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as VEGFR-2.[3] This inhibition disrupts downstream signaling pathways that are crucial for tumor angiogenesis and cell proliferation.

VEGFR-2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K MAPK MAPK VEGFR-2->MAPK 2-Arylbenzoxazole 2-Arylbenzoxazole 2-Arylbenzoxazole->VEGFR-2 Inhibits Angiogenesis Angiogenesis PLCγ->Angiogenesis Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation MAPK->Cell Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-arylbenzoxazoles.

Experimental Protocols for Bioassay Evaluation

To empirically determine the anticancer activity of "this compound" and compare it to other derivatives, the following standard experimental protocols are recommended.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by inference, cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Assay Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction (phosphorylation of the substrate) to proceed.

  • Detection: Use a specific antibody that recognizes the phosphorylated substrate and a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Add a chemiluminescent or colorimetric substrate to generate a signal.

  • Signal Measurement: Read the signal using a luminometer or spectrophotometer.

  • Data Analysis: Determine the IC50 value for the inhibition of VEGFR-2 activity.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and validating a new anticancer agent involves a multi-step workflow, from initial screening to preclinical studies.

Anticancer_Drug_Discovery_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Apoptosis, Cell Cycle Analysis) Primary_Screening->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays) Secondary_Screening->Mechanism_of_Action Animal_Models Xenograft/Orthotopic Animal Models Mechanism_of_Action->Animal_Models Toxicity_Studies Acute & Chronic Toxicity Animal_Models->Toxicity_Studies Pharmacokinetics ADME Studies Toxicity_Studies->Pharmacokinetics

Caption: A typical workflow for the discovery and development of anticancer drugs.

Conclusion and Future Directions

While direct experimental data for "this compound" remains to be fully elucidated, a comparative analysis of structurally related 2-arylbenzoxazoles strongly suggests its potential as a promising anticancer agent. The insights from existing literature on structure-activity relationships provide a solid foundation for its synthesis and subsequent biological evaluation. Future research should focus on obtaining empirical bioassay data for this specific compound and exploring its mechanism of action in greater detail. The experimental protocols and workflow outlined in this guide offer a robust framework for such investigations, paving the way for the potential development of a novel and effective cancer therapeutic.

References

  • El-Sayed, M. F., Abbas, S. E., Mayla, A. M., George, R. F., & Abdel-Aziz, M. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 234-250. [Link]

  • Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 1-4. [Link]

  • BenchChem. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-15. [Link]

  • El-Sayed, M. F., et al. (2022). Ibid. [Link]

  • Zhang, L., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. [Link]

  • BenchChem. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]

  • Klapötke, T. M. (2009). [Biologically active benzoxazoles]. Zeitschrift für Naturforschung B, 64(10), 1167-1178. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 2-(2-methylphenyl)-1,3-benzoxazol-6-amine (CAS No. 293737-82-3). As a member of the benzoxazole class of heterocyclic compounds, this substance is valuable in pharmaceutical research and drug development but requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2] Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation under frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3][4]

Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. The primary risks associated with this compound are acute toxicity and irritation.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, OralH302: Harmful if swallowed[5]Ingestion is a primary exposure route. Do not eat, drink, or smoke in the laboratory.[6] All waste, including contaminated consumables, must be treated as toxic.
Skin IrritationH315: Causes skin irritation[5]Direct skin contact must be avoided. Use of compatible chemical-resistant gloves is mandatory. Contaminated clothing must be removed and decontaminated before reuse.[7]
Serious Eye DamageH318: Causes serious eye damage[5]This classification indicates a high risk of irreversible eye injury. Chemical safety goggles and a face shield are required. Eyewash stations must be immediately accessible.[6]
Respiratory IrritationH335: May cause respiratory irritation[5]Handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust.[6][8]

Chemical Incompatibilities: While specific reactivity data for this exact compound is limited, related benzoxazole structures are known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Therefore, waste streams containing this amine must be segregated from these incompatible materials to prevent potentially hazardous reactions.[9][10]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety is critical. The causality is simple: proper controls and PPE create barriers that prevent exposure and mitigate risk.

  • Engineering Controls: All handling and waste consolidation activities involving solid this compound or its concentrated solutions must be conducted within a chemical fume hood to control airborne particulates and vapors.[8]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles and a face shield. The "serious eye damage" classification necessitates this level of protection.

  • Skin Protection: Wear a flame-resistant laboratory coat. Use compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[7]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is required.

Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the most effective way to ensure safe and cost-effective disposal.[11] Mixing waste streams can lead to dangerous reactions and significantly increase disposal expenses.

  • Solid Waste: This stream includes excess or expired solid this compound, contaminated weigh boats, paper towels, and disposable PPE (gloves, etc.).

    • Procedure: Collect in a dedicated, durable, plastic-lined container clearly labeled as "Hazardous Waste."[9]

  • Non-Halogenated Liquid Waste: This includes solutions of the compound in solvents like ethanol, acetone, or ethyl acetate.

    • Procedure: Collect in a chemically compatible, sealable container (e.g., a repurposed solvent bottle).[9] Keep this stream separate from halogenated solvents, as their disposal methods and costs differ.[12]

  • Aqueous Waste: This includes dilute aqueous solutions.

    • Procedure: Collect in a dedicated, sealed container. Do not dispose of down the drain.[10][12] While some dilute acid/base solutions can be neutralized and drain-disposed, the presence of this organic amine makes that route unacceptable.[9]

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[9]

    • Procedure: The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous liquid waste.[9] After this initial rinse, the container can be washed normally. All labels must be fully defaced or removed before the container is discarded or repurposed.[9][12]

Step-by-Step Disposal Workflow

This protocol provides a self-validating system for moving from chemical use to final disposal, ensuring compliance at each stage.

Step 1: Accumulation at the Source All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10] This area must be under the control of laboratory personnel and away from sources of ignition or incompatibility.

Step 2: Container Selection and Labeling Use only sturdy, leak-proof containers that are chemically compatible with the waste.[9][12] As soon as the first drop of waste is added, the container must be labeled. The label is a critical communication tool and a regulatory necessity.

Table 2: Required Information for Hazardous Waste Labels

Label ElementDescriptionRationale
"Hazardous Waste" The words must be clearly visible.[11]Unambiguously identifies the container's contents as regulated waste.
Full Chemical Name(s) List all constituents, e.g., "this compound," "Methanol."[11]Informs disposal personnel of the contents for safe handling and consolidation. Avoid formulas or abbreviations.
Hazard Information Indicate relevant hazards (e.g., Toxic, Irritant).Provides immediate safety warnings to anyone handling the container.
Accumulation Start Date The date the first waste was added to the container.[11]Regulatory accumulation time limits (e.g., 6-12 months in academic labs) begin from this date.[11][13]
Generator Information Principal Investigator's name, lab location (building/room).[11]Establishes accountability and provides a point of contact.

Step 3: Storage and Inspection Keep waste containers securely closed at all times, except when adding waste.[9][10] Store liquid waste containers within secondary containment (e.g., a plastic tub) to contain potential spills.[9] Inspect the SAA weekly for leaks, container degradation, or improper labeling.

Step 4: Requesting Disposal Once a waste container is approximately 75% full or nearing its accumulation time limit, arrange for its removal.[13] This is typically done by contacting your institution's Environmental Health and Safety (EHS) department and submitting a chemical waste pickup request.[12][13] Do not transport hazardous waste yourself.[12]

Disposal Workflow Diagram

G Workflow for this compound Waste Start Waste Generated Identify Identify Waste Stream Start->Identify Select Select Compatible Container Identify->Select Solid, Liquid, or Sharps Label Label Container IMMEDIATELY Select->Label Store Store in SAA (Secondary Containment) Label->Store Request Container Full or Time Limit Reached? Request EHS Pickup Store->Request End Proper Disposal by EHS Request->End

Sources

Navigating the Safe Handling of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. Among these, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, a substituted benzoxazole, holds potential in various research and development applications. However, its structural alerts—specifically the presence of an aromatic amine and a benzoxazole core—necessitate a robust understanding and implementation of appropriate safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, focusing on personal protective equipment (PPE), operational plans, and disposal procedures.

Understanding the Hazard Landscape

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3][4] Therefore, a cautious approach assuming similar or additional hazards for the 6-amine isomer is warranted.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to ensure comprehensive protection when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and aerosols that can cause serious eye damage.
Skin Chemical-resistant gloves (double-gloving recommended) and a lab coatPrevents skin irritation and absorption of the compound.
Respiratory A NIOSH-approved respirator with organic vapor cartridgesMitigates the risk of respiratory irritation from dust or vapors.
Body A long-sleeved lab coat and closed-toe shoesProvides a barrier against accidental spills and contamination.
Glove Selection: A Critical Choice

The selection of appropriate glove material is paramount. While nitrile gloves offer short-term protection against a broad range of chemicals, their resistance to aromatic amines can be poor.[5][6] For prolonged handling or in the event of a spill, more robust options should be considered.

Glove MaterialResistance to Aromatic AminesRecommended Use
Nitrile Fair (short-term splash protection)Routine handling of small quantities.
Neoprene GoodExtended handling or when there is a higher risk of contact.
Viton® ExcellentSpill cleanup and handling of large quantities.

It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and to inspect gloves for any signs of degradation before use.

Respiratory Protection: Ensuring Clean Air

Given the potential for respiratory irritation, working in a well-ventilated area, such as a chemical fume hood, is the first line of defense. If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is recommended.[7][8][9][10][11] For situations with high concentrations of airborne particulates, a combination P100/OV cartridge should be used.

Operational and Disposal Plans: A Step-by-Step Approach

A clear and concise plan for handling, spill management, and disposal is essential for maintaining a safe laboratory environment.

Standard Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific work area within a certified chemical fume hood.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the generation of dust and aerosols.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Spill Cleanup Protocol

In the event of a spill, immediate and decisive action is required.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Don PPE: Before re-entering the area, don the appropriate PPE, including a respirator and heavy-duty gloves.

  • Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like vermiculite or a commercial spill pillow.[12][13][14][15] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Absorb and Collect: Absorb the spilled material with an inert absorbent.[12][13][14][15] Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.[15] All cleaning materials should be disposed of as hazardous waste.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[16]

  • Containerization: Store waste in clearly labeled, sealed containers made of a compatible material.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[16][17][18] Do not dispose of amine waste down the drain.

Visualizing Safety: Workflow Diagrams

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and spill response.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don Appropriate PPE WorkArea Designate Work Area in Fume Hood Prep->WorkArea Ensure safe environment Weigh Weigh and Transfer in Fume Hood WorkArea->Weigh Begin handling Decon Decontaminate Work Area and Equipment Weigh->Decon Complete handling DisposeGloves Properly Dispose of Gloves Decon->DisposeGloves Wash Wash Hands Thoroughly DisposeGloves->Wash

Caption: Standard handling workflow for this compound.

SpillResponse cluster_initial Initial Response cluster_prep Preparation cluster_cleanup Cleanup cluster_disposal Disposal Evacuate Evacuate and Alert DonPPE Don Appropriate PPE Evacuate->DonPPE Prepare for cleanup Contain Contain Spill DonPPE->Contain Begin cleanup Absorb Absorb and Collect Contain->Absorb DeconArea Decontaminate Area Absorb->DeconArea DisposeWaste Dispose of as Hazardous Waste DeconArea->DisposeWaste Final step

Caption: Step-by-step spill response for this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from University of California, Riverside, Environmental Health & Safety.
  • Glove Comp
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. NCBI Bookshelf.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Aromatic Amine Exposure. (2025). Fashion Sustainability Directory.
  • Glove Selection. (n.d.). University of Pennsylvania, Environmental Health and Safety Services.
  • Treatment of amine wastes generated in industrial processes. (2025).
  • SAFETY D
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023).
  • Disposing Amine Waste. (n.d.).
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.).
  • 5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). Cornell University, Environmental Health and Safety.
  • Spill procedure: Clean-up guidance. (n.d.).
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024). SKC Inc.
  • SDS 2001 - Aromatic Amine DECONtamin
  • 3M Respir
  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
  • Spill DECONtamination Kit, Arom
  • Chemical Compatibility Guide for: High Five™ Gloves. (2008). New Pig.
  • SAFETY D
  • Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. (2020). PMC - NIH.
  • 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - CDC.
  • 3M Respir
  • Respirators - Respir
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.).
  • chemical label 2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-AMINE. (n.d.). ECHEMI.
  • 1,3-benzoxazol-6-amine AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2-(2-methylphenyl)-1,3-benzoxazol-5-amine. (n.d.). ChemicalBook.
  • Amination of benzoxazoles using primary amines. (2025).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Benzoxazole. (n.d.). Wikipedia.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.